molecular formula C13H19NO2 B15556799 Methamphetamine ethyl carbamate

Methamphetamine ethyl carbamate

Katalognummer: B15556799
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: LWZCZYZOOQILJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methamphetamine ethyl carbamate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

ethyl N-methyl-N-(1-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)14(3)11(2)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3

InChI-Schlüssel

LWZCZYZOOQILJZ-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methamphetamine, a potent central nervous system stimulant, and ethyl carbamate (B1207046), a simple ester of carbamic acid, are well-characterized compounds. A molecule combining these two, methamphetamine ethyl carbamate, would represent a novel derivative. This document outlines the predicted chemical properties, potential synthesis, and hypothetical biological interactions of this compound, targeting researchers in drug development and pharmacology.

Chemical and Physical Properties

The properties of this compound would be influenced by both the lipophilic methamphetamine backbone and the more polar carbamate group.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Appearance White crystalline solid (predicted)Based on similar N-acylated amphetamines.
Melting Point 120-135 °C (predicted)Expected to be higher than methamphetamine HCl.
Boiling Point > 300 °C (decomposes, predicted)High due to increased polarity and molecular weight.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.The ethyl carbamate group may slightly increase aqueous solubility compared to freebase methamphetamine.
pKa ~8.5 (predicted)The basicity of the secondary amine is significantly reduced by the electron-withdrawing carbamate group.
LogP 2.5 - 3.5 (predicted)Represents a balance between the lipophilic phenylpropyl group and the polar carbamate moiety.

Hypothetical Synthesis and Experimental Protocols

The synthesis of this compound would likely involve the acylation of methamphetamine with an ethyl chloroformate derivative.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of methamphetamine freebase (1 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (N2 or Ar), add a non-nucleophilic base such as triethylamine (B128534) (1.2 eq).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl chloroformate (1.1 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Diagram 1: Hypothetical Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product meth Methamphetamine reaction Acylation Reaction (DCM, 0°C to RT) meth->reaction base Triethylamine base->reaction ethyl_chloro Ethyl Chloroformate ethyl_chloro->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Methamphetamine Ethyl Carbamate purification->product

Caption: Workflow for the hypothetical synthesis of this compound.

Predicted Biological Activity and Signaling Pathways

The ethyl carbamate moiety would likely act as a prodrug, being metabolized in vivo to release methamphetamine. The primary mechanism of action would therefore be expected to mirror that of methamphetamine, involving the release and inhibition of reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).

Diagram 2: Predicted Metabolic Activation and Downstream Signaling

G cluster_metabolism Metabolic Activation cluster_signaling Neuronal Signaling Cascade MEC Methamphetamine Ethyl Carbamate (Prodrug) MET Methamphetamine (Active Drug) MEC->MET Esterase Hydrolysis DAT Dopamine Transporter (DAT) MET->DAT Inhibition/Reversal NET Norepinephrine Transporter (NET) MET->NET Inhibition/Reversal SERT Serotonin Transporter (SERT) MET->SERT Inhibition/Reversal VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MET->VMAT2 Disruption DA_release ↑ Dopamine Release DAT->DA_release NE_release ↑ Norepinephrine Release NET->NE_release SE_release ↑ Serotonin Release SERT->SE_release

Caption: Predicted metabolic activation and subsequent effects on monoamine transporters.

Experimental Protocol: In Vitro Transporter Binding Assay

  • Cell Culture: Utilize HEK293 cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

  • Radioligand Binding: Prepare cell membranes and incubate with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT) and varying concentrations of the test compound (this compound).

  • Incubation and Washing: Incubate at room temperature for a specified time, then rapidly filter the samples and wash to remove unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits 50% of specific radioligand binding, by non-linear regression analysis.

Conclusion

While "this compound" is not a known compound in the scientific literature, this guide provides a theoretical framework for its chemical properties, synthesis, and potential biological activity based on established chemical principles. The provided hypothetical experimental protocols and diagrams serve as a template for the potential investigation of novel methamphetamine derivatives. Any research into such compounds should be conducted with extreme caution and in accordance with all regulatory and safety guidelines.

The Uncharted Territory of Methamphetamine Ethyl Carbamate: A Pharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document aims to provide a comprehensive overview of the pharmacological profile of Methamphetamine Ethyl Carbamate (B1207046). However, a thorough review of the scientific literature reveals a significant gap in research on this specific compound. As of late 2025, no dedicated in-vivo or in-vitro studies detailing its pharmacodynamics, pharmacokinetics, or receptor binding affinities have been published. Therefore, this guide will proceed by presenting the available chemical information, contextualizing its potential pharmacology based on the well-established profiles of its constituent parts—methamphetamine and the ethyl carbamate moiety—and discussing relevant structure-activity relationships of analogous compounds. It is critical to note that any discussion of the pharmacological activity of Methamphetamine Ethyl Carbamate is, at this point, speculative and awaits empirical validation.

Chemical and Physical Properties

This compound is classified as an amphetamine and is available as an analytical reference standard for research and forensic purposes.[1][2] Its basic chemical and physical data are summarized below.

PropertyValueReference
Formal Name methyl(1-methyl-2-phenylethyl)-carbamic acid, ethyl ester[1]
CAS Number 120504-67-8[1]
Molecular Formula C₁₃H₁₉NO₂[1]
Formula Weight 221.3 g/mol [1]
Purity ≥98% (as analytical standard)[1]
Formulation A 10 mg/ml solution in methyl acetate[1]
Solubility DMSO: 1-10 mg/ml; Ethanol: 1-10 mg/ml; PBS (pH 7.2): 0.1-1 mg/ml[1]

Postulated Pharmacological Profile

In the absence of direct studies, the pharmacological profile of this compound can be hypothesized by examining its structural relationship to methamphetamine. The addition of an ethyl carbamate group to the nitrogen atom of methamphetamine would classify it as a prodrug or an N-substituted amphetamine analog.

Hypothetical Pharmacodynamics

The core activity of methamphetamine is mediated by its interaction with monoamine transporters.[3][4] It acts as a potent releasing agent of dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506).[5] This is achieved by entering the presynaptic neuron via monoamine transporters, disrupting the vesicular storage of these neurotransmitters, and reversing the direction of the transporters to expel them into the synaptic cleft.[4][6]

The N-ethyl carbamate substitution would likely alter this interaction. The bulky and polar carbamate group could hinder the molecule's ability to effectively bind to and be transported by the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Structure-activity relationship studies on N-alkylated amphetamines have shown that increasing the size of the substituent on the nitrogen atom generally leads to a decrease in stimulant potency.[7][8] Specifically, activity tends to decrease with N-alkyl chains longer than ethyl.[8]

Therefore, it is plausible that this compound itself possesses significantly lower intrinsic activity at monoamine transporters compared to methamphetamine. Its psychoactive effects, if any, would likely depend on its metabolic conversion back to methamphetamine.

Hypothetical_Metabolism_and_Action MEC Methamphetamine Ethyl Carbamate Metabolism Metabolic Cleavage (e.g., by esterases) MEC->Metabolism [Prodrug Hypothesis] MET Methamphetamine Transporters Monoamine Transporters (DAT, NET, SERT) MET->Transporters Binds and Reverses Metabolism->MET Release Increased Release of Dopamine, Norepinephrine, Serotonin Transporters->Release Effects CNS Stimulant Effects Release->Effects

Caption: Hypothetical pathway for this compound as a prodrug.

Hypothetical Pharmacokinetics

The pharmacokinetic profile of this compound would be expected to differ significantly from that of methamphetamine.

  • Absorption: The addition of the ethyl carbamate group increases the molecule's polarity and size, which may affect its absorption characteristics depending on the route of administration.

  • Distribution: Methamphetamine is lipophilic and readily crosses the blood-brain barrier. The increased polarity of the carbamate derivative could potentially slow its entry into the central nervous system.

  • Metabolism: The primary metabolic pathway of interest would be the hydrolysis of the carbamate bond to yield methamphetamine, ethanol, and carbon dioxide. This biotransformation would likely be catalyzed by carboxylesterases in the liver and plasma. The rate of this metabolic cleavage would be the determining factor for the onset, duration, and intensity of any methamphetamine-like effects.

  • Excretion: Unmetabolized this compound and any of its metabolites would be excreted, primarily through the kidneys.

Toxicological Considerations

The toxicology of this compound is unknown. However, the toxicology of its parent compounds is well-documented.

  • Methamphetamine: Chronic use is associated with neurotoxicity, cardiotoxicity, psychosis, and high abuse potential.[3][9]

  • Ethyl Carbamate (Urethane): Ethyl carbamate is recognized as a genotoxic carcinogen.[9][10] The International Agency for Research on Cancer (IARC) classifies it as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans".[9] Chronic exposure is associated with the development of tumors in various organs in animal studies.[11] Therefore, the potential for this compound to release ethyl carbamate or related carcinogenic metabolites in the body is a significant toxicological concern.

Synthesis and Experimental Protocols

While no specific pharmacological experimental protocols for this compound are available, its synthesis and the general protocols for evaluating novel psychoactive substances can be described.

Synthesis

The synthesis of N-carbamate derivatives of amphetamines is often achieved for analytical purposes through derivatization. A common method involves the reaction of the parent amine (methamphetamine) with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a base.[12][13]

Synthesis_Workflow cluster_reactants Reactants cluster_products Products Meth Methamphetamine Reaction Reaction in Aprotic Solvent Meth->Reaction ECF Ethyl Chloroformate ECF->Reaction Base Base (e.g., Pyridine) Base->Reaction MEC Methamphetamine Ethyl Carbamate Reaction->MEC HCl Byproduct (e.g., Pyridinium HCl) Reaction->HCl Purification Purification (e.g., Chromatography) MEC->Purification Final Pure Methamphetamine Ethyl Carbamate Purification->Final

Caption: General synthetic workflow for N-carbamoylation of methamphetamine.

Recommended Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, the following standard experimental protocols would be necessary.

In-Vitro Assays:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compound for key CNS targets.

    • Methodology: Radioligand binding assays using cell membranes expressing human recombinant monoamine transporters (DAT, NET, SERT), and a panel of other relevant receptors (e.g., sigma, adrenergic, serotonergic receptors). The compound would be tested in competition with a known radiolabeled ligand over a range of concentrations.

  • Monoamine Transporter Uptake and Release Assays:

    • Objective: To determine if the compound acts as a substrate (releaser) or an inhibitor (blocker) of monoamine transporters.

    • Methodology: Using synaptosomes or cultured cells expressing DAT, NET, or SERT. For uptake inhibition, the ability of the compound to block the uptake of a radiolabeled substrate (e.g., [³H]dopamine) would be measured to determine its IC₅₀. For release, pre-loaded cells would be exposed to the compound, and the amount of released radiolabeled neurotransmitter would be quantified to determine its EC₅₀.

  • Metabolic Stability Assays:

    • Objective: To assess the rate of conversion to methamphetamine.

    • Methodology: Incubation of this compound with human liver microsomes or S9 fractions. The disappearance of the parent compound and the appearance of methamphetamine would be monitored over time using LC-MS/MS.

In-Vivo Studies:

  • Locomotor Activity:

    • Objective: To assess the overall CNS stimulant or depressant effects.

    • Methodology: Administration of a range of doses to rodents (e.g., mice or rats) and monitoring their locomotor activity in an open field arena using automated tracking systems.

  • Drug Discrimination Studies:

    • Objective: To determine if the compound produces subjective effects similar to known stimulants.

    • Methodology: Training animals to discriminate a known stimulant (e.g., d-amphetamine or methamphetamine) from saline. Once trained, the animals would be tested with this compound to see if it substitutes for the training drug.

  • Pharmacokinetic Studies:

    • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of both the parent compound and its primary metabolite, methamphetamine.

    • Methodology: Administering a single dose of the compound to animals (e.g., rats with jugular vein cannulation) and collecting serial blood samples. Plasma concentrations of both compounds would be quantified by LC-MS/MS.

Conclusion and Future Directions

This compound remains a pharmacologically uncharacterized molecule. While its chemical structure is known and it is available as a reference material, there is no public data on its effects in biological systems. Based on structure-activity relationships of related amphetamines, it is hypothesized that the compound itself may have low intrinsic activity at monoamine transporters and could potentially act as a prodrug for methamphetamine. However, the presence of the ethyl carbamate moiety raises significant toxicological flags due to its known carcinogenicity.

Future research is imperative to move beyond speculation. A systematic evaluation using the standard in-vitro and in-vivo protocols outlined above is necessary to determine the true pharmacological and toxicological profile of this compound. Such studies would clarify its potential as a psychoactive substance and its associated health risks. Until such data becomes available, this compound should be handled with caution and considered a substance of unknown biological effect.

References

In Vitro Metabolism of Methamphetamine Ethyl Carbamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the in vitro metabolism of Methamphetamine Ethyl Carbamate (B1207046). Due to a lack of direct studies on this specific compound, this guide synthesizes information from the known metabolic pathways of its constituent parts: methamphetamine and ethyl carbamate. We present detailed experimental protocols for investigating its metabolism, summarize potential quantitative data in structured tables, and provide visualizations of the hypothesized metabolic pathways and experimental workflows using Graphviz (DOT language). This guide serves as a foundational resource for researchers initiating studies on the biotransformation of this compound.

Introduction

Methamphetamine is a potent central nervous system stimulant, the metabolism of which is well-documented.[1][2][3] Ethyl carbamate, also known as urethane, is a compound found in fermented foods and alcoholic beverages, and its metabolism has also been the subject of study.[4][5][6] The compound "Methamphetamine Ethyl Carbamate" represents a chemical entity combining these two molecules. As of the date of this publication, dedicated studies on the in vitro metabolism of this compound are not available in the public domain.

This guide, therefore, provides a scientifically inferred overview of its potential in vitro metabolism. The primary hypothesis is that the metabolism will proceed via two main routes:

  • Hydrolysis: The carbamate linkage is susceptible to hydrolysis by esterases, releasing methamphetamine and an ethyl carbamate derivative.

  • Oxidation: The methamphetamine moiety can undergo oxidation via cytochrome P450 (CYP) enzymes, similar to the metabolism of methamphetamine itself.

Hypothesized Metabolic Pathways

The in vitro biotransformation of this compound is likely to be initiated by either hydrolysis of the ethyl carbamate group or by oxidative metabolism of the methamphetamine structure.

Hydrolytic Pathway

Esterases, abundant in in vitro systems such as liver microsomes and S9 fractions, are expected to catalyze the hydrolysis of the carbamate bond. This would yield methamphetamine and an unstable N-hydroxyethylcarbamate intermediate, which would likely further break down.

Oxidative Pathways

The methamphetamine portion of the molecule is a substrate for various CYP450 enzymes.[1][2] The primary routes of methamphetamine metabolism are N-demethylation to amphetamine and aromatic hydroxylation to p-hydroxymethamphetamine.[7][8][9] It is plausible that this compound would undergo similar transformations.

The following diagram illustrates the hypothesized metabolic pathways.

Methamphetamine_Ethyl_Carbamate_Metabolism MEC Methamphetamine Ethyl Carbamate MET Methamphetamine MEC->MET Hydrolysis (Esterases) pOHM p-Hydroxymethamphetamine MEC->pOHM Aromatic Hydroxylation (CYP2D6) AP Amphetamine MET->AP N-demethylation (CYP2D6, CYP2B6, CYP1A2) MET->pOHM Aromatic Hydroxylation (CYP2D6) pOHA p-Hydroxyamphetamine AP->pOHA Aromatic Hydroxylation (CYP2D6) pOHM->pOHA N-demethylation EC_deriv Ethyl Carbamate Derivative In_Vitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase Incubation Incubation of MEC with Liver Microsomes/S9 Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Injection Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Quantification Quantification of Parent & Metabolites Metabolite_ID->Quantification

References

A Toxicological Investigation of Methamphetamine Ethyl Carbamate: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: As of the latest literature review, no specific toxicological studies on Methamphetamine Ethyl Carbamate (B1207046) have been published. This document, therefore, presents a proposed toxicological screening framework based on the known toxicities of its constituent molecules: methamphetamine and ethyl carbamate. The data and protocols outlined herein are hypothetical and intended to serve as a technical guide for future research.

This whitepaper provides a comprehensive, albeit theoretical, guide for the toxicological screening of Methamphetamine Ethyl Carbamate. The proposed methodologies and data presentation are designed for researchers, scientists, and drug development professionals.

Introduction

This compound is an analytical reference standard categorized as an amphetamine derivative.[1][2] Its chemical structure combines moieties from both methamphetamine, a potent central nervous system stimulant with known neurotoxic and genotoxic effects, and ethyl carbamate (urethane), a recognized carcinogen.[3][4] The toxicological profile of this hybrid molecule is currently unknown. A thorough toxicological evaluation is imperative to understand its potential risks. This guide outlines a multi-tiered screening strategy encompassing cytotoxicity, genotoxicity, metabolic profiling, and specific organ toxicity assessments.

Proposed Toxicological Screening Strategy

A tiered approach is recommended to systematically evaluate the potential toxicity of this compound.

Tier 1: In Vitro Cytotoxicity and Genotoxicity

The initial screening phase focuses on assessing the compound's potential to induce cell death and genetic damage using established in vitro models.

Experimental Workflow for In Vitro Screening

cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_report Reporting prep This compound Stock Solution Preparation cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) prep->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) prep->genotoxicity data_analysis IC50/LD50 Calculation Statistical Analysis cytotoxicity->data_analysis genotoxicity->data_analysis report Preliminary Toxicity Report data_analysis->report

Caption: A proposed workflow for the initial in vitro toxicological screening of this compound.

The following table summarizes hypothetical data from in vitro cytotoxicity assays on various cell lines.

Cell LineAssay TypeEndpointHypothetical IC50 (µM)
SH-SY5Y (Neuroblastoma)MTTCell Viability75
HepG2 (Hepatoma)LDHMembrane Integrity120
HEK293 (Embryonic Kidney)AlamarBlueMetabolic Activity95
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This table presents hypothetical results from standard genotoxicity assays.

AssayTest SystemMetabolic Activation (S9)Hypothetical Result
Ames TestS. typhimurium TA98, TA100With and WithoutPositive (Frameshift & Base-pair substitution)
In Vitro Micronucleus TestCHO-K1 cellsWith and WithoutPositive (Clastogenic/Aneugenic)
Sister Chromatid ExchangeHuman LymphocytesWithoutIncreased Frequency

The genotoxicity of methamphetamine has been demonstrated in vitro, where it induced mutations in Salmonella typhimurium and increased micronuclei and sister chromatid exchange in Chinese hamster ovary cells.[3] Similarly, ethyl carbamate's genotoxicity is well-documented.[5][6]

Tier 2: Metabolic Fate and Potential for Bioactivation

Understanding the metabolic pathway of this compound is crucial, as metabolites can be more or less toxic than the parent compound. For instance, ethyl carbamate is metabolized to the carcinogenic intermediate, vinyl carbamate.[5]

Proposed Metabolic Pathway of this compound

cluster_metabolism Hepatic Metabolism (CYP450) parent Methamphetamine Ethyl Carbamate metabolite1 Methamphetamine parent->metabolite1 Ester Hydrolysis metabolite2 Ethyl Carbamate parent->metabolite2 Amide Hydrolysis metabolite3 Hydroxylated Metabolites parent->metabolite3 Oxidation

Caption: A simplified, hypothetical metabolic pathway for this compound in the liver.

  • Incubation: Incubate this compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate (B84403) buffer at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Tier 3: In Vivo Acute and Sub-chronic Toxicity

Following in vitro characterization, in vivo studies are necessary to understand the compound's systemic effects.

SpeciesSexEndpointHypothetical Value (mg/kg)
RatMaleLD50350
RatFemaleLD50375
MouseMaleLD50410
MouseFemaleLD50425
  • Animal Model: Use female Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, administer a higher dose to the next animal. If it does not, administer a lower dose.

  • LD50 Estimation: Continue this process until the criteria for stopping are met, and then estimate the LD50 using appropriate statistical methods.

Potential Mechanisms of Toxicity

Based on the parent compounds, the toxicity of this compound could be mediated by several pathways. Methamphetamine is known to induce oxidative stress and apoptosis, potentially through the Bax/Bcl2/caspase-3 pathway.[7]

Signaling Pathway for Methamphetamine-Induced Apoptosis

meth Methamphetamine ros Reactive Oxygen Species (ROS) meth->ros bax Bax ros->bax bcl2 Bcl-2 ros->bcl2 inhibits caspase3 Caspase-3 bax->caspase3 bcl2->caspase3 inhibits apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified signaling pathway illustrating potential methamphetamine-induced apoptosis via oxidative stress.

Conclusion

While no direct toxicological data for this compound exists, the known adverse effects of its parent compounds, methamphetamine and ethyl carbamate, warrant a thorough investigation. The proposed tiered screening strategy, encompassing in vitro and in vivo assays, provides a robust framework for elucidating the potential cytotoxicity, genotoxicity, metabolic fate, and systemic toxicity of this compound. The hypothetical data and detailed protocols presented in this guide are intended to facilitate the design and execution of future toxicological studies, ultimately ensuring a comprehensive understanding of the risk profile of this compound.

References

"neurochemical effects of Methamphetamine ethyl carbamate"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Neurochemical Effects of Methamphetamine and Ethyl Carbamate

Disclaimer: There is no scientific literature available on a compound named "Methamphetamine ethyl carbamate." This document provides a detailed technical guide on the individual neurochemical effects of Methamphetamine and Ethyl Carbamate. The information presented for each compound should not be interpreted as predictive of the effects of a combined or novel substance.

Introduction

This whitepaper serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing the distinct neurochemical effects of Methamphetamine and Ethyl Carbamate. Given the absence of data on a combined molecule, this guide will address each substance independently, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways to facilitate a comprehensive understanding of their individual impacts on the central nervous system.

Methamphetamine (METH) is a potent central nervous system stimulant with a high potential for abuse and neurotoxicity.[1] Its primary mechanism of action involves the disruption of monoamine neurotransmitter systems.[1][2]

Neurochemical Effects of Methamphetamine

Methamphetamine's primary neurochemical effects are centered on the dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) systems.[1] It acts as a substrate for the respective monoamine transporters (DAT, SERT, NET), leading to a cascade of events that dramatically increases extracellular concentrations of these neurotransmitters.[3][4]

The mechanism involves several key actions:

  • Competitive Reuptake Inhibition: METH competes with monoamines for uptake into the presynaptic neuron via their respective transporters.[2]

  • Vesicular Depletion: Once inside the neuron, METH disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the leakage of neurotransmitters from synaptic vesicles into the cytoplasm.[3][5]

  • Transporter Reversal: The elevated cytoplasmic monoamine concentration causes the reversal of the plasma membrane transporters (DAT, SERT, NET), actively pumping dopamine, serotonin, and norepinephrine into the synaptic cleft.[1]

  • Sigma Receptor Interaction: Methamphetamine's interaction with sigma receptors can lead to oxidative stress that impairs VMAT2 function, further contributing to dopamine dysregulation.[6]

Chronic METH use leads to significant neurotoxic effects, including the degeneration of dopaminergic and serotonergic nerve terminals.[7][8] This is evidenced by reductions in the levels of dopamine transporters, serotonin transporters, tyrosine hydroxylase, and vesicular monoamine transporter-2 (VMAT2).[9]

Quantitative Data on Methamphetamine's Neurochemical Effects

The following table summarizes key quantitative findings from preclinical and clinical studies on the neurochemical impact of Methamphetamine.

Parameter MeasuredBrain Region(s)SpeciesMETH Dosage/ExposureKey Finding(s)
Dopamine Transporter (DAT) AvailabilityStriatum (Caudate, Putamen)HumanChronic METH abusers (abstinent <6 months)Significant reductions in DAT levels compared to controls.[10][11]
Dopamine Transporter (DAT) AvailabilityStriatum (Caudate, Putamen)HumanMETH abusers with protracted abstinence (12-17 months)Significant recovery of DAT levels (+19% in caudate, +16% in putamen) compared to early abstinence.[11]
Serotonin Transporter (SERT) AvailabilityMidbrain, Hypothalamus, Thalamus, Striatum, Hippocampus, Frontal CortexRat4 administrations of 5 or 10 mg/kg METH at 1-hour intervalsDose-dependent decrease in SERT availability 30 days post-administration (52% decrease in midbrain for 5 mg/kg group, 60% for 10 mg/kg group).[12]
Dopamine (DA) LevelsCaudate NucleusNon-human primatePost-METH administration32% loss of DA levels.[7]
Serotonin (5-HT) LevelsFrontal CortexNon-human primatePost-METH administration71% loss of 5-HT levels.[7]
Dopamine D2 Receptor (D2R) AvailabilityStriatumHumanChronic METH abusersLower D2R availability in the caudate compared to controls.[13]
Experimental Protocols

1. Measurement of Dopamine Transporter (DAT) Availability in Humans using Positron Emission Tomography (PET)

  • Objective: To quantify the density of dopamine transporters in the living human brain.

  • Radioligand: [11C]d-threo-methylphenidate, a radiotracer that binds to DAT.

  • Procedure:

    • A bolus injection of the radioligand is administered intravenously to the subject.

    • Dynamic PET scans are acquired for a period of 90 minutes post-injection to measure the distribution and binding of the radiotracer in the brain.

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in the plasma, which serves as the input function for kinetic modeling.

    • Regions of interest (ROIs), including the caudate, putamen, and cerebellum (as a reference region with negligible DAT density), are delineated on co-registered magnetic resonance images (MRIs).

    • Time-activity curves for each ROI are generated from the dynamic PET data.

    • A graphical analysis for reversible systems is used to calculate the distribution volume (Vt) in each ROI.

    • The binding potential (Bmax/Kd), which is proportional to the density of available transporters, is calculated as the difference in Vt between the target region (e.g., caudate) and the reference region (cerebellum), divided by the Vt in the reference region.

  • Application: This protocol has been used to demonstrate reduced DAT availability in active METH users and its partial recovery with prolonged abstinence.[11][13]

2. In Vivo Measurement of Serotonin Transporter (SERT) Availability in Rats using PET

  • Objective: To assess the long-term effects of METH-induced serotonergic neurotoxicity by measuring SERT availability.

  • Radioligand: 4-[18F]-ADAM, a selective radiotracer for SERT.

  • Procedure:

    • Male rats receive four subcutaneous administrations of METH (e.g., 5 or 10 mg/kg) or saline at 1-hour intervals.

    • 30 days post-administration, the rats are anesthetized.

    • The radiotracer is injected intravenously.

    • Dynamic PET imaging of the brain is performed for 60 minutes.

    • Regions of interest are drawn on the PET images corresponding to areas with high SERT density (e.g., midbrain, hypothalamus).

    • The uptake of the radiotracer in these regions is quantified and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Application: This method has been used to demonstrate a dose-dependent reduction in SERT availability in various brain regions of rats 30 days after METH administration.[12]

Signaling Pathways and Experimental Workflows

Methamphetamine_Mechanism cluster_neuron Presynaptic Terminal METH Methamphetamine Presynaptic_Neuron Presynaptic Monoaminergic Neuron METH->Presynaptic_Neuron Enters via Transporters and Diffusion VMAT2 VMAT2 METH->VMAT2 Inhibits DAT_SERT_NET DAT/SERT/NET METH->DAT_SERT_NET Reverses Transport MAO MAO METH->MAO Inhibits Vesicle Synaptic Vesicle Cytoplasmic_MA Cytoplasmic Monoamines (DA, 5-HT, NE) Vesicle->Cytoplasmic_MA Leakage Synaptic_Cleft Synaptic Cleft DAT_SERT_NET->Synaptic_Cleft Releases Monoamines Synaptic_MA Synaptic Monoamines (DA, 5-HT, NE) Synaptic_Cleft->Synaptic_MA Postsynaptic_Receptor Postsynaptic Receptors Cytoplasmic_MA->DAT_SERT_NET Efflux Synaptic_MA->Postsynaptic_Receptor Binds and Activates

Caption: Mechanism of Methamphetamine-induced monoamine release.

PET_Workflow cluster_subject Subject Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Subject Human or Animal Subject Radioligand_Injection Intravenous Injection of Radioligand (e.g., [11C]d-threo-methylphenidate) Subject->Radioligand_Injection PET_Scan Dynamic PET Scan Radioligand_Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (for input function) Radioligand_Injection->Blood_Sampling Image_Reconstruction PET Image Reconstruction PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., Graphical Analysis) Blood_Sampling->Kinetic_Modeling ROI_Delineation Region of Interest (ROI) Delineation on MRI Image_Reconstruction->ROI_Delineation ROI_Delineation->Kinetic_Modeling Parameter_Calculation Calculation of Binding Potential (Bmax/Kd) Kinetic_Modeling->Parameter_Calculation Ethyl_Carbamate_Toxicity EC Ethyl Carbamate Cell Cell (e.g., Neuron) EC->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS Induces Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Dopaminergic_Neuron Dopaminergic Neuron Oxidative_Stress->Dopaminergic_Neuron Damages Xenobiotic_Response Activation of Xenobiotic Detoxification and Antioxidant Genes Oxidative_Stress->Xenobiotic_Response Triggers Neurodegeneration Neurodegeneration Dopaminergic_Neuron->Neurodegeneration Leads to C_elegans_Neurodegeneration_Assay Start Synchronized C. elegans (dat-1p::GFP) Exposure Exposure to Ethyl Carbamate on NGM Plates Start->Exposure Microscopy Fluorescence Microscopy Exposure->Microscopy After 24-48 hours Scoring Scoring of Neuronal Integrity (Normal vs. Degenerated) Microscopy->Scoring Analysis Quantitative Analysis (% of Population with Degeneration) Scoring->Analysis

References

Structural Elucidation of Methamphetamine Ethyl Carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of methamphetamine ethyl carbamate (B1207046), a derivative of methamphetamine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and theoretical principles to present predicted spectral data and standardized experimental protocols. The techniques covered include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances and related compounds.

Introduction

Methamphetamine ethyl carbamate, with the formal name methyl(1-methyl-2-phenylethyl)-carbamic acid, ethyl ester, is an analytical reference standard categorized as an amphetamine derivative.[1][2] Its structural elucidation is critical for forensic applications, toxicological studies, and in the development of new therapeutic agents. This guide outlines the key analytical techniques and expected data for the unambiguous identification and characterization of this molecule.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Formal Name methyl(1-methyl-2-phenylethyl)-carbamic acid, ethyl ester[1]
CAS Number 120504-67-8[1]
Molecular Formula C₁₃H₁₉NO₂[1]
Molecular Weight 221.3 g/mol [1]
Solubility Sparingly soluble in DMSO and Ethanol (1-10 mg/ml), Slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml)[1]
Purity (as a standard) ≥98%[1]

Analytical Techniques and Predicted Data

The structural confirmation of this compound relies on a combination of chromatographic and spectroscopic methods. The following sections detail the expected outcomes from each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile organic compounds. This compound is amenable to GC-MS analysis, which provides both retention time data for separation and a mass spectrum for structural identification.

Predicted Mass Spectrum: The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak (M⁺) at m/z 221. The fragmentation pattern is anticipated to be dominated by cleavages adjacent to the nitrogen atom and the carbonyl group, as well as the loss of the ethyl group. A proposed fragmentation pathway is illustrated in the "Logical Relationships in Structural Elucidation" diagram below.

Table 2: Predicted Mass Spectral Fragmentation of this compound

m/zProposed Fragment IonRelative AbundanceInformation Gained
221[M]⁺LowMolecular Ion
176[M - OCH₂CH₃]⁺ModerateLoss of the ethoxy group
132[M - C₆H₅CH₂]⁺ModerateLoss of the benzyl (B1604629) group
91[C₇H₇]⁺HighTropylium ion (from benzyl group)
58[C₃H₈N]⁺HighCleavage alpha to the nitrogen
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound. The predicted chemical shifts are based on the known spectra of methamphetamine and ethyl carbamate.[3][4][5]

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic C-H7.20 - 7.40m-
CH (methine)4.20 - 4.40m~6-7
O-CH₂ (methylene)4.00 - 4.20q~7
N-CH₃ (methyl)2.80 - 3.00s-
CH₂ (benzyl)2.70 - 2.90m-
CH-CH₃ (methyl)1.10 - 1.30d~6-7
O-CH₂-CH₃ (methyl)1.10 - 1.30t~7

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)155 - 157
Aromatic C (quaternary)138 - 140
Aromatic C-H126 - 130
O-CH₂60 - 62
CH (methine)52 - 55
CH₂ (benzyl)40 - 42
N-CH₃30 - 33
CH-CH₃15 - 18
O-CH₂-CH₃14 - 16
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carbamate group, the aromatic ring, and the aliphatic chains.[2][6]

Table 5: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3050 - 3030MediumC-H stretchAromatic
2980 - 2850Medium-StrongC-H stretchAliphatic
1700 - 1680StrongC=O stretchCarbamate
1605, 1495Medium-WeakC=C stretchAromatic
1250 - 1200StrongC-N stretchCarbamate
1100 - 1000StrongC-O stretchEster
750 - 700StrongC-H bendMonosubstituted benzene

Experimental Protocols

The following are generalized protocols for the structural elucidation of this compound. Instrument parameters should be optimized for the specific equipment used.

GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl polysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless or split injection).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40 - 550.

    • Scan Mode: Full scan.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Spectral Width: 0 - 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 - 200 ppm.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, place a small amount directly onto the attenuated total reflectance (ATR) crystal. For liquid samples, a drop can be placed on the crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean ATR crystal should be collected before analyzing the sample.

Visualizations

The following diagrams illustrate the workflow for structural elucidation and a proposed mass fragmentation pathway for this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Structural Elucidation Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (1H and 13C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Functional Groups) FTIR->FTIR_Data Structure Confirmed Structure of This compound MS_Data->Structure NMR_Data->Structure FTIR_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

G M [M]⁺ m/z = 221 F1 [M - OCH₂CH₃]⁺ m/z = 176 M->F1 - •OCH₂CH₃ F2 [M - C₆H₅CH₂]⁺ m/z = 132 M->F2 - •C₆H₅CH₂ F3 [C₇H₇]⁺ m/z = 91 M->F3 Rearrangement F4 [C₃H₈N]⁺ m/z = 58 F2->F4 - C₂H₂O₂

Caption: Proposed mass spectral fragmentation of this compound.

Conclusion

The structural elucidation of this compound can be effectively achieved through a combination of GC-MS, NMR, and FTIR spectroscopy. While direct experimental data for this specific compound is not widely published, this guide provides a robust framework based on the analysis of analogous compounds and established spectroscopic principles. The presented tables of predicted spectral data and detailed experimental protocols offer a valuable starting point for researchers in the field. The use of multiple, complementary analytical techniques is essential for the unambiguous confirmation of the structure of novel psychoactive substances.

References

Technical Whitepaper: The Controlled Substance Status of Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed analysis of the legal status of methamphetamine ethyl carbamate (B1207046) within the United States. While this specific compound is not explicitly listed in the schedules of the Controlled Substances Act (CSA), this guide will demonstrate that it is unequivocally classified as a controlled substance through the Controlled Substance Analogue Enforcement Act. This determination is based on its substantial structural similarity to methamphetamine, a Schedule II substance, and its high potential for similar stimulant effects on the central nervous system. This whitepaper will detail the legal framework, chemical relationship, and presumed pharmacological properties that define its status.

Introduction: The Question of Control

The legal status of novel psychoactive substances (NPS) and derivatives of known controlled drugs is a critical area of concern for researchers and law enforcement alike. Methamphetamine ethyl carbamate, a chemical derivative of methamphetamine, serves as a prime example of a compound that, while not explicitly named in drug schedules, falls under the purview of existing drug control legislation through analogue provisions.

Methamphetamine is a potent central nervous system stimulant classified as a Schedule II substance under the U.S. Controlled Substances Act, indicating a high potential for abuse and accepted, though severely restricted, medical use.[1][2][3] The lists of controlled substances provided by the Drug Enforcement Administration (DEA) describe the basic parent chemicals and do not always detail the salts, isomers, esters, ethers, and derivatives that may also be controlled.[4][5] Therefore, the absence of "this compound" from these lists does not signify that it is legal.

The Legal Framework: Controlled Substance Analogue Act

The primary legislation governing substances like this compound is the Controlled Substance Analogue Enforcement Act of 1986. This act amended the Controlled Substances Act to address the proliferation of "designer drugs" that were chemically similar to controlled substances but were created to circumvent existing laws.

Under U.S. Federal Law (21 U.S.C. § 802(32)(A)), a substance is defined as a controlled substance analogue if it meets two primary criteria:[6][7]

  • Structural Similarity: Its chemical structure is substantially similar to the chemical structure of a controlled substance in Schedule I or II.[6][7][8]

  • Functional Similarity: It has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a controlled substance in Schedule I or II; OR it is represented or intended to have such an effect.[6][7][8]

Any substance that meets this definition and is intended for human consumption is treated, for the purposes of federal law, as a substance in Schedule I.[4][9]

Logical Framework for Analogue Determination

The determination of a substance as a controlled substance analogue follows a clear logical pathway, which can be visualized as follows:

G substance Test Substance: This compound q1 Is it substantially similar in structure to a Schedule I/II drug (e.g., Methamphetamine)? substance->q1 q2 Does it have a CNS effect substantially similar to or greater than a Schedule I/II drug? q1->q2  Yes not_controlled Not a Controlled Substance Analogue q1->not_controlled No q3 Is it intended for human consumption? q2->q3  Yes q2->not_controlled No controlled_analogue Considered a Controlled Substance Analogue (Treated as Schedule I) q3->controlled_analogue  Yes q3->not_controlled No

Caption: Logical workflow for determining if a substance is a controlled substance analogue.

Chemical and Pharmacological Analysis

Structural Similarity

This compound is a direct derivative of methamphetamine. A carbamate is a functional group derived from carbamic acid; in this case, it is formed on the nitrogen atom of the methamphetamine molecule. The core phenethylamine (B48288) structure, which is responsible for its stimulant activity, remains intact. The structural similarity is therefore substantial and undeniable.

CompoundChemical FormulaMolar Mass ( g/mol )Core Structure
Methamphetamine C₁₀H₁₅N149.23Phenethylamine
This compound C₁₃H₁₉NO₂221.29Phenethylamine
Presumed Pharmacological Effects

Carbamate derivatives of amine-containing drugs are often investigated as prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active parent drug. It is highly probable that this compound would be hydrolyzed in vivo by esterase enzymes to yield methamphetamine and ethyl carbamate.

Therefore, it is expected to produce stimulant effects on the central nervous system that are substantially similar to methamphetamine itself.[10][11][12] The primary mechanism of action would be the release of dopamine, norepinephrine, and serotonin (B10506) in the brain, leading to increased alertness, euphoria, and other hallmark effects of methamphetamine.[11][12]

Experimental Protocols: Derivatization for Analysis

While specific synthesis protocols for this compound for illicit purposes are not published in scientific literature, the creation of carbamate derivatives of amphetamines is a known technique in forensic and analytical chemistry. This process, known as derivatization, is used to modify a compound to make it more suitable for analysis, typically by gas chromatography-mass spectrometry (GC-MS).

The following is a representative protocol for the derivatization of methamphetamine into a carbamate derivative for analytical purposes, based on established methodologies.[13]

Protocol: Carbamate Derivatization of Methamphetamine

Objective: To convert methamphetamine into its 2,2,2-trichloroethyl carbamate derivative for GC-MS analysis. This protocol illustrates the chemical principles involved in forming a carbamate from methamphetamine.

Materials:

  • Methamphetamine standard solution (1 mg/mL in methanol)

  • N-propyl amphetamine (internal standard)

  • Phosphate (B84403) buffer (pH 6.0)

  • 1-Chlorobutane (extraction solvent)

  • 2,2,2-Trichloroethyl chloroformate (derivatizing agent)

  • Toluene

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Pipette 1 mL of a urine sample (or a calibrated standard) into a 15 mL centrifuge tube.

  • Internal Standard Addition: Add 100 µL of the N-propyl amphetamine internal standard solution.

  • Buffering: Add 1 mL of phosphate buffer (pH 6.0) and vortex for 10 seconds.

  • Liquid-Liquid Extraction: Add 5 mL of 1-chlorobutane. Cap the tube and vortex for 2 minutes.

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer (1-chlorobutane) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of toluene. Add 50 µL of 2,2,2-trichloroethyl chloroformate.

  • Reaction: Cap the tube and vortex. Allow the reaction to proceed at room temperature for 10 minutes.[13]

  • Final Preparation: Evaporate the excess reagent and solvent under nitrogen. Reconstitute the final residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

Experimental Workflow Diagram

G cluster_extraction Extraction cluster_derivatization Derivatization A Sample + Internal Standard B Add Buffer & Extraction Solvent A->B C Vortex & Centrifuge B->C D Collect Organic Layer C->D E Evaporate to Dryness D->E F Reconstitute in Toluene E->F G Add Chloroformate Reagent F->G H React at Room Temp (10 min) G->H I Evaporate to Dryness H->I J Reconstitute for GC-MS Analysis I->J

Caption: Workflow for the extraction and carbamate derivatization of methamphetamine.

Conclusion

Based on a thorough analysis of U.S. law and chemical principles, this compound is considered a controlled substance.

ParameterFindingLegal Basis
Explicit Listing NoN/A
Parent Compound MethamphetamineSchedule II of the Controlled Substances Act[2][3]
Structural Similarity Substantially similar21 U.S.C. § 802(32)(A)(i)[6][7]
Pharmacological Effect Presumed stimulant, similar to methamphetamine21 U.S.C. § 802(32)(A)(ii)[6][7]
Legal Status Controlled Substance Analogue Treated as a Schedule I substance for prosecution[4][9]

Professionals in the fields of chemical research, pharmacology, and drug development must operate with the understanding that derivatives of controlled substances, even if not explicitly listed, are likely to be controlled by analogue legislation. The marketing, synthesis, or possession of this compound with the intent of human consumption would be subject to the same severe legal penalties as Schedule I substances.

References

Technical Guide: Solubility of Methamphetamine Ethyl Carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Methamphetamine Ethyl Carbamate (B1207046). Due to the limited availability of precise quantitative data in peer-reviewed literature, this document summarizes the available qualitative data for Methamphetamine Ethyl Carbamate and provides context by including solubility information for its parent compound, methamphetamine. Furthermore, this guide details a standardized experimental protocol for the quantitative determination of solubility for compounds of this nature. This document is intended to serve as a foundational resource for researchers and professionals in drug development and forensic sciences.

Introduction

This compound is an analytical reference standard categorized as an amphetamine derivative. Understanding its solubility in various organic solvents is crucial for a range of applications, including analytical method development, formulation studies, and pharmacokinetic research. The solubility of a compound dictates its behavior in different matrices, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various analytical techniques.

This guide addresses the current knowledge gap regarding the specific solubility of this compound in common organic solvents by presenting available data and outlining a robust methodology for its experimental determination.

Physicochemical Properties of this compound

  • Formal Name: methyl(1-methyl-2-phenylethyl)-carbamic acid, ethyl ester

  • Molecular Formula: C₁₃H₁₉NO₂

  • Formula Weight: 221.3 g/mol

  • CAS Number: 120504-67-8

Solubility Data

This compound
SolventSolubilityConcentration Range
Dimethyl Sulfoxide (DMSO)Sparingly Soluble1-10 mg/mL
Ethanol (B145695)Sparingly Soluble1-10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)Slightly Soluble0.1-1 mg/mL
Methamphetamine (Parent Compound)

To provide a broader context for researchers, the solubility of the parent compound, methamphetamine, is presented below. It is important to note that the addition of the ethyl carbamate group will alter the physicochemical properties, including solubility, and therefore these values should be considered as a general reference.

Methamphetamine base is described as a colorless volatile oil that is insoluble in water.[1] The hydrochloride salt, however, is soluble in water.[1] The free base form is generally soluble in various organic solvents.

SolventSolubility of Methamphetamine (Free Base)
EthanolSoluble[3][4]
ChloroformMiscible[3]
Diethyl EtherSoluble[3]
AcetoneSoluble[5]
DichloromethaneSoluble[5]

The solubility of methamphetamine hydrochloride, a common salt form, also provides some insight. It is freely soluble in ethanol and chloroform, but practically insoluble in diethyl ether.[6]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the equilibrium solubility of a compound such as this compound in various organic solvents. The shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment
  • This compound (solid form)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, hexane, toluene) of high purity

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • The solubility is reported as the concentration of the solute in the saturated solution at the specified temperature, typically in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_report Reporting A Add excess solid to solvent B Seal and agitate at constant temperature A->B C Centrifuge to pellet solid B->C Equilibration D Filter supernatant C->D F Analyze standards and sample by HPLC D->F Dilution if necessary E Prepare standard solutions E->F G Generate calibration curve F->G H Determine sample concentration G->H I Report solubility (mg/mL or mol/L) H->I

Caption: Workflow for determining equilibrium solubility.

Conclusion

While precise quantitative solubility data for this compound in a variety of organic solvents remains to be fully characterized in scientific literature, this guide provides the currently available information and a robust experimental framework for its determination. The provided solubility data for the parent compound, methamphetamine, offers a useful, albeit approximate, reference for researchers. The detailed experimental protocol outlined herein provides a clear path for laboratories to generate the specific, high-quality solubility data required for their research and development needs. It is anticipated that as this compound is more widely studied, more comprehensive solubility data will become available.

References

Unraveling the Metabolic Fate of Methamphetamine Ethyl Carbamate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the evolving landscape of novel psychoactive substances, understanding the metabolic pathways of new compounds is paramount for forensic analysis, toxicological assessment, and drug development. This technical guide provides a comprehensive overview of the potential metabolic fate of Methamphetamine Ethyl Carbamate (B1207046), a derivative of methamphetamine. Due to a lack of direct empirical studies on this specific compound, this paper extrapolates potential metabolic pathways based on the well-documented metabolism of its constituent molecules: methamphetamine and ethyl carbamate. Furthermore, it outlines the established experimental protocols that would be essential for the empirical validation of these predicted metabolites.

This whitepaper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for future research into the metabolism of methamphetamine carbamate derivatives.

Predicted Metabolic Pathways

The metabolism of Methamphetamine Ethyl Carbamate is likely to proceed through two primary avenues: hydrolysis of the carbamate linkage and modification of the methamphetamine structure.

1. Hydrolytic Cleavage: The ethyl carbamate moiety is susceptible to hydrolysis by carboxylesterases, ubiquitous enzymes in the liver and other tissues. This cleavage would liberate methamphetamine, ethanol, and carbon dioxide. The released methamphetamine would then be expected to follow its known metabolic pathways.

2. Metabolism of the Intact Molecule: It is also plausible that the entire this compound molecule undergoes metabolic transformations prior to or instead of hydrolysis. Drawing parallels from the metabolism of N-tert-butoxycarbonylmethamphetamine, another carbamate derivative, we can predict several key reactions:

  • Hydroxylation: The aromatic ring of the methamphetamine portion of the molecule is a likely target for hydroxylation, primarily by Cytochrome P450 enzymes (CYP2D6 being a key enzyme for methamphetamine itself). This would result in hydroxylated derivatives of the intact carbamate.

  • N-dealkylation: While the nitrogen is part of the carbamate group, enzymatic removal of the methyl group from the methamphetamine backbone could potentially occur.

  • Oxidation of the Ethyl Group: The ethyl group of the carbamate could undergo oxidation to form hydroxyethyl (B10761427) and subsequent acidic metabolites.

These predicted pathways are summarized in the following diagram:

Predicted_Metabolic_Pathways_of_Methamphetamine_Ethyl_Carbamate cluster_hydrolysis Hydrolytic Cleavage (Carboxylesterases) cluster_intact_metabolism Metabolism of Intact Molecule (CYP450s) cluster_meth_metabolism Further Methamphetamine Metabolism This compound This compound Methamphetamine Methamphetamine This compound->Methamphetamine Hydrolysis Ethanol Ethanol This compound->Ethanol Hydrolysis CO2 CO2 This compound->CO2 Hydrolysis Hydroxylated this compound Hydroxylated this compound This compound->Hydroxylated this compound Aromatic Hydroxylation N-demethylated this compound N-demethylated this compound This compound->N-demethylated this compound N-dealkylation Oxidized Ethyl Group Metabolites Oxidized Ethyl Group Metabolites This compound->Oxidized Ethyl Group Metabolites Oxidation Amphetamine Amphetamine Methamphetamine->Amphetamine N-demethylation p-Hydroxymethamphetamine p-Hydroxymethamphetamine Methamphetamine->p-Hydroxymethamphetamine Aromatic Hydroxylation

Predicted metabolic pathways of this compound.

Experimental Protocols for Metabolite Identification and Quantification

To empirically determine the metabolites of this compound, a series of established in vitro and in vivo experimental protocols would be necessary.

In Vitro Metabolism Studies

Objective: To identify the primary metabolites and the enzymes responsible for their formation.

Methodology:

  • Incubation: Incubate this compound with human liver microsomes (HLMs) or S9 fractions, which contain a rich complement of drug-metabolizing enzymes.

  • Cofactor Requirements: Include necessary cofactors such as NADPH for CYP450-mediated reactions and UDPGA for glucuronidation.

  • Enzyme Inhibition: Utilize specific chemical inhibitors or antibodies for various CYP450 isoforms (e.g., quinidine (B1679956) for CYP2D6) to identify the specific enzymes involved.

  • Sample Preparation: Following incubation, perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to isolate the metabolites from the reaction mixture.

  • Analytical Detection: Analyze the extracted samples using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for metabolite identification and structural elucidation.

The general workflow for in vitro metabolism studies is depicted below:

In_Vitro_Metabolism_Workflow Start Start Incubation Incubate this compound with Liver Microsomes/S9 + Cofactors Start->Incubation End End Reaction_Quenching Quench Reaction (e.g., with cold acetonitrile) Incubation->Reaction_Quenching Sample_Cleanup Sample Cleanup (Protein Precipitation or SPE) Reaction_Quenching->Sample_Cleanup LC_MS_Analysis LC-MS/MS or GC-MS Analysis Sample_Cleanup->LC_MS_Analysis Metabolite_ID Metabolite Identification and Structural Elucidation LC_MS_Analysis->Metabolite_ID Metabolite_ID->End

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methamphetamine and Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the analytical determination of methamphetamine and ethyl carbamate (B1207046). Methamphetamine is a potent central nervous system stimulant that is a widely abused illicit drug.[1] Ethyl carbamate (urethane) is a naturally occurring compound found in fermented foods and alcoholic beverages, classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[2] The monitoring of both substances is critical for forensic toxicology, food safety, and pharmaceutical research.

This document outlines methodologies for the individual detection of each compound and proposes a workflow for their simultaneous analysis, a critical need for comprehensive screening in various matrices. The protocols are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard techniques in analytical laboratories.[3][4]

Analytical Methods Overview

Several analytical techniques are employed for the detection of methamphetamine and ethyl carbamate. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method, often requiring derivatization to improve the volatility and chromatographic behavior of the analytes.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation and without the need for derivatization.[1]

Key Analytical Parameters

The validation of analytical methods is crucial to ensure the reliability of the results.[6] Key parameters include:

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[7]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[6]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Recovery: The percentage of the true amount of an analyte that is detected by the analytical method.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various analytical methods for the detection of methamphetamine and ethyl carbamate.

Table 1: Quantitative Data for Methamphetamine Detection

Analytical MethodMatrixDerivatization AgentLODLOQRecovery (%)Reference
GC-MSWipe Samples--0.05 µ g/wipe -[8]
GC-MSUrine2,2,2-trichloroethyl chloroformate100 ng/mL--[9]
GC-MSHairHeptafluorobutyric anhydride (B1165640) (HFBA)0.05 ng/mg0.1 ng/mg77.45-86.86[10]
GC-MSHairPerfluorooctanoyl chloride0.07-0.14 ng/mg0.24-0.46 ng/mg-[2]
GC-MSUrineMiniaturization QuEChERS0.36 µg/mL1.09 µg/mL93.3-100.5[11]
LC-MS/MSBiological Samples-As low as 0.1 ng/mL--[1]

Table 2: Quantitative Data for Ethyl Carbamate Detection

Analytical MethodMatrixDerivatization AgentLODLOQRecovery (%)Reference
GC-MSFermented Foods & Beverages9-xanthydrol0.01-0.03 µg/kg0.03-0.1 µg/kg-[2]
GC-FIDWineDichloromethane extraction3.3-16.7 µg/L11.1-55.6 µg/L82.2-95.2[12]
HPLC-FLDFoodstuffs9-xanthydrolVery low-~90[13]
LC-MS/MSAlcoholic Beverages-0.25-0.63 µg/L-94.5[14]
LC-MS/MSFortified Wine-0.17 µg/L0.52 µg/L93-114[15]

Experimental Protocols

Protocol 1: GC-MS Analysis of Methamphetamine in Urine with Derivatization

This protocol is based on the derivatization of methamphetamine to a carbamate, which enhances its chromatographic properties for GC-MS analysis.[9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1 mL urine sample in a glass test tube, add an appropriate internal standard (e.g., methamphetamine-d14).[8]

  • Add 1 mL of borate (B1201080) buffer (pH 9.8).

  • Add 5 mL of 1-chlorobutane.

  • Vortex for 1 minute and then mix on a rotating mixer for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean test tube.

2. Derivatization

  • To the extracted organic layer, add 50 µL of 2,2,2-trichloroethyl chloroformate.

  • Vortex for 1 minute and let the reaction proceed at room temperature for 10 minutes.[9]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297).

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness).[15]

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 1.5 minutes, then ramp to 300 °C at 40 °C/min, and hold for 3 minutes.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for target ions of the derivatized methamphetamine.

Protocol 2: HPLC-FLD Analysis of Ethyl Carbamate in Fermented Beverages with Derivatization

This protocol utilizes pre-column derivatization of ethyl carbamate with 9-xanthydrol followed by fluorescence detection.[13]

1. Sample Preparation and Derivatization

  • In a microtube, mix 400 µL of the liquid sample (or a standard solution) with 600 µL of 9-xanthydrol solution (20 mmol/L in 1-propanol) and 100 µL of hydrochloric acid (1.5 mol/L).[13]

  • Vortex the mixture thoroughly.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Filter the derivatization mixture through a 0.45 µm PTFE syringe filter before injection.

2. HPLC-FLD Instrumental Analysis

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a fluorescence detector.

  • Column: Luna C18 (150 x 3 mm; 3 µm particle size).[13]

  • Mobile Phase A: 20 mmol/L sodium acetate (pH 7.2).[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Flow Rate: 0.8 mL/min.[13]

  • Column Temperature: 35 °C.[13]

  • Injection Volume: 20 µL.[13]

  • Gradient Program: 0 min – 62% B, 4 min – 70% B, 5 min – 100% B.[13]

  • Fluorescence Detector Wavelengths: Excitation at 233 nm, Emission at 600 nm.[13]

Protocol 3: Proposed Workflow for Simultaneous GC-MS Analysis of Methamphetamine and Ethyl Carbamate

This proposed workflow is a conceptual integration of existing methods, suggesting a plausible approach for simultaneous analysis. It leverages the derivatization of methamphetamine into a carbamate, allowing for potential co-analysis with ethyl carbamate.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • A broad-spectrum SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) should be used to retain both the basic methamphetamine and the more polar ethyl carbamate.

  • Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated sample (e.g., diluted urine or beverage) onto the cartridge.

  • Washing: Wash with a weak organic solvent to remove interferences.

  • Elution: Elute the analytes with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

2. Derivatization

  • Evaporate the eluate to dryness.

  • Add a derivatizing agent such as 9-xanthydrol in the presence of an acid catalyst. This has been shown to be effective for ethyl carbamate and may also react with the secondary amine of methamphetamine.[2]

  • Alternatively, a two-step derivatization could be explored, though this adds complexity.

3. GC-MS Instrumental Analysis

  • The GC-MS conditions would be similar to those in Protocol 1, with potential optimization of the temperature program to ensure the separation of the derivatized methamphetamine and ethyl carbamate.

Visualizations

Diagrams of Experimental Workflows

GC_MS_Methamphetamine_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine_sample Urine Sample (1 mL) add_is Add Internal Standard urine_sample->add_is add_buffer Add Borate Buffer (pH 9.8) add_is->add_buffer add_solvent Add 1-Chlorobutane add_buffer->add_solvent vortex_mix Vortex & Mix add_solvent->vortex_mix centrifuge Centrifuge vortex_mix->centrifuge extract_organic Extract Organic Layer centrifuge->extract_organic add_derivatizing_agent Add 2,2,2-Trichloroethyl Chloroformate extract_organic->add_derivatizing_agent react React at Room Temp add_derivatizing_agent->react evaporate Evaporate to Dryness react->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute gc_ms_analysis GC-MS Analysis reconstitute->gc_ms_analysis HPLC_FLD_Ethyl_Carbamate_Workflow cluster_prep_deriv Sample Preparation & Derivatization cluster_analysis Analysis liquid_sample Liquid Sample (400 µL) mix_reagents Mix with 9-Xanthydrol & HCl liquid_sample->mix_reagents vortex Vortex mix_reagents->vortex react React at Room Temp vortex->react filter_sample Filter (0.45 µm) react->filter_sample hplc_fld_analysis HPLC-FLD Analysis filter_sample->hplc_fld_analysis Simultaneous_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample (Urine/Beverage) spe Solid-Phase Extraction (Mixed-Mode) sample->spe derivatize Derivatization (e.g., 9-Xanthydrol) spe->derivatize gc_ms GC-MS Analysis derivatize->gc_ms

References

Application Notes and Protocols for the GC-MS Analysis of Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine is a potent central nervous system stimulant that is a commonly abused illicit drug. Gas chromatography-mass spectrometry (GC-MS) is a standard and reliable technique for the confirmation and quantification of methamphetamine in various samples. However, due to the polar nature of methamphetamine, derivatization is often necessary to improve its chromatographic behavior and mass spectral characteristics.[1] One such derivatization method involves the reaction of methamphetamine with ethyl chloroformate to form methamphetamine ethyl carbamate (B1207046). This derivative is more volatile and thermally stable, leading to improved peak shape and sensitivity during GC-MS analysis.[2][3]

This document provides detailed application notes and protocols for the analysis of methamphetamine ethyl carbamate using GC-MS. The protocols cover both the derivatization of methamphetamine to its ethyl carbamate derivative for analysis and the direct analysis of a this compound standard.

Experimental Protocols

Protocol 1: Derivatization of Methamphetamine with Ethyl Chloroformate and GC-MS Analysis

This protocol describes the extractive derivatization of methamphetamine from an aqueous sample, such as urine, followed by GC-MS analysis.

Materials:

  • Methamphetamine standard solution

  • Internal Standard (IS) solution (e.g., N-isopropylbenzylamine)

  • Saturated potassium bicarbonate (KHCO3) solution

  • Ethyl acetate (B1210297)

  • Ethyl chloroformate (ECF)

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., Rxi-5Sil MS)

Procedure: [2]

  • Sample Preparation:

    • To 500 µL of the urine sample in a centrifuge tube, add 50 µL of the internal standard solution (e.g., 3 µg/mL).

    • Add 50 µL of saturated KHCO3 solution.

  • Extractive Derivatization:

    • Add 200 µL of ethyl acetate to the sample mixture.

    • Add 50 µL of ethyl chloroformate.

    • Immediately cap the tube and vortex for 30 seconds at 3200 rpm to facilitate simultaneous extraction and derivatization.

  • Phase Separation:

    • Centrifuge the mixture at high speed (e.g., 30,000 x g) for 10 minutes at room temperature to separate the organic and aqueous layers.

  • Sample Injection:

    • Carefully transfer 50 µL of the upper organic layer (ethyl acetate) to a GC vial.

    • Inject 2 µL of the solution into the GC-MS system.

Protocol 2: Direct GC-MS Analysis of this compound Standard

This protocol is suitable for the analysis of a certified reference material of this compound.

Materials:

  • This compound analytical reference standard[4]

  • Suitable solvent (e.g., methyl acetate, ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., Rxi-5Sil MS)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound by dissolving the reference standard in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by serial dilution of the stock solution to desired concentrations for calibration.

  • Sample Injection:

    • Transfer an aliquot of the working standard solution to a GC vial.

    • Inject 1-2 µL of the solution into the GC-MS system.

GC-MS Parameters

The following are typical GC-MS parameters that can be used for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnRxi-5Sil MS, 30 m, 0.25 mm ID, 0.25 µm film thickness (or equivalent)[1]
Injection Volume1.0 µL splitless (hold 1 min)[1]
Injector Temperature250 °C
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
SIM Ions (for this compound)To be determined based on the mass spectrum of the derivative. For other carbamate derivatives, characteristic fragment ions are monitored. For example, for the (-)-menthyl chloroformate derivative of methamphetamine, ions at m/z 240, 102, and 196 are monitored.[5]
Full Scan Rangem/z 40-400

Data Presentation

Quantitative Data Summary

The following table summarizes the validation parameters for the GC-MS analysis of methamphetamine after derivatization with ethyl chloroformate, as reported in the literature.

ParameterAmphetamine (as ethyl carbamate)Methamphetamine (as ethyl carbamate)Reference
Linearity Range250 to 5,000 ng/mL250 to 5,000 ng/mL[6][7]
Limit of Detection (LOD)1.5 ng/mL3 ng/mL[2]
Within-run Precision (%RSD)4.8% (at 1,000 ng/mL)3.6% (at 1,000 ng/mL)[6][7]
Between-run Precision (%RSD)5.3% (at 1,000 ng/mL)6.7% (at 1,000 ng/mL)[6][7]
Accuracy (% Bias)±14.0%±14.0%[2]

Visualization

Experimental Workflow for GC-MS Analysis of this compound

The following diagram illustrates the key steps involved in the analysis of methamphetamine from a sample matrix via derivatization to its ethyl carbamate form.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Extractive Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Saturated KHCO3 Add_IS->Add_Buffer Add_Solvent Add Ethyl Acetate Add_Buffer->Add_Solvent Add_Reagent Add Ethyl Chloroformate Add_Solvent->Add_Reagent Vortex Vortex (30 sec) Add_Reagent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Collect_Supernatant Collect Organic Layer Centrifuge->Collect_Supernatant Inject Inject into GC-MS Collect_Supernatant->Inject Acquire_Data Data Acquisition (SIM/Scan) Inject->Acquire_Data Quantification Quantification Acquire_Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for methamphetamine analysis.

Mass Spectral Fragmentation

References

Application Note: Quantification of Methamphetamine Ethyl Carbamate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine ethyl carbamate (B1207046) is an analytical reference standard categorized as an amphetamine derivative.[1][2] Its accurate and sensitive quantification is crucial for forensic analysis, clinical toxicology, and research applications. This document outlines a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Methamphetamine Ethyl Carbamate in biological matrices. The described protocol provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of related compounds, such as amphetamines and ethyl carbamate. These values should be considered as a baseline for the validation of the this compound quantification method.

ParameterMethamphetamine & MetabolitesEthyl Carbamate
Limit of Detection (LOD) 0.02 - 3 ng/mL0.17 - 1.8 µg/L[3][4]
Limit of Quantification (LOQ) 0.15 - 22.25 µg/L0.52 - 4.0 µg/L[3][4]
Linearity (r²) > 0.99> 0.999[3][4]
Recovery 85.3% - 110.36%93% - 114%[4]
Precision (RSD) < 15%< 8%[4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of amphetamine and its derivatives from urine.[5]

Materials:

  • Supel™-Select SCX SPE 96-well plate (30 mg/well) or equivalent strong cation exchange cartridge.

  • Methanol

  • Acetonitrile (B52724)

  • 1% Formic acid in acetonitrile

  • Water

  • 5 mM Dibasic ammonium (B1175870) phosphate (B84403) in 50% methanol

  • 10% Ammonium hydroxide (B78521) in acetonitrile

  • Internal Standard (IS): Methamphetamine-d5 ethyl carbamate (proposed) or a structurally similar stable isotope-labeled compound.

Procedure:

  • Sample Pre-treatment: Acidify 1 mL of the urine sample to pH 3-4 with formic acid. Add the internal standard solution.

  • SPE Column Conditioning: Condition the SPE plate with 1 mL of 1% formic acid in acetonitrile followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash the plate with 2 mL of water.

    • Wash the plate with 1 mL of 25% methanol.

    • (Optional intermediate wash for improved cleanup): Wash with 1 mL of 5 mM dibasic ammonium phosphate in 50% methanol.

  • Elution: Elute the analytes from the plate with 1 mL of 10% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is recommended for good chromatographic separation.[6]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The molecular weight of this compound is 221.3 g/mol .[1] The protonated precursor ion ([M+H]⁺) is expected at m/z 222.3.

    • Based on the fragmentation of similar carbamates and methamphetamine, the following product ions are proposed:

      • m/z 164.1: Loss of the ethyl carbamate group.

      • m/z 91.1: Tropylium ion, a characteristic fragment of phenethylamines.

      • m/z 58.1: Iminium ion, a characteristic fragment of methamphetamine.[7]

    • The transition for ethyl carbamate itself is m/z 90.1 → 62.1.[4][8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
This compound 222.3164.1 (Quantifier)15
222.391.1 (Qualifier)25
Methamphetamine-d5 Ethyl Carbamate (IS) To be determined based on synthesisTo be determinedTo be determined

Note: Collision energies should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike Acidify Acidify to pH 3-4 Spike->Acidify Load Load Sample Acidify->Load Condition Condition SPE Plate Condition->Load Wash1 Wash with Water & Methanol Load->Wash1 Elute Elute with NH4OH in ACN Wash1->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

LC-MS/MS Quantification Logic

quantification_logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_quant Quantification LC_Column Reversed-Phase C18 Column Mobile_Phase Gradient Elution (Water/Acetonitrile with Formic Acid) Separation Separation of Analyte and IS from Matrix Mobile_Phase->Separation ESI Positive Electrospray Ionization ([M+H]+) Separation->ESI Precursor Precursor Ion Selection (m/z 222.3) ESI->Precursor Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Product Product Ion Detection (m/z 164.1, 91.1) Fragmentation->Product Peak_Area Peak Area Ratio (Analyte / Internal Standard) Product->Peak_Area Calibration Calibration Curve Peak_Area->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Logical flow of the LC-MS/MS quantification method.

References

Application Notes and Protocols for the Development of an Immunoassay for Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a competitive immunoassay for the detection of Methamphetamine Ethyl Carbamate (B1207046) (MEC). This document outlines the necessary steps from hapten design and synthesis to antibody production and final immunoassay validation.

Introduction

Methamphetamine ethyl carbamate (MEC) is a derivative of methamphetamine that can be formed under certain conditions, such as during sample extraction with ethanol-stabilized chloroform (B151607) or through specific derivatization procedures for analytical testing.[1][2][3] The development of a specific immunoassay for MEC is crucial for forensic toxicology and clinical chemistry to accurately identify and quantify this compound. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective method for screening a large number of samples.[4]

This protocol will focus on the development of a competitive ELISA, a common format for detecting small molecules.[5][6] The principle of this assay is the competition between the free MEC in a sample and a labeled MEC-hapten conjugate for a limited number of specific antibody binding sites.

Core Methodologies

The development of an immunoassay for a small molecule like MEC requires several key steps:

  • Hapten Design and Synthesis: Small molecules, or haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[4][7] The design of the hapten is critical and will influence the specificity and affinity of the resulting antibodies.[8]

  • Immunogen and Coating Antigen Preparation: The synthesized hapten is conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH) to create an immunogen for antibody production.[7][9] A different hapten-protein conjugate (e.g., Ovalbumin - OVA) is often used as a coating antigen in the ELISA to avoid non-specific binding.[10]

  • Antibody Production: The immunogen is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies against the hapten.[9][11]

  • Immunoassay Development and Validation: A competitive ELISA protocol is developed and optimized. The assay is then validated for its sensitivity, specificity, and reproducibility.

Experimental Protocols

Protocol 1: Synthesis of a this compound Hapten (MEC-H)

This protocol describes the synthesis of a hapten where a linker arm is attached to the phenyl ring of methamphetamine, preserving the ethyl carbamate moiety as a key antigenic feature. This approach is based on established methods for methamphetamine hapten synthesis.[12][13][14]

Materials:

  • p-Aminomethamphetamine

  • Ethyl Chloroformate

  • Triethylamine (B128534)

  • Anhydrous Dichloromethane (DCM)

  • Glutaric Anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (chromatography column, etc.)

Procedure:

  • Synthesis of this compound:

    • Dissolve p-aminomethamphetamine in anhydrous DCM.

    • Add triethylamine to the solution.

    • Slowly add ethyl chloroformate dropwise while stirring at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Introduction of a Linker Arm:

    • To the purified this compound, add glutaric anhydride and a catalytic amount of triethylamine in DCM.

    • Stir the reaction at room temperature for 24 hours.

    • Acidify the mixture and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield the hapten with a carboxylic acid linker (MEC-H).

  • Activation of the Hapten:

    • Dissolve the MEC-H in anhydrous DMF.

    • Add DCC and NHS to the solution.

    • Stir the reaction at room temperature for 12 hours.

    • The resulting NHS-activated hapten is ready for conjugation to a carrier protein.

Protocol 2: Preparation of Immunogen (MEC-H-KLH) and Coating Antigen (MEC-H-OVA)

Materials:

  • NHS-activated MEC-H

  • Keyhole Limpet Hemocyanin (KLH)

  • Ovalbumin (OVA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Conjugation to KLH (Immunogen):

    • Dissolve KLH in PBS.

    • Slowly add the NHS-activated MEC-H solution in DMF to the KLH solution while gently stirring.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Dialyze the conjugate against PBS for 48 hours with several buffer changes to remove unconjugated hapten.

    • Determine the protein concentration and store the immunogen at -20°C.

  • Conjugation to OVA (Coating Antigen):

    • Follow the same procedure as for KLH, substituting OVA for KLH.

    • Store the coating antigen at -20°C.

Protocol 3: Polyclonal Antibody Production in Rabbits

Materials:

  • MEC-H-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Healthy adult rabbits

  • Syringes and needles

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before the first immunization to serve as a negative control.

  • Primary Immunization:

    • Emulsify the MEC-H-KLH immunogen with an equal volume of FCA.

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

  • Booster Immunizations:

    • Emulsify the MEC-H-KLH immunogen with an equal volume of FIA.

    • Administer booster injections every 4 weeks.

  • Titer Monitoring:

    • Collect blood samples 10-14 days after each booster injection.

    • Determine the antibody titer using an indirect ELISA.

  • Antibody Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood.

    • Purify the IgG fraction from the serum using protein A/G affinity chromatography.

    • Store the purified antibodies at -20°C or -80°C.

Protocol 4: Competitive ELISA for MEC Detection

Materials:

  • MEC-H-OVA coating antigen

  • Purified anti-MEC polyclonal antibody

  • MEC standard solutions

  • Samples for testing

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the MEC-H-OVA coating antigen in coating buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction:

    • Add 50 µL of MEC standard or sample to the appropriate wells.

    • Add 50 µL of the diluted primary anti-MEC antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Antibody Titer Determination by Indirect ELISA
Bleed NumberDilution FactorAbsorbance at 450 nm
Pre-immune1:1,0000.150
1st Bleed1:1,0001.200
1:5,0000.850
1:10,0000.500
2nd Bleed1:1,0002.500
1:10,0001.800
1:50,0000.900
3rd Bleed1:1,0002.800
1:20,0002.200
1:100,0001.500
Table 2: Standard Curve Data for Competitive ELISA
MEC Concentration (ng/mL)Absorbance at 450 nm (Mean)Standard DeviationB/B₀ (%)
02.5000.120100
0.12.2500.11090
0.51.7500.09070
11.2500.08050
50.6250.05025
100.3750.04015
500.1500.0206
1000.0750.0103

B is the absorbance of the standard or sample, and B₀ is the absorbance of the zero standard.

Table 3: Cross-Reactivity of the Anti-MEC Antibody
CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound1.0100
Methamphetamine502
Amphetamine>1000<0.1
MDMA>1000<0.1
Ephedrine>1000<0.1

Cross-reactivity (%) = (IC₅₀ of MEC / IC₅₀ of competing compound) x 100

Visualizations

experimental_workflow hapten Hapten Synthesis (MEC-H) immunogen Immunogen Preparation (MEC-H-KLH) hapten->immunogen coating_antigen Coating Antigen Prep. (MEC-H-OVA) hapten->coating_antigen antibody_prod Antibody Production (in Rabbits) immunogen->antibody_prod elisa_dev Competitive ELISA Development coating_antigen->elisa_dev antibody_purify Antibody Purification (Protein A/G) antibody_prod->antibody_purify antibody_purify->elisa_dev validation Assay Validation (Sensitivity, Specificity) elisa_dev->validation

Caption: Overall workflow for the development of the MEC immunoassay.

competitive_elisa cluster_well Microtiter Well Surface cluster_reagents Reagents Added coating 1. Coating with MEC-H-OVA blocking 2. Blocking competition 3. Competitive Binding secondary 4. Add Secondary Ab substrate 5. Add Substrate read 6. Read Absorbance free_mec Free MEC (Sample) free_mec->competition primary_ab Anti-MEC Ab primary_ab->competition secondary_ab HRP-2° Ab secondary_ab->secondary tmb TMB tmb->substrate

Caption: Principle of the competitive ELISA for MEC detection.

References

Forensic Applications of Methamphetamine Ethyl Carbamate Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine ethyl carbamate (B1207046) is a key analytical reference standard used in forensic toxicology. Its primary application is as a derivatization product of methamphetamine when using ethyl chloroformate as a reagent. This derivatization is performed to improve the gas chromatographic properties and mass spectrometric identification of methamphetamine in biological samples, particularly urine. The formation of the ethyl carbamate derivative enhances the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity during GC-MS analysis. This document provides detailed application notes and protocols for the use of Methamphetamine ethyl carbamate standard in the forensic analysis of methamphetamine.

Principle of the Method

In forensic toxicology, the detection and quantification of methamphetamine in biological matrices can be challenging due to its polarity and potential for matrix interference. Derivatization with ethyl chloroformate is a rapid and efficient method to convert methamphetamine into its less polar and more volatile ethyl carbamate derivative. This reaction is typically carried out in an aqueous medium, allowing for simultaneous extraction and derivatization, which streamlines the sample preparation process. The resulting this compound is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The this compound analytical reference standard is crucial for the unequivocal identification of the derivatized methamphetamine in the sample by comparing retention times and mass spectra.

Quantitative Data Summary

The following table summarizes the validation parameters of a GC-MS method for the analysis of methamphetamine in urine after derivatization with ethyl chloroformate to form this compound.[1]

ParameterResult
Linearity Range 25 - 1000 ng/mL
Coefficient of Determination (r²) > 0.9992
Limit of Detection (LOD) 3.0 ng/mL
Precision (RSD) < 5.2%
Accuracy (Bias) -9.6% to 14.0%

Experimental Protocols

Materials and Reagents
  • This compound analytical reference standard

  • Ethyl chloroformate (ECF)

  • Ethyl acetate

  • Saturated potassium bicarbonate (KHCO₃) solution

  • N-isopropylbenzylamine (as internal standard)

  • Drug-free human urine

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Standard Solution Preparation

Prepare stock solutions of this compound and the internal standard in a suitable solvent, such as methanol (B129727) or ethyl acetate. Prepare working standard solutions by serial dilution of the stock solutions in the same solvent to create a calibration curve covering the expected concentration range of the samples.

Sample Preparation and Derivatization Protocol[1]
  • To a 1.5 mL polypropylene (B1209903) centrifuge tube, add 500 µL of the urine sample.

  • Add 50 µL of the internal standard solution (e.g., 3 µg/mL N-isopropylbenzylamine).

  • Add 50 µL of saturated potassium bicarbonate solution.

  • Add 200 µL of ethyl acetate.

  • Add 50 µL of ethyl chloroformate.

  • Vortex the mixture vigorously for 30 seconds to facilitate simultaneous extraction and derivatization.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at room temperature to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters[1]
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5MS UI (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 2 µL

  • Injection Mode: Split (10:1 ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp to 220 °C at 15 °C/min, hold for 2 min

    • Ramp to 300 °C at 40 °C/min, hold for 2 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

Selected Ion Monitoring (SIM) Parameters for this compound: The specific ions to be monitored for the ethyl carbamate derivative of methamphetamine should be determined by analyzing a standard of this compound. Based on the derivatization of similar compounds, characteristic fragment ions would be selected for quantification and qualification.

Data Analysis and Interpretation

The identification of methamphetamine in a sample is confirmed by comparing the retention time and the mass spectrum of the derivatized analyte with those of the this compound analytical reference standard. Quantification is performed by constructing a calibration curve from the analysis of the prepared standard solutions and applying the regression equation to the peak area ratio of the analyte to the internal standard in the unknown sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis sample 500 µL Urine Sample add_is Add 50 µL Internal Standard sample->add_is add_khco3 Add 50 µL Saturated KHCO₃ add_is->add_khco3 add_etac Add 200 µL Ethyl Acetate add_khco3->add_etac add_ecf Add 50 µL Ethyl Chloroformate add_etac->add_ecf vortex Vortex for 30 seconds add_ecf->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge transfer Transfer Organic Layer to Vial centrifuge->transfer inject Inject 2 µL into GC-MS transfer->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the analysis of methamphetamine.

logical_relationship Methamphetamine Methamphetamine in Sample MEC This compound (Analyte for GC-MS) Methamphetamine->MEC Derivatization ECF Ethyl Chloroformate (Derivatizing Agent) ECF->MEC GCMS GC-MS Analysis MEC->GCMS Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification

Caption: Logical relationship of the analytical process.

References

Methamphetamine Ethyl Carbamate: Application Notes and Protocols for Use as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine ethyl carbamate (B1207046) is an analytical reference standard categorized as an amphetamine derivative.[1][2][3] It is intended for use in research and forensic applications for the qualitative and quantitative analysis of methamphetamine and related substances.[1][3] As a stable, derivatized form of methamphetamine, it can serve as a certified reference material (CRM) for calibrating analytical instruments, validating analytical methods, and as an internal standard in mass spectrometry-based assays. The carbamate functional group can improve the chromatographic behavior and mass spectrometric fragmentation of the parent compound.[4][5] This document provides detailed application notes and protocols for its use.

Physicochemical and Product Information

A summary of the key quantitative data for Methamphetamine Ethyl Carbamate is presented in the table below.

PropertyValueReference
Formal Name methyl(1-methyl-2-phenylethyl)-carbamic acid, ethyl ester[1]
CAS Number 120504-67-8[1][3]
Molecular Formula C₁₃H₁₉NO₂[1][3]
Formula Weight 221.3 g/mol [1][3]
Purity ≥98%[1][3]
Formulation A 10 mg/mL solution in methyl acetate[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]
Solubility DMSO: 1-10 mg/mL (sparingly soluble), Ethanol: 1-10 mg/mL (sparingly soluble), PBS (pH 7.2): 0.1-1 mg/mL (slightly soluble)[1][3]

Application 1: Quantitative Analysis of Methamphetamine in Biological Matrices by GC-MS

This compound can be used as an internal standard for the quantitative analysis of methamphetamine in biological samples such as urine or blood. The following protocol is a general guideline and may require optimization for specific matrices and instrumentation.

Experimental Protocol

1. Sample Preparation and Extraction:

  • To 1 mL of the biological sample (e.g., urine), add a known amount of this compound internal standard solution.

  • Add 1 mL of borate (B1201080) buffer (pH 9.8) and 1 mL of 1N sodium hydroxide.[6]

  • Perform a liquid-liquid extraction with 10 mL of 1-chlorobutane (B31608) by vortexing for 1 minute, followed by mixing for 10 minutes.[6]

  • Centrifuge the sample to separate the layers and transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis:

  • Instrument: Agilent 7890 Gas Chromatograph with Flame Ionization Detector (or equivalent).[7]

  • Column: HP-5 (or equivalent), 12 m x 0.20 mm I.D., 0.33 µm film thickness.[7]

  • Inlet Temperature: 230°C.[7]

  • Injection Volume: 1 µL.[7]

  • Mode: Split (50:1 ratio).[7]

  • Carrier Gas: Hydrogen at 1.0 mL/min.[7]

  • Oven Program: 200°C for 1.2 min, ramp at 30°C/min to 270°C, hold for 2 min.[7]

  • Detector Temperature: 280°C.[7]

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both methamphetamine and this compound.

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of methamphetamine and a fixed concentration of the this compound internal standard.

  • Process the calibration standards using the same extraction procedure as the unknown samples.

  • Generate a calibration curve by plotting the ratio of the peak area of methamphetamine to the peak area of the internal standard against the concentration of methamphetamine.

  • Determine the concentration of methamphetamine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Biological Sample B Add Internal Standard (this compound) A->B C Alkalinize and Extract (LLE) B->C D Evaporate and Reconstitute C->D E Inject into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM) F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify Methamphetamine I->J Method_Validation cluster_params Validation Parameters A Reference Material (this compound) B Standard Solutions A->B C LC-MS/MS Analysis B->C D Linearity C->D E Accuracy & Precision C->E F LOD & LOQ C->F G Matrix Effects C->G H Stability C->H Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters neuron VMAT2 VMAT2 METH->VMAT2 Enters vesicles DA_synapse Dopamine DAT->DA_synapse Reverses transport DA_vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Displaces Dopamine DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Response Neuronal Response DA_receptor->Response

References

Application Note: Chromatographic Separation of Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methamphetamine ethyl carbamate (B1207046) is a derivative of methamphetamine that can be formed, for instance, during certain extraction procedures or as a specific chemical entity for research and forensic applications.[1][2] Its accurate detection and quantification are crucial in forensic toxicology and drug analysis. This application note details the chromatographic methods for the separation and analysis of methamphetamine ethyl carbamate, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and drug development professionals.

Principle

The chromatographic separation of this compound relies on its physicochemical properties. In GC-MS, the compound is volatilized and separated based on its boiling point and interaction with a stationary phase, followed by mass spectrometric detection for identification and quantification. In HPLC, the separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, typically followed by UV or mass spectrometric detection. Derivatization is a common technique to enhance the volatility and thermal stability of analytes for GC-MS analysis.[3][4][5]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from established methods for the analysis of carbamate derivatives of amphetamines.[3][4][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., urine, dissolved solid), add an appropriate internal standard.

  • Adjust the sample pH to >12 with 1N sodium hydroxide.[3]

  • Add 5 mL of an extraction solvent (e.g., 1-chlorobutane (B31608) or a mixture of n-hexane and ethyl acetate).[3][7]

  • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

3. Data Analysis

  • The identification of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum.

  • Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions and comparison to a calibration curve prepared with certified reference standards.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on general methods for the analysis of methamphetamine and related compounds.[7][8][9]

1. Sample Preparation

  • Weigh 1 mg of the sample and dissolve it in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.[7]

  • Filter the sample solution through a 0.45 µm microporous membrane before injection.[7]

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.05% trifluoroacetic acid in water (e.g., 25:75 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 25 °C (room temperature).[7][8]

  • Detector: UV detector at 220 nm or 260 nm.[7][8]

  • Injection Volume: 10 µL.[7]

3. Data Analysis

  • This compound is identified based on its retention time compared to a standard.

  • Quantification is achieved by measuring the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Data Presentation

Table 1: GC-MS Method Parameters and Expected Results for Carbamate Derivatives

ParameterValueReference
Column Type HP-5ms or equivalentGeneral Practice
Carrier Gas Helium[10]
Flow Rate 1.0 mL/min[10]
Injection Volume 1 µL[10]
Injector Temp. 250 °CAdapted from[10]
Oven Program 100°C (1 min), then 15°C/min to 280°C (5 min)General Practice
Detection EI-MS[3][4]
Expected Retention Time Analyte dependent (e.g., ~10-12 min)[3]

Table 2: HPLC Method Parameters and Performance Data for Methamphetamine Analysis

ParameterValueReference
Column Type C18 Reversed-Phase[7][8]
Mobile Phase Methanol:0.05% TFA/Water (25:75)[7]
Flow Rate 1.0 mL/min[7][8]
Detection UV at 220 nm or 260 nm[7][8]
Column Temp. 25 °C[7][8]
Linearity (Methamphetamine) 4.2 - 83.2 mg/mL (R² = 0.9999)[8]
Limit of Detection 0.5 µg/mL[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis start Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH > 12 (NaOH) add_is->ph_adjust extraction Liquid-Liquid Extraction (e.g., 1-chlorobutane) ph_adjust->extraction separate Separate Organic Layer extraction->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute end_prep Prepared Sample reconstitute->end_prep inject Inject into GC-MS or HPLC end_prep->inject separation Chromatographic Separation inject->separation detection Detection (MS or UV) separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis result Result data_analysis->result

Caption: Workflow for the chromatographic analysis of this compound.

signaling_pathway cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis gcms_sample Prepared Sample gc_column GC Column Separation (Based on Volatility) gcms_sample->gc_column ionization Electron Ionization (EI) gc_column->ionization mass_analyzer Mass Analyzer (Separation by m/z) ionization->mass_analyzer detector_ms Detector mass_analyzer->detector_ms spectrum Mass Spectrum detector_ms->spectrum hplc_sample Prepared Sample hplc_column HPLC Column Separation (Based on Polarity) hplc_sample->hplc_column uv_detector UV Detector hplc_column->uv_detector chromatogram Chromatogram uv_detector->chromatogram

Caption: Logical flow of GC-MS and HPLC analytical pathways.

References

Application Notes and Protocols for the Derivatization of Methamphetamine to its Carbamate Derivative for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas chromatography (GC) is a cornerstone technique in the analysis of illicit drugs and their metabolites. However, many compounds, including methamphetamine, contain polar functional groups (in this case, a secondary amine) that can lead to poor chromatographic performance, such as peak tailing and adsorption on the GC column. Chemical derivatization is a crucial sample preparation step to mitigate these issues.[1][2] By converting the polar amine group into a less polar and more volatile derivative, chromatographic separation and detection sensitivity are significantly improved.[2]

One effective derivatization strategy for primary and secondary amines like methamphetamine is the formation of carbamates through reaction with an alkyl chloroformate.[3] This application note provides a detailed protocol for the derivatization of methamphetamine using 2,2,2-trichloroethyl chloroformate, resulting in the formation of methamphetamine 2,2,2-trichloroethyl carbamate (B1207046), a stable derivative with excellent properties for GC-MS analysis.[4][5]

Experimental Protocols

This protocol is adapted from established methods for the derivatization of amphetamines using chloroformate reagents.[4][5]

1. Materials and Reagents

  • Methamphetamine standard solution (e.g., 1 mg/mL in methanol)

  • Internal Standard (IS) solution (e.g., N-propyl amphetamine, 1 mg/mL in methanol)

  • 2,2,2-Trichloroethyl chloroformate (derivatizing agent)

  • Borate (B1201080) buffer (pH 9.8, prepared by dissolving 20 g of sodium tetraborate (B1243019) decahydrate (B1171855) in 1 L of deionized water)[5]

  • 1 M Sodium Hydroxide (NaOH)

  • 1-Chlorobutane (B31608) (extraction solvent)

  • Methanol (B129727) (for quenching the reaction)

  • Anhydrous sodium sulfate (B86663)

  • GC-grade solvent for final dilution (e.g., ethyl acetate)

  • Reaction vials (2 mL, with PTFE-lined caps)

  • Vortex mixer

  • Centrifuge

  • Evaporation unit (e.g., gentle stream of nitrogen)

2. Sample Preparation and Extraction

  • Pipette 1 mL of the sample (e.g., urine, diluted standard) into a 15 mL glass tube.

  • Add a known amount of the internal standard solution.

  • Add 1 mL of borate buffer (pH 9.8) and 1 mL of 1 M NaOH to make the solution alkaline.[5]

  • Add 5 mL of 1-chlorobutane as the extraction solvent.

  • Vortex the mixture for 1 minute, followed by mechanical mixing for 10 minutes.[5]

  • Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (1-chlorobutane) to a clean tube.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the organic solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 50 µL.

3. Derivatization Procedure

  • To the 50 µL of the concentrated extract, add 50 µL of 2,2,2-trichloroethyl chloroformate.[5]

  • Cap the vial tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.[4][5]

  • After 10 minutes, add 50 µL of methanol to quench the reaction by destroying the excess derivatizing reagent.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable GC-grade solvent (e.g., ethyl acetate) for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL, splitless mode

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic isotopic cluster of the three chlorine atoms in the derivative provides diagnostic ions for high selectivity.[4]

Data Presentation

The following table summarizes typical quantitative data for the analysis of methamphetamine after derivatization with a chloroformate reagent, based on published literature.[4]

ParameterTypical Value
Linearity Range25 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)2 - 5 ng/mL (plasma/urine), 0.1-0.2 ng/mg (hair)
Limit of Quantitation (LOQ)10 ng/mL (plasma/urine), 0.2 ng/mg (hair)
Within-run Precision (%RSD)< 5%
Between-run Precision (%RSD)< 7%
Recovery74 - 89%

Mandatory Visualization

Derivatization_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample (e.g., Urine) Alkalinization Alkalinization (Borate Buffer, NaOH) Sample->Alkalinization 1. Adjust pH Extraction Liquid-Liquid Extraction (1-Chlorobutane) Alkalinization->Extraction 2. Extract Concentration Evaporation to ~50 µL Extraction->Concentration 3. Concentrate Add_Reagent Add Derivatizing Agent (2,2,2-Trichloroethyl Chloroformate) Concentration->Add_Reagent 4. Add Reagent Reaction React at Room Temp (10 min) Add_Reagent->Reaction 5. React Quench Quench Reaction (Methanol) Reaction->Quench 6. Stop Reaction Final_Prep Evaporate to Dryness & Reconstitute Quench->Final_Prep 7. Prepare for Injection GCMS_Analysis GC-MS Analysis Final_Prep->GCMS_Analysis 8. Inject

Caption: Experimental workflow for the derivatization of methamphetamine.

Signaling Pathways and Logical Relationships

The derivatization reaction involves the nucleophilic attack of the secondary amine of methamphetamine on the electrophilic carbonyl carbon of the 2,2,2-trichloroethyl chloroformate. This results in the formation of a stable carbamate derivative and the elimination of hydrochloric acid.

Derivatization_Reaction Meth Methamphetamine R-NH-CH₃ Reagent 2,2,2-Trichloroethyl Chloroformate Cl-C(=O)O-CH₂CCl₃ Meth:f0->Reagent:f0 Nucleophilic Attack Product Methamphetamine Carbamate Derivative R-N(CH₃)-C(=O)O-CH₂CCl₃ Reagent->Product Forms HCl HCl Reagent->HCl Eliminates

Caption: Reaction scheme for methamphetamine derivatization.

References

Application Note: Quantification of Methamphetamine Ethyl Carbamate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

AN-0024

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed methodologies for the quantification of methamphetamine ethyl carbamate (B1207046) in various biological matrices, including urine, blood (plasma), and hair. While methamphetamine ethyl carbamate is not a known human metabolite of methamphetamine, it serves as an important analytical standard and derivative for chromatographic analysis. The protocols outlined below are designed for research and forensic applications where the detection and quantification of this specific compound may be required. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method following a derivatization step is also described.

Introduction

Methamphetamine is a potent central nervous system stimulant that is widely abused. Its detection in biological samples is crucial for clinical and forensic toxicology. This compound is categorized as an analytical reference standard for amphetamines.[1][2][3] While it is not a recognized metabolite, its formation can occur as an artifact during sample extraction with ethanol-stabilized chloroform (B151607) or it can be intentionally synthesized for use as a reference material.[4] Furthermore, derivatization of methamphetamine with ethyl chloroformate to form this compound is a technique used to improve its chromatographic properties for GC-MS analysis.[5][6]

This application note provides robust and reliable protocols for the extraction and quantification of this compound from urine, blood, and hair samples using LC-MS/MS and GC-MS.

Analytical Methods

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for its high sensitivity, selectivity, and minimal sample preparation requirements.

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Urine:

    • To 1 mL of urine, add 10 µL of internal standard (Methamphetamine-d5 ethyl carbamate, 1 µg/mL).

    • Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • Blood/Plasma:

    • To 0.5 mL of plasma, add 10 µL of internal standard (Methamphetamine-d5 ethyl carbamate, 1 µg/mL).

    • Add 1 mL of 4% phosphoric acid, vortex to mix. This step precipitates proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Load the supernatant onto a conditioned SPE cartridge (as described for urine).

    • Proceed with the SPE wash and elution steps as for urine.

  • Hair:

    • Wash a 20 mg hair sample with dichloromethane (B109758) followed by methanol to remove external contamination. Let it air dry.

    • Mince the hair sample finely.

    • To the minced hair, add 1 mL of methanol and 10 µL of internal standard (Methamphetamine-d5 ethyl carbamate, 1 µg/mL).

    • Incubate in an ultrasonic water bath at 50°C for 2 hours.

    • Centrifuge and transfer the methanol supernatant to a clean tube.

    • Evaporate the methanol to dryness and reconstitute in 1 mL of 100 mM phosphate buffer (pH 6.0).

    • Proceed with the SPE protocol as for urine.

2.1.2. LC-MS/MS Instrumental Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: 222.1 -> 118.1 (Quantifier), 222.1 -> 91.1 (Qualifier)
Methamphetamine-d5 Ethyl Carbamate (IS): 227.1 -> 123.1
Collision EnergyOptimized for specific instrument
Dwell Time100 ms
Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of methamphetamine to its ethyl carbamate form prior to analysis. This protocol is for the quantification of methamphetamine, which will be present as this compound in the final extract.

2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 1 mL of urine or plasma, add 10 µL of internal standard (Methamphetamine-d5, 1 µg/mL).

  • Add 0.5 mL of 1 M NaOH to basify the sample.

  • Add 3 mL of a non-polar solvent like 1-chlorobutane (B31608) (to avoid artifact formation associated with ethanol-stabilized chloroform).

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a clean glass tube.

  • Add 50 µL of ethyl chloroformate and 20 µL of pyridine.

  • Vortex and allow the reaction to proceed at room temperature for 15 minutes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.

2.2.2. GC-MS Instrumental Parameters

ParameterCondition
GC System
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at 1.0 mL/min
Oven Program100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI), 70 eV
MS Source Temp230°C
MS Quad Temp150°C
Monitored IonsThis compound: m/z 118, 91, 132
(SIM mode)Methamphetamine-d5 Ethyl Carbamate (IS): m/z 123, 91, 137

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of this compound.

Table 1: Calibration Curve and Limits of Detection/Quantitation

MatrixCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Urine0.5 - 500>0.9980.10.5
Blood/Plasma0.5 - 500>0.9970.20.5
Hair (ng/mg)0.05 - 50>0.9950.010.05

Table 2: Precision and Accuracy (Recovery)

MatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Urine 1.0< 8%< 10%95 - 105%
100< 5%< 7%97 - 103%
Blood/Plasma 1.0< 9%< 12%93 - 107%
100< 6%< 8%96 - 104%
Hair (ng/mg) 0.1< 12%< 15%90 - 110%
10< 8%< 10%94 - 106%

Visualizations

Experimental Workflow Diagram

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Spike Spike Internal Standard Urine->Spike Blood Blood/Plasma Blood->Spike Hair Hair Hair->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LC-MS/MS Path LLE LLE & Derivatization (GC-MS) Spike->LLE GC-MS Path Evap Evaporation & Reconstitution SPE->Evap LLE->Evap LCMS LC-MS/MS Analysis Evap->LCMS GCMS GC-MS Analysis Evap->GCMS Integration Peak Integration LCMS->Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant Report Reporting Quant->Report

Caption: Workflow for this compound analysis.

Logical Relationship Diagram

G cluster_metabolites Known Metabolites METH Methamphetamine AMP Amphetamine (Primary) METH->AMP N-demethylation POHMA p-Hydroxymethamphetamine METH->POHMA Aromatic hydroxylation MEC Methamphetamine Ethyl Carbamate METH->MEC Derivatization / Artifact

Caption: Relationship of Methamphetamine and its derivatives.

References

Application Notes and Protocols for Solid-Phase Extraction of Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methamphetamine is a potent central nervous system stimulant that is a commonly abused illicit drug. Methamphetamine ethyl carbamate (B1207046) is a derivative of methamphetamine and is available as an analytical reference standard for research and forensic applications[1][2]. The analysis of methamphetamine and its derivatives in biological matrices is a critical task in clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recoveries, cleaner extracts, and the potential for automation[3].

This document provides a detailed protocol for the solid-phase extraction of methamphetamine ethyl carbamate from a biological matrix (urine) using a mixed-mode cation exchange SPE cartridge. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for the extraction and subsequent analysis of this compound, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

It is important to note that ethyl carbamate can be formed as an artifact during the extraction of phenethylamines like methamphetamine when using ethanol-stabilized chloroform (B151607) in liquid-liquid extraction[4]. Therefore, a validated SPE method is crucial to ensure accurate quantification.

Experimental Protocols

This section details the materials and methods for the solid-phase extraction of this compound.

Materials and Reagents

  • SPE Cartridges: Mixed-mode Cation Exchange (e.g., C8/Benzenesulfonic Acid), 100 mg, 3 mL

  • This compound Standard: 1 mg/mL solution in methanol (B129727)

  • Internal Standard (IS): Methamphetamine-d5, 100 µg/mL

  • Methanol (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Deionized Water

  • Formic Acid (ACS Grade)

  • Ammonium (B1175870) Hydroxide (B78521) (ACS Grade)

  • Phosphate (B84403) Buffer (0.1 M, pH 6.0)

  • Sample Collection Tubes

  • Glass Centrifuge Tubes (15 mL)

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Sample Preparation

  • Allow urine samples to equilibrate to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Transfer 1.0 mL of the urine sample to a 15 mL glass centrifuge tube.

  • Add 10 µL of the 100 µg/mL internal standard solution (Methamphetamine-d5) to each sample, calibrator, and control.

  • Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0) to the tube.

  • Vortex for 30 seconds.

  • Centrifuge at 3000 rpm for 10 minutes to pellet any particulate matter.

Solid-Phase Extraction (SPE) Procedure

  • Conditioning:

    • Pass 2 mL of methanol through the SPE cartridge.

    • Pass 2 mL of deionized water through the cartridge.

    • Pass 1 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not allow the sorbent to go dry.

  • Loading:

    • Load the supernatant from the prepared sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of a solution of 5% acetonitrile in deionized water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol.

    • Collect the eluate in a clean 15 mL glass centrifuge tube.

Post-Extraction

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent for GC-MS analysis.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes the expected quantitative data for the described SPE method, based on typical performance for similar analytes.

ParameterResult
Recovery > 85%
Precision (RSD) < 10%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linearity (r²) > 0.99

Note: These are representative values and should be confirmed by in-house validation.

Visualizations

Diagram of the Solid-Phase Extraction Workflow

SPE_Workflow SamplePrep Sample Preparation (Urine + IS + Buffer) Conditioning SPE Cartridge Conditioning (Methanol -> Water -> Buffer) Loading Sample Loading Conditioning->Loading Washing1 Wash 1 (Deionized Water) Loading->Washing1 Washing2 Wash 2 (5% Acetonitrile in Water) Washing1->Washing2 Drying Cartridge Drying Washing2->Drying Elution Elution (2% NH4OH in Methanol) Drying->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Logical Relationship of SPE Steps

SPE_Logic Start Start Activate Activate Sorbent Start->Activate Conditioning Equilibrate Equilibrate Sorbent Activate->Equilibrate LoadSample Load Sample Equilibrate->LoadSample Loading RemoveInterferences Remove Interferences LoadSample->RemoveInterferences Washing EluteAnalyte Elute Analyte RemoveInterferences->EluteAnalyte Elution End End EluteAnalyte->End

Caption: Logical steps in the solid-phase extraction process.

References

Application Notes and Protocols for the Analysis of Methamphetamine and Ethyl Carbamate in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed methodologies for the quantitative analysis of methamphetamine and ethyl carbamate (B1207046) in human urine samples. Methamphetamine is a potent central nervous system stimulant that is widely abused.[1][2] Ethyl carbamate, also known as urethane, is a compound that can be found in fermented foods and beverages and is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[3] The monitoring of these substances in urine is crucial for clinical toxicology, forensic investigations, and understanding human exposure.

The protocols described herein utilize Gas Chromatography-Mass Spectrometry (GC-MS), a gold standard for toxicology analysis, for the determination of methamphetamine, and a proposed method for ethyl carbamate based on established analytical principles.[4] These methods offer high sensitivity and specificity, making them suitable for the reliable identification and quantification of these analytes in a complex biological matrix like urine.

Analytical Methods and Protocols

Analysis of Methamphetamine in Urine by GC-MS

This protocol is based on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method following a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.[3][5]

2.1.1. Experimental Protocol: Sample Preparation (Miniaturized QuEChERS)

  • Sample Collection: Collect urine samples in sterile containers. Samples can be stored at -20°C until analysis.

  • Aliquoting: In a centrifuge tube, place a 400 µL aliquot of the urine sample.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., N-isopropylbenzylamine) to the sample.

  • Salting Out and Extraction: Add 160 mg of magnesium sulfate, 40 mg of sodium chloride, and 400 µL of acetonitrile (B52724) to the urine sample.[3][5]

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer. Centrifuge the sample to separate the organic and aqueous layers.

  • Collection of Supernatant: Carefully transfer the upper acetonitrile layer to a clean vial for GC-MS analysis.

2.1.2. Experimental Protocol: GC-MS Instrumentation

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5970 Mass Selective Detector or equivalent.

  • Column: TG-5SILMS (5% phenyl methyl siloxane, 30 m x 0.32 mm x 0.25 µm) or similar.[3][5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.[5]

  • Injector Temperature: 300°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1.5 minutes.

    • Ramp: Increase to 300°C at a rate of 40°C/minute.

    • Hold: Hold at 300°C for 3 minutes.[5]

  • MS Detector Temperature: 300°C.[5]

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis, monitoring characteristic ions of methamphetamine.

2.1.3. Derivatization (Optional but Recommended for Improved Chromatography)

For enhanced chromatographic performance and sensitivity, derivatization of methamphetamine is often employed. A common derivatizing agent is trifluoroacetic acid (TFA).

  • Drying: Evaporate the collected acetonitrile extract to dryness under a gentle stream of nitrogen.

  • Reconstitution and Derivatization: Add anhydrous TFA to the dried extract. The derivatization of methamphetamine with TFA occurs on the solid phase.

  • Elution: Elute the TFA derivative from the solid phase using ethyl acetate. The resulting solution is then injected into the GC-MS.

Proposed Protocol for the Analysis of Ethyl Carbamate in Urine by GC-MS

This proposed protocol is adapted from established methods for the analysis of ethyl carbamate in alcoholic beverages and other carbamates in biological matrices.[6][7] The method utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by GC-MS analysis.

2.2.1. Experimental Protocol: Sample Preparation (Solid-Phase Extraction)

  • Sample Collection and Preparation: Collect urine samples in sterile containers. To a specific volume of urine, add an internal standard such as propyl carbamate or a deuterated form of ethyl carbamate (d5-EC).[7] Dilute the sample with water.

  • SPE Cartridge Conditioning: Use a diatomaceous earth (Chem Elut) or a similar SPE column.[7] Condition the column according to the manufacturer's instructions.

  • Sample Loading: Load the diluted urine sample onto the conditioned SPE column. Allow the sample to be absorbed for a few minutes.

  • Elution: Elute the ethyl carbamate and the internal standard from the column using dichloromethane.[6]

  • Concentration: Evaporate the collected eluate to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.[6][7]

  • Final Volume Adjustment: Adjust the final volume of the concentrated extract for GC-MS analysis.

2.2.2. Experimental Protocol: GC-MS Instrumentation

  • Gas Chromatograph/Mass Spectrometer: A system with Selected Ion Monitoring (SIM) capabilities is required.[6]

  • Column: A polar capillary column such as one coated with Carbowax 20M (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector Temperature: 180°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 40°C for 0.75 min.

    • Ramp 1: 10°C/min to 60°C.

    • Ramp 2: 3°C/min to 150°C.[6]

  • MS Interface Temperature: 220°C.[6]

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for ethyl carbamate (e.g., m/z 62) and the internal standard.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from validated methods for methamphetamine analysis. The data for ethyl carbamate is based on methods for other matrices and serves as a guideline.

Table 1: Quantitative Parameters for Methamphetamine Analysis in Urine

ParameterMethod 1 (QuEChERS-GC-MS)[3][5]Method 2 (Aqueous-Phase Derivatization-GC-MS)[7]Method 3 (Dispersive SPE-GC-MS)[8]
Limit of Detection (LOD) 0.36 µg/mL3 ng/mL0.002 µg/mL
Limit of Quantification (LOQ) 1.09 µg/mL-0.01 µg/mL
Linearity Range 5 - 9 µg/mL50 - 1000 ng/mL0.02 - 1 µg/mL
Correlation Coefficient (r²) 0.9973> 0.99-
Recovery (Intraday) 100.5 ± 2.33%-97.6 - 100.1%
Recovery (Interday) 93.3 ± 7.21%--
Precision (RSD) 2.31%< 5.2%5.6 - 11.4%

Table 2: Proposed Quantitative Parameters for Ethyl Carbamate Analysis in Urine (Adapted from other matrices)

ParameterGuideline Value (Adapted from[6][9])
Limit of Detection (LOD) 0.17 µg/L
Limit of Quantification (LOQ) -
Linearity Range 1.0 - 50.0 µg/L
Correlation Coefficient (r²) > 0.99
Recovery 90 - 110%
Precision (RSD) < 15%

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of methamphetamine and ethyl carbamate in a urine sample.

Workflow cluster_sample Sample Collection & Initial Prep cluster_meth Methamphetamine Analysis cluster_ec Ethyl Carbamate Analysis cluster_results Data Analysis & Reporting Urine Urine Sample Collection Split Urine->Split Meth_Prep QuEChERS (Salting out & Acetonitrile Extraction) Split->Meth_Prep Aliquot 1 EC_Prep Solid-Phase Extraction (SPE) (Dichloromethane Elution) Split->EC_Prep Aliquot 2 Meth_GCMS GC-MS Analysis (Methamphetamine) Meth_Prep->Meth_GCMS Acetonitrile Extract Quant_Meth Quantification of Methamphetamine Meth_GCMS->Quant_Meth EC_GCMS GC-MS Analysis (Ethyl Carbamate) EC_Prep->EC_GCMS DCM Extract Quant_EC Quantification of Ethyl Carbamate EC_GCMS->Quant_EC Report Final Report Quant_Meth->Report Quant_EC->Report

Caption: Workflow for Urine Analysis of Methamphetamine and Ethyl Carbamate.

Signaling Pathways and Logical Relationships

While a direct signaling pathway is more relevant to pharmacological studies, the logical relationship in the context of this analytical protocol pertains to the metabolic fate of the ingested substances, which leads to their presence in urine.

Metabolism cluster_ingestion Exposure cluster_metabolism Metabolism & Excretion cluster_urine Urinary Detection METH_Ingestion Methamphetamine Ingestion/Abuse Absorption Absorption into Bloodstream METH_Ingestion->Absorption EC_Ingestion Ethyl Carbamate Exposure (e.g., Diet) EC_Ingestion->Absorption Liver Liver Metabolism Absorption->Liver Excretion Renal Excretion Liver->Excretion Urine_METH Methamphetamine in Urine Excretion->Urine_METH Unchanged Drug & Metabolites Urine_EC Ethyl Carbamate in Urine Excretion->Urine_EC Unchanged Compound & Metabolites

Caption: Metabolic Pathway Leading to Urinary Excretion.

References

Application Note: Mass Spectrometry Fragmentation of Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted mass spectrometry fragmentation of methamphetamine ethyl carbamate (B1207046), a derivative of methamphetamine. While specific experimental data for this exact compound is not widely published, this application note constructs a plausible fragmentation pathway based on established principles of mass spectrometry and data from analogous structures. Detailed, adaptable protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are presented. This information is intended to guide researchers in the identification and characterization of this compound in forensic and research settings.

Introduction

Methamphetamine is a potent central nervous system stimulant that is a major drug of abuse worldwide. In forensic analysis, it is often necessary to identify methamphetamine and its derivatives in various matrices. Derivatization is a common technique used in gas chromatography to improve the chromatographic properties and mass spectral characteristics of analytes. Carbamate derivatives, such as methamphetamine ethyl carbamate, are formed by the reaction of methamphetamine with chloroformates. Understanding the mass spectrometric fragmentation of these derivatives is crucial for their unambiguous identification. This application note outlines the predicted fragmentation pattern of this compound and provides detailed protocols for its analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) in a GC-MS system is predicted to proceed through several key pathways, primarily driven by the stability of the resulting fragment ions. The molecular formula for this compound is C13H19NO2 with a molecular weight of 221.3 g/mol .[1]

The primary fragmentation is expected to be an alpha-cleavage (α-cleavage) at the carbon-carbon bond between the benzyl (B1604629) group and the carbon atom attached to the nitrogen. This is a characteristic fragmentation for phenethylamines and their derivatives, often resulting in the base peak.[2]

Another significant fragmentation pathway involves the cleavage of the carbamate group.

Key Predicted Fragment Ions:

  • m/z 58 (Iminium ion): This is predicted to be the base peak, arising from the characteristic α-cleavage of the bond between the benzyl group and the chiral carbon. This results in the formation of a stable N-methyl-N-ethylaminium ion.

  • m/z 91 (Tropylium ion): Cleavage of the bond beta to the aromatic ring can lead to the formation of the benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion.

  • m/z 162: Loss of the ethyl group from the carbamate moiety.

  • m/z 148: Loss of the entire ethoxycarbonyl group.

  • m/z 118: A fragment resulting from a hydrogen rearrangement and cleavage of the phenylpropane backbone.[3]

Data Presentation

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

m/zPredicted StructureProposed Fragmentation PathwayPredicted Relative Abundance
221[M]+•Molecular IonLow
162[M-C2H5]+Loss of the ethyl group from the carbamateModerate
148[M-COOC2H5]+Loss of the ethoxycarbonyl groupModerate
118[C9H12N]+Hydrogen rearrangement and cleavageModerate
91[C7H7]+Tropylium ion from benzyl groupHigh
58[C3H8N]+Iminium ion from α-cleavageBase Peak

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for the analysis of methamphetamine, its derivatives, and other carbamates.[4][5][6][7]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of derivatized methamphetamine in various sample matrices.

1. Sample Preparation (Derivatization)

  • To 1 mL of sample extract in a suitable solvent (e.g., methanol), add 50 µL of a derivatizing agent such as ethyl chloroformate.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar mass selective detector.[8]

  • Column: DB-1MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness, or equivalent non-polar capillary column.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Injector Temperature: 250°C.[8]

  • Injection Mode: Splitless (1 µL injection volume).[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: at 300°C for 10 minutes.[8]

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the direct analysis of this compound without derivatization, offering high sensitivity and specificity.[9][10]

1. Sample Preparation

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix.

  • Evaporate the extraction solvent to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera UPLC, Agilent 1290 Infinity II, or similar.[11]

  • Mass Spectrometer: Sciex 5500 triple quadrupole, Thermo Scientific Q Exactive, or similar.[12][11]

  • Column: A suitable C18 column (e.g., 100 x 2.1 mm, 2.6 µm).[12]

  • Mobile Phase A: Water with 0.1% formic acid.[12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[12]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions. The precursor ion would be the protonated molecule [M+H]+ at m/z 222. Product ions would be selected from the predicted fragments (e.g., m/z 58, 91, 118).

Visualizations

Fragmentation_Pathway M This compound [M]+• (m/z 221) F58 Iminium Ion (m/z 58) M->F58 α-cleavage (Base Peak) F91 Tropylium Ion (m/z 91) M->F91 β-cleavage F162 [M-C2H5]+ (m/z 162) M->F162 - C2H5 F148 [M-COOC2H5]+ (m/z 148) M->F148 - COOC2H5 F118 [C9H12N]+ (m/z 118) M->F118 Rearrangement

Caption: Predicted EI fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MS or MS/MS) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Caption: General workflow for the mass spectrometric analysis of drug compounds.

References

Application Notes and Protocols for the Analysis of Methamphetamine and Ethyl Carbamate by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of methamphetamine and a proposed approach for ethyl carbamate (B1207046) using capillary electrophoresis (CE). Due to the distinct chemical properties of these two analytes, separate methods are presented. Methamphetamine, a basic compound, is well-suited for analysis by capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). Ethyl carbamate, a neutral compound, is best analyzed by MEKC.

Part 1: Analysis of Methamphetamine by Capillary Electrophoresis

Application Note

Capillary electrophoresis offers a powerful analytical tool for the rapid and efficient separation and quantification of methamphetamine in various samples, including forensic exhibits and biological matrices.[1][2][3] This method provides high resolution, requires minimal sample and reagent volumes, and can be readily automated. Both CZE and MEKC are effective techniques for methamphetamine analysis. CZE separates ions based on their electrophoretic mobility in an electric field, while MEKC, a hybrid of electrophoresis and chromatography, allows for the separation of both charged and neutral analytes by partitioning them between an aqueous buffer and micelles.[4] For methamphetamine, MEKC can offer enhanced selectivity and resolution, especially in complex matrices.[2] Chiral separation of methamphetamine enantiomers can also be achieved by incorporating chiral selectors, such as cyclodextrins, into the running buffer.[5][6][7]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of methamphetamine and related compounds by capillary electrophoresis, as reported in the literature.

Table 1: Method Performance for Methamphetamine Analysis by CE

ParameterCapillary Zone Electrophoresis (CZE)Micellar Electrokinetic Chromatography (MEKC)
Limit of Detection (LOD) 48-72 fmol/injection[2]85-191 fmol/injection (standard), <50 pg/mL (with sweeping)[1][2]
Linearity Range 0.2-500 µg/mL (for S-(+)-MA)[3]Not explicitly stated, but calibration curves are linear[3]
Precision (RSD) Migration Time: < 0.3%[3]Migration Time: < 0.3%, Peak Area: < 1.4%[3]
Analysis Time < 15 min[2]< 15 min[2]

Table 2: Conditions for Methamphetamine Analysis by MEKC with High-Sensitivity [1]

ParameterValue
Background Electrolyte 25 mM Sodium Dodecyl Sulfate (B86663) (SDS) in 100 mM phosphate (B84403) buffer (pH 2.9) with 20% methanol (B129727)
Applied Voltage Not specified, optimization required
Capillary Fused-silica, dimensions not specified
Injection Cation-Selective Exhaustive Injection (CSEI) with micellar sweeping
Detection UV, wavelength not specified
Experimental Protocols

1. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of methamphetamine hydrochloride in deionized water or running buffer. Perform serial dilutions to create a series of calibration standards. An internal standard (e.g., 1-phenylethylamine) can be added to improve reproducibility.[2]

  • Sample Preparation (Urine):

    • Centrifuge the urine sample to remove particulate matter.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

      • LLE Example: Adjust the pH of the urine to basic (e.g., pH 9-10) with a suitable buffer. Extract with an organic solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol. Evaporate the organic layer to dryness and reconstitute the residue in the running buffer.

      • SPE Example: Use a cation-exchange SPE cartridge. Condition the cartridge with methanol and water. Load the acidified urine sample. Wash the cartridge with water and methanol. Elute the methamphetamine with a basic methanolic solution. Evaporate the eluent and reconstitute in the running buffer.

  • Sample Preparation (Illicit Drug Samples):

    • Homogenize the seized material to ensure a representative sample.[8]

    • Accurately weigh a portion of the homogenized sample.

    • Dissolve the sample in a suitable solvent, such as methanol or the running buffer.

    • Filter the solution to remove any insoluble cutting agents or excipients.

    • Dilute the filtered solution with the running buffer to a concentration within the calibration range.

2. Capillary Electrophoresis (MEKC) Protocol

  • Instrument Setup:

    • Install a fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length).

    • Set the detector wavelength (e.g., 210 nm for UV detection).[2]

    • Set the capillary temperature (e.g., 25 °C).

  • Capillary Conditioning:

    • Flush the capillary sequentially with 0.1 M sodium hydroxide, deionized water, and finally the running buffer. This ensures a consistent and reproducible electroosmotic flow.[5]

  • Running Buffer (Background Electrolyte):

    • Prepare a buffer of 25 mM sodium dodecyl sulfate (SDS) in 100 mM phosphate buffer at pH 2.9. Add 20% (v/v) methanol.[1] Sonicate the buffer to degas it before use.

  • Sample Injection:

    • Inject the prepared standard or sample using a hydrodynamic (pressure) or electrokinetic injection. For high sensitivity, a cation-selective exhaustive injection (CSEI) can be employed.[1]

  • Separation:

    • Apply a voltage in the range of 15-30 kV. The polarity will depend on the direction of the electroosmotic flow and the charge of the analyte at the buffer pH.

  • Data Analysis:

    • Identify the methamphetamine peak based on its migration time compared to a standard.

    • Quantify the methamphetamine concentration using a calibration curve constructed from the peak areas or heights of the standards.

Visualizations

G Experimental Workflow for Methamphetamine Analysis cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Sample Urine or Illicit Drug Sample Homogenize Homogenization (for solids) Extract Extraction (LLE or SPE) Homogenize->Extract Reconstitute Reconstitution in Running Buffer Extract->Reconstitute Injection Sample Injection Reconstitute->Injection Separation Electrophoretic Separation Detection UV or MS Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for methamphetamine analysis by CE.

Caption: Principle of MEKC for methamphetamine separation.

Part 2: Proposed Method for the Analysis of Ethyl Carbamate by Capillary Electrophoresis

Application Note

Ethyl carbamate (urethane) is a neutral compound that is a potential carcinogen found in fermented foods and alcoholic beverages. While gas chromatography (GC) and liquid chromatography (LC) are the most common techniques for its analysis, capillary electrophoresis, specifically MEKC, offers a viable alternative. MEKC is particularly well-suited for the analysis of neutral compounds by introducing a pseudo-stationary phase (micelles) into the running buffer.[4] The separation of neutral analytes is then achieved based on their differential partitioning between the micelles and the surrounding aqueous buffer.

Please Note: The following protocol is a proposed starting point for method development, as specific, validated CE methods for ethyl carbamate are not widely reported in the reviewed literature. The primary analytical methods found are GC-MS and LC-MS.

Quantitative Data Summary
Experimental Protocols

1. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of ethyl carbamate in deionized water or methanol. Perform serial dilutions to create calibration standards. An appropriate internal standard should be selected and validated.

  • Sample Preparation (Alcoholic Beverages):

    • Dilute the sample with deionized water to reduce the ethanol (B145695) concentration.

    • A sample clean-up step, such as solid-phase extraction (SPE), may be necessary to remove matrix interferences. A variety of SPE sorbents could be tested, such as C18 or a polymeric sorbent.

2. Proposed Capillary Electrophoresis (MEKC) Protocol

  • Instrument Setup:

    • Install a fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length).

    • Set the detector wavelength (e.g., low UV, around 190-200 nm, as ethyl carbamate has a poor chromophore).

    • Set the capillary temperature (e.g., 25 °C).

  • Capillary Conditioning:

    • Flush the capillary sequentially with 0.1 M sodium hydroxide, deionized water, and the running buffer.

  • Running Buffer (Background Electrolyte) - Starting Point:

    • Prepare a buffer of 50 mM sodium dodecyl sulfate (SDS) in 20 mM borate (B1201080) buffer at pH 9.2.

    • The addition of an organic modifier, such as methanol or acetonitrile (B52724) (10-20% v/v), may be necessary to improve solubility and modify partitioning.

    • Sonicate the buffer to degas it before use.

  • Sample Injection:

    • Inject the prepared standard or sample using a hydrodynamic (pressure) injection.

  • Separation:

    • Apply a voltage in the range of 20-30 kV.

  • Data Analysis:

    • Identify the ethyl carbamate peak based on its migration time compared to a standard.

    • Quantify the concentration using a calibration curve.

Considerations for Simultaneous Analysis

Developing a single CE method for the simultaneous analysis of methamphetamine and ethyl carbamate would be challenging due to their different chemical properties:

  • Charge: Methamphetamine is a basic amine and will be protonated and positively charged in acidic buffers. Ethyl carbamate is neutral over a wide pH range.

  • Separation Mechanism: A MEKC method would be required to retain and separate the neutral ethyl carbamate. The choice of surfactant, pH, and organic modifier would need to be carefully optimized to achieve resolution for both a charged and a neutral analyte.

  • Detection: Methamphetamine has a stronger UV absorbance than ethyl carbamate. A low detection wavelength would be necessary for ethyl carbamate, which could lead to a higher baseline noise and interference from the matrix and buffer components. Diode array detection (DAD) could be used to confirm peak identity.

A potential starting point for a simultaneous method could be a MEKC system at a neutral or slightly acidic pH, with a careful selection of surfactant and organic modifier to balance the retention of ethyl carbamate in the micelles and the electrophoretic mobility of methamphetamine. However, significant method development and validation would be required.

Visualizations

G Proposed Workflow for Ethyl Carbamate Analysis by MEKC cluster_prep Sample Preparation cluster_ce MEKC Analysis cluster_data Data Analysis and Method Validation Sample Liquid Sample (e.g., Alcoholic Beverage) Dilute Dilution Sample->Dilute SPE Solid-Phase Extraction (SPE) Dilute->SPE Reconstitute Reconstitution in Running Buffer SPE->Reconstitute Injection Hydrodynamic Injection Reconstitute->Injection Separation MEKC Separation Detection Low UV Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation (LOD, LOQ, etc.) Quantification->Validation

Caption: Proposed workflow for ethyl carbamate analysis.

References

Application Notes and Protocols for Methamphetamine Ethyl Carbamate Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper handling, storage, and analytical use of Methamphetamine ethyl carbamate (B1207046) analytical reference standard. Adherence to these protocols is crucial for maintaining the integrity of the standard, ensuring accurate and reproducible results, and promoting laboratory safety.

Handling and Storage

Proper handling and storage are paramount to preserve the chemical integrity and ensure the longevity of the Methamphetamine ethyl carbamate standard.

1.1. General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the standard.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination. Never return unused standard to the original container.

  • Hygroscopic Nature: While specific data for this compound is not available, similar compounds can be sensitive to moisture. Handle in a dry environment and promptly reseal containers.

1.2. Storage Conditions:

The this compound standard should be stored under the conditions specified by the manufacturer to ensure its stability.

ParameterRecommended Condition
Temperature -20°C[1]
Light Exposure Store in the original amber vial or a light-resistant container to protect from light.
Atmosphere Store in a tightly sealed container to protect from moisture and air.

1.3. Stability:

Under the recommended storage conditions, the this compound standard is stable for at least four years.[1]

Safety Precautions

A thorough understanding of the potential hazards is essential for the safe handling of this compound. A Safety Data Sheet (SDS) should be consulted for comprehensive safety information.

2.1. Hazard Identification:

While a specific SDS for this compound was not found, it is categorized as an amphetamine.[1] Amphetamine-like compounds are potent central nervous system stimulants and should be handled with care. The related compound, ethyl carbamate, is classified as a carcinogen.

2.2. First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols

The following are example protocols for the preparation of standard solutions and their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These are based on established methods for amphetamine-like compounds and should be validated for the specific application.

3.1. Preparation of Stock and Working Standard Solutions:

Objective: To prepare accurate and precise standard solutions for calibration and quality control.

Materials:

  • This compound analytical standard

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Appropriate solvent (e.g., methanol, acetonitrile)

Protocol:

  • Stock Standard Preparation (e.g., 1 mg/mL):

    • Allow the container of the this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount (e.g., 10 mg) of the standard onto a calibrated analytical balance.

    • Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

    • Dissolve the standard in a small amount of the chosen solvent (e.g., methanol).

    • Once fully dissolved, bring the flask to volume with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.

    • Store the stock solution at -20°C in a tightly sealed, light-resistant container.

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Allow the stock standard solution to equilibrate to room temperature.

    • Using a calibrated pipette, transfer an appropriate volume of the stock solution (e.g., 100 µL of the 1 mg/mL stock) into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the appropriate solvent or mobile phase.

    • Stopper and mix thoroughly.

    • Prepare fresh working standards daily or as stability data permits.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol:

Objective: To identify and quantify this compound in a sample. This protocol is an example and may require optimization.

Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

Sample Preparation (Derivatization):

Many amphetamine-like compounds require derivatization to improve their chromatographic properties and sensitivity. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • Evaporate a known volume of the sample or working standard to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate (B1210297) and 50 µL of MSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

3.3. High-Performance Liquid Chromatography (HPLC) Analysis Protocol:

Objective: To separate and quantify this compound. This is an example protocol and may require optimization.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV or DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of the standard (typically in the range of 210-270 nm for amphetamines)

Sample Preparation:

  • Ensure samples and standards are free of particulate matter by filtering through a 0.45 µm syringe filter before injection.

  • The solvent for the final dilution of standards and samples should be the mobile phase to avoid peak distortion.

Visualizations

Diagram 1: Workflow for Handling and Storage of this compound Standard

G cluster_receipt Receiving Standard cluster_storage Storage cluster_handling Handling for Use cluster_disposal Disposal Receipt Receive Standard Inspect Inspect for Damage Receipt->Inspect Verify Verify Certificate of Analysis Inspect->Verify Store Store at -20°C in original, light-resistant, tightly sealed container Verify->Store If OK Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood (Use PPE) Equilibrate->Weigh Prepare Prepare Stock/Working Solutions Weigh->Prepare Dispose Dispose of Unused Standard and Solutions according to Institutional and Regulatory Guidelines Weigh->Dispose Dispose of excess Prepare->Dispose

Caption: Standard Operating Procedure for this compound Standard.

Diagram 2: Logical Flow for Analytical Method Selection

G Start Need to Analyze Methamphetamine ethyl carbamate Volatile Is the analyte thermally stable and volatile? Start->Volatile GCMS Consider GC-MS Volatile->GCMS Yes HPLC Consider HPLC Volatile->HPLC No Derivatize Derivatization may be required GCMS->Derivatize UV_Abs Does the analyte have a UV chromophore? HPLC->UV_Abs UV_Det Use UV/DAD Detector UV_Abs->UV_Det Yes MS_Det Use MS Detector UV_Abs->MS_Det No/Low

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Parameters for Methamphetamine and Ethyl Carbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of methamphetamine and ethyl carbamate (B1207046) using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for methamphetamine analysis by GC-MS?

A1: Direct analysis of methamphetamine by GC-MS can be challenging due to its polar nature, which often leads to poor peak shape (tailing) and reduced sensitivity.[1][2] Derivatization is a chemical process that converts the polar amine group of methamphetamine into a less polar, more volatile derivative. This results in improved chromatographic performance, including sharper peaks, increased sensitivity, and the formation of high molecular weight fragments suitable for selected ion monitoring (SIM) in the mass spectrometer.[1][3][4] Common derivatizing agents include N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA) and heptafluorobutyric anhydride (B1165640) (HFBA).[1][3][5]

Q2: What are the key differences between split and splitless injection, and which is better for my analysis?

A2: The choice between split and splitless injection depends on the concentration of your analytes.

  • Split Injection: This technique is ideal for high-concentration samples.[6][7] A portion of the injected sample is vented, and only a fraction enters the column, preventing column overload.[6] This results in sharp, narrow peaks.[7]

  • Splitless Injection: This method is suitable for trace analysis where analyte concentrations are low.[6][7] Nearly the entire sample is transferred to the column, maximizing sensitivity.[8] However, it can sometimes lead to broader peaks if not optimized correctly.[9]

For trace-level detection of methamphetamine or ethyl carbamate, a splitless injection is generally preferred.[5][6]

Q3: I'm observing significant peak tailing for my methamphetamine peak. What are the possible causes and solutions?

A3: Peak tailing for polar compounds like methamphetamine is a common issue.[1][2] Several factors can contribute to this problem:

  • Active Sites: Silanol groups in the injector liner, glass wool, or the column itself can interact with the polar amine group of methamphetamine, causing tailing.[2]

    • Solution: Use a deactivated inlet liner and high-quality, inert GC columns.[2][4] Regularly trimming a small portion (10-20 cm) from the front of the column can also help remove active sites that develop over time.[10]

  • Contamination: A contaminated injector liner or the front of the GC column can lead to peak tailing.[11]

    • Solution: Clean or replace the injector liner.[11]

  • Improper Column Installation: A poorly cut or installed column can create dead volume, resulting in peak tailing.[10][11]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[10]

  • Inadequate Derivatization: Incomplete derivatization will leave polar methamphetamine molecules that can cause tailing.

    • Solution: Optimize the derivatization reaction conditions (temperature, time, and reagent concentration).

Q4: My MS signal is noisy and the baseline is high. What should I do?

A4: A noisy signal and high baseline can indicate contamination in the MS ion source. The ion source requires periodic cleaning to remove non-volatile residues that accumulate over time.[12][13]

  • Solution: Follow the manufacturer's protocol for cleaning the ion source. This typically involves disassembling the source, cleaning the components with appropriate solvents (e.g., methanol, acetone, hexane) and sometimes using a mild abrasive slurry, followed by thorough drying before reassembly.[14][15][16]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing) for Methamphetamine Active sites in the GC system.[2]Use a deactivated liner and an inert column.[2][4] Trim the front of the column.[10]
Incomplete derivatization.Optimize derivatization reaction conditions.
Contaminated liner or column.[11]Clean or replace the liner.[11]
Low Sensitivity / No Peak Detected Using split injection for trace analysis.[8]Switch to splitless injection to increase the amount of sample reaching the column.[6][7]
Ion source is dirty.[13]Clean the MS ion source.[12][14]
Incorrect MS acquisition parameters.Optimize MS parameters, including ion selection for SIM mode.
Irreproducible Results Leaks in the system.Check for leaks at the injection port septum and column fittings using an electronic leak detector.
Inconsistent injection volume.Ensure the autosampler syringe is functioning correctly and free of air bubbles.
Sample degradation.Ensure proper sample storage and handle samples consistently.
Ghost Peaks Carryover from a previous injection.Run a solvent blank to confirm carryover. Increase the bake-out time at the end of the GC run.
Septum bleed.Use high-quality, low-bleed septa and replace them regularly.

Experimental Protocols

Protocol 1: Derivatization of Methamphetamine with HFBA

This protocol is based on established methods for the derivatization of amphetamines.[5][17]

  • Sample Preparation: To 1 mL of the sample solution (e.g., urine extract), add an appropriate internal standard.

  • Extraction: Perform a liquid-liquid extraction. Adjust the sample pH to alkaline (e.g., with 12N sodium hydroxide) and extract with a suitable organic solvent like hexane (B92381).[17]

  • Derivatization: Transfer the organic layer to a clean tube. Add 100 µL of heptafluorobutyric anhydride (HFBA).[17]

  • Reaction: Cap the tube and heat at 75°C for 20 minutes.[17]

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 40°C.[17]

  • Reconstitution: Reconstitute the residue in a small volume (e.g., 50 µL) of hexane for GC-MS analysis.[17]

Protocol 2: GC-MS Analysis of Ethyl Carbamate

This protocol is adapted from established methods for ethyl carbamate analysis in alcoholic beverages.[18][19]

  • Sample Preparation: Add an internal standard (e.g., propyl carbamate or d5-ethyl carbamate) to the sample.[18][20]

  • Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction. For SPE, a diatomaceous earth column can be used, eluting with dichloromethane.[18][21]

  • Concentration: Concentrate the eluate using a rotary evaporator or a gentle stream of nitrogen.[18]

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.

Quantitative Data Tables

Table 1: Recommended GC-MS Parameters for Methamphetamine (as HFBA derivative)

ParameterValueReference
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-1MS, Rxi-5Sil MS)[4][5]
Injection Mode Splitless[5][17]
Injector Temperature 250 - 260°C[4][5]
Oven Program Initial: 60-70°C, hold for 1 min, ramp at 10°C/min to 240°C[5][17]
Carrier Gas Helium at 1 mL/min[18]
MS Transfer Line Temp. 280°C[5]
Ionization Mode Electron Impact (EI) at 70 eV[17]
Acquisition Mode Selected Ion Monitoring (SIM)[5]
Quantifier Ion (m/z) 254[5]
Qualifier Ions (m/z) 210, 118[5]

Table 2: Recommended GC-MS Parameters for Ethyl Carbamate

ParameterValueReference
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Carbowax 20M type)[18]
Injection Mode Splitless[18][19]
Injector Temperature 180°C[18]
Oven Program Initial: 40°C, hold for 0.75 min, ramp 10°C/min to 60°C, then 3°C/min to 150°C[18]
Carrier Gas Helium at 1.2 mL/min[19]
MS Transfer Line Temp. 220°C[18]
Ionization Mode Electron Impact (EI)
Acquisition Mode Selected Ion Monitoring (SIM)[18]
Quantifier Ion (m/z) 62[18]
Qualifier Ions (m/z) 74, 89[18]

Visualizations

GCMS_Troubleshooting_Workflow cluster_symptom Symptom Identification cluster_checks Initial Checks cluster_advanced Advanced Troubleshooting cluster_resolution Resolution Symptom Poor Chromatographic Performance? CheckLiner Inspect/Replace Injector Liner Symptom->CheckLiner Peak Tailing/ Low Sensitivity CheckColumn Trim/Reinstall GC Column CheckLiner->CheckColumn No Improvement Resolved Issue Resolved CheckLiner->Resolved Improvement CheckDeriv Verify Derivatization Procedure CheckColumn->CheckDeriv No Improvement CheckColumn->Resolved Improvement CleanSource Clean MS Ion Source CheckDeriv->CleanSource No Improvement CheckDeriv->Resolved Improvement CheckLeaks Perform Leak Check CleanSource->CheckLeaks No Improvement CleanSource->Resolved Improvement CheckLeaks->Resolved Improvement

Caption: A logical workflow for troubleshooting common GC-MS issues.

Derivatization_Pathway Meth Methamphetamine (Polar, Poor GC Peak Shape) DerivMeth Derivatized Methamphetamine (Non-polar, Volatile) Meth->DerivMeth Derivatization Reaction DerivAgent Derivatizing Agent (e.g., HFBA, MTBSTFA) DerivAgent->DerivMeth GCMS Improved GC-MS Analysis (Sharp Peak, High Sensitivity) DerivMeth->GCMS

Caption: The pathway of methamphetamine derivatization for improved GC-MS analysis.

References

"troubleshooting peak tailing in Methamphetamine ethyl carbamate chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of methamphetamine ethyl carbamate (B1207046) and other basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal chromatographic separation, the resulting peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[2]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 2.0 are generally considered unacceptable for methods requiring high precision.[2]

Q2: What is the primary cause of peak tailing for basic compounds like methamphetamine ethyl carbamate?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[3] this compound, being a basic compound, can interact with acidic residual silanol (B1196071) groups on the surface of silica-based columns.[1][3] These interactions create an additional, undesirable retention mechanism, leading to tailed peaks.[3] This is particularly pronounced at mid-range pH where silanol groups are ionized.[1]

Q3: How does the mobile phase pH affect peak tailing for basic compounds?

A3: The pH of the mobile phase is a critical factor. For basic analytes, a mobile phase pH that is not optimized can lead to partial ionization and inconsistent interactions with the stationary phase, causing peak tailing.[4] Lowering the mobile phase pH (typically to around 2-3) protonates the silanol groups on the silica (B1680970) surface, minimizing their interaction with the positively charged basic analyte and thus reducing tailing.[2] Conversely, operating at a high pH can also improve peak shape by deprotonating the basic analyte, though this approach requires a column stable under high pH conditions.[5][6]

Q4: Can the choice of HPLC column influence peak tailing?

A4: Absolutely. Using a highly deactivated, or "end-capped," column is recommended.[1] End-capping is a process that chemically treats the residual silanol groups, making them less polar and reducing their ability to interact with basic analytes.[3] Modern columns, often referred to as Type B silica, have a lower concentration of active silanol groups and metal contaminants, which also contributes to improved peak shape for basic compounds.[7]

Q5: Could my sample be the cause of peak tailing?

A5: Yes, several sample-related issues can lead to peak tailing. Injecting too much sample, known as column overload, can saturate the stationary phase and cause peak distortion.[4][8] A general guideline is to keep the injection volume at or below 5% of the column's volume.[2] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can cause band broadening and tailing.[2] Proper sample cleanup using techniques like Solid Phase Extraction (SPE) can also prevent tailing by removing interfering contaminants.[9]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve peak tailing issues.

Guide 1: Mobile Phase and Column Chemistry Optimization

This guide focuses on the most common sources of peak tailing for basic compounds: interactions with the stationary phase.

Step Action Rationale Expected Outcome
1 Lower Mobile Phase pH Reduce the mobile phase pH to approximately 3.0 or lower using an appropriate buffer or acid additive (e.g., 0.1% formic acid).[10]Protonation of residual silanol groups on the column, minimizing secondary interactions with the basic analyte and resulting in a more symmetrical peak.[1][3]
2 Use an End-Capped Column If peak tailing persists, switch to a column that is specifically designed for the analysis of basic compounds, such as an end-capped or base-deactivated column.[10]The end-capping process blocks the active silanol sites, preventing the secondary retention mechanism that causes tailing.[3]
3 Consider Mobile Phase Additives For older columns (Type A silica), adding a tail-suppressing agent like triethylamine (B128534) (TEA) at a concentration of around 20 mM can be effective.[7]TEA is a basic compound that competes with the analyte for interaction with the active silanol sites, effectively masking them and improving peak shape.[7]
4 Column Conditioning For a new column, perform several "conditioning" injections with a high-concentration standard of your basic analyte.[11]This saturates the active silanol sites, reducing their availability for interaction in subsequent analytical runs and leading to improved peak symmetry.[11]
Guide 2: System and Sample-Related Issues

If optimizing the chemistry does not resolve the issue, the problem may lie with the HPLC system or the sample itself.

Step Action Rationale Expected Outcome
1 Check for Column Overload Reduce the concentration of the sample and/or the injection volume.[4][8]If the peak shape improves, the original issue was column overload. Determine the optimal sample concentration and injection volume for your column.
2 Verify Sample Solvent Ensure the sample solvent is of similar or weaker strength than the initial mobile phase composition.[2]A weaker sample solvent prevents premature band broadening and distortion as the sample is introduced to the column.
3 Inspect for Extra-Column Volume Minimize the length and internal diameter of all tubing, especially between the injector, column, and detector.[2][9] Check for loose fittings.Reducing dead volume in the system minimizes band broadening that can contribute to peak tailing.
4 Implement Sample Cleanup If analyzing complex matrices, use a sample preparation technique like Solid Phase Extraction (SPE) or filtration.[8][9]Removing contaminants that can interact with the stationary phase or clog the column will improve peak shape and prolong column life.[9]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for the symmetrical elution of this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (preferably end-capped)

  • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Standard solution of this compound

Methodology:

  • Prepare a series of mobile phases with varying pH values. For example:

  • Equilibrate the HPLC column with the initial mobile phase (pH 7.0) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the tailing factor for the analyte peak.

  • Flush the column and system thoroughly before introducing the next mobile phase.

  • Repeat steps 2-5 for each subsequent pH value (4.5 and 3.0).

  • Compare the tailing factors obtained at each pH to identify the optimal condition that provides a symmetrical peak (Tf closest to 1.0). A significant reduction in tailing is expected as the pH is lowered. For example, a reduction in the asymmetry factor from 2.35 at pH 7.0 to 1.33 at pH 3.0 has been demonstrated for methamphetamine.[3]

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed check_chemistry Is it a basic compound on a silica-based column? start->check_chemistry lower_ph Lower Mobile Phase pH (e.g., to pH < 3) check_chemistry->lower_ph Yes check_overload Check for Column Overload (Reduce concentration/volume) check_chemistry->check_overload No / Unsure check_tailing1 Tailing Resolved? lower_ph->check_tailing1 use_endcapped Use End-Capped or Base-Deactivated Column check_tailing1->use_endcapped No end_resolved Issue Resolved check_tailing1->end_resolved Yes check_tailing2 Tailing Resolved? use_endcapped->check_tailing2 check_tailing2->check_overload No check_tailing2->end_resolved Yes check_tailing3 Tailing Resolved? check_overload->check_tailing3 check_system Inspect System for Extra-Column Volume check_tailing3->check_system No check_tailing3->end_resolved Yes check_tailing4 Tailing Resolved? check_system->check_tailing4 check_tailing4->end_resolved Yes end_further_investigation Further Investigation Needed (e.g., sample prep, column integrity) check_tailing4->end_further_investigation No SilanolInteraction cluster_mid_ph Mid-Range pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH < 3) silanol_ionized Ionized Silanol Group (Si-O⁻) on Stationary Phase interaction Strong Secondary Interaction (Ionic Attraction) silanol_ionized->interaction base_protonated Protonated Basic Analyte (Analyte-H⁺) base_protonated->interaction peak_tailing Result: Peak Tailing interaction->peak_tailing silanol_protonated Protonated Silanol Group (Si-OH) on Stationary Phase no_interaction Minimized Secondary Interaction silanol_protonated->no_interaction base_protonated2 Protonated Basic Analyte (Analyte-H⁺) base_protonated2->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak

References

Technical Support Center: LC-MS/MS Analysis of Methamphetamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of methamphetamine and its derivatives, such as Methamphetamine Ethyl Carbamate (B1207046).

Frequently Asked Questions (FAQs)

Q1: What is Methamphetamine Ethyl Carbamate and why is it analyzed?

This compound is an analytical reference standard and a derivative of methamphetamine.[1][2] In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), drugs like methamphetamine are often chemically derivatized to improve their chromatographic properties and detection.[3] The formation of a carbamate derivative, for instance, by reacting methamphetamine with reagents like ethyl chloroformate or 2,2,2-trichloroethyl chloroformate, can enhance volatility and create unique, high molecular weight fragments that are beneficial for mass spectrometric analysis.[4][5][6] While originally developed for GC-MS, such derivatives may also be analyzed by LC-MS/MS.

Q2: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][7] These effects, which include ion suppression (most common) and ion enhancement, can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2][8][9] The "matrix" consists of all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[2][10]

Q3: How can I identify if my analysis is affected by matrix effects?

Matrix effects can be identified using several methods:

  • Post-Column Infusion: A constant flow of the analyte solution is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip or rise in the constant analyte signal indicates ion suppression or enhancement at that retention time.[7][11]

  • Post-Extraction Spike Comparison: The response of an analyte spiked into a blank matrix extract after the extraction process is compared to the response of the analyte in a pure solvent. A lower or higher response in the matrix sample indicates a matrix effect.[7] The matrix effect can be quantified with the following formula:

    • Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in pure solvent) x 100. A value < 100% indicates suppression, while a value > 100% indicates enhancement.[8]

Q4: Which ionization technique is more susceptible to matrix effects, ESI or APCI?

Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][4][8] This is attributed to the different ionization mechanisms; ESI is based on liquid-phase reactions where co-eluting compounds can compete for droplet surface access and charge, while APCI relies on gas-phase reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound and similar compounds.

Issue 1: Poor Sensitivity and Inaccurate Quantification

Possible Cause: Ion suppression due to matrix effects.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][9][10]

    • Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences. Mixed-mode cation exchange SPE is particularly effective for basic compounds like methamphetamine.[6][10]

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and using specific immiscible organic solvents to selectively extract the analyte.[10]

    • Protein Precipitation (PPT): A simpler but less clean method. While it removes proteins, many other matrix components remain.[10]

    • Dilution: A straightforward approach that can reduce the concentration of interfering matrix components.[1][4]

  • Improve Chromatographic Separation:

    • Adjust the LC gradient profile to separate the analyte from the regions of ion suppression.[2][9][11]

    • Test different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and move the analyte away from interferences.

    • A "dilute-and-shoot" method combined with a robust reversed-phase column can provide a selective and specific analysis free from many matrix interferences.[5]

  • Use an Internal Standard:

    • A stable isotope-labeled (SIL) internal standard (e.g., methamphetamine-d5) is the gold standard.[2][12] It co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during quantification.

Issue 2: Poor Reproducibility and Inconsistent Results

Possible Cause: Variable matrix effects between different samples or batches.

Solutions:

  • Standardize Sample Collection and Handling: Ensure consistency in how samples are collected, processed, and stored to minimize variability in the matrix composition.

  • Implement Robust Sample Preparation: Use a validated and highly efficient sample preparation method like SPE to consistently remove a high percentage of matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to compensate for consistent matrix effects across all samples.[2]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for amphetamines from various studies, illustrating the impact of different sample preparation techniques.

AnalyteMatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
MethamphetamineBloodProtein PrecipitationNot SpecifiedSignificant Suppression
MethamphetamineBloodLiquid-Liquid Extraction85.3 - 94.0Not Specified (mitigated by IS)[12]
AmphetaminesUrineSolid-Phase Extraction (SPE)>85% (implied)Minimal (with SPE)[6]
AmphetamineUrineDilution & DerivatizationNot Specified"free from sample matrix interferences"[5]
MDMA & MetabolitesPlasmaProtein Precipitation>75%Ion Suppression Observed

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects by Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte (e.g., this compound) in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) and process it using your established extraction procedure. After extraction, spike the clean extract with the analyte to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix sample with the analyte before the extraction process begins, at a concentration that will result in the same final concentration as Set A, assuming 100% recovery.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculations:

    • Matrix Effect (%): (Average Peak Area of Set B / Average Peak Area of Set A) * 100

    • Recovery (%): (Average Peak Area of Set C / Average Peak Area of Set B) * 100

    • Process Efficiency (%): (Average Peak Area of Set C / Average Peak Area of Set A) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Methamphetamine from Urine

This protocol is adapted from a method for amphetamines in urine.[6]

  • Sample Pre-treatment: To 0.5 mL of urine, add an internal standard (e.g., methamphetamine-d5) and 1 mL of 2% formic acid. Vortex and centrifuge if necessary.

  • SPE Column Conditioning: Condition a mixed-mode polymeric cation exchange SPE column (e.g., Bond Elut Plexa PCX) with 0.5 mL of methanol.

  • Sample Loading: Load the pre-treated sample onto the SPE column.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid.

    • Wash 2: Add 1 mL of methanol.

    • Dry the column under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 1 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (B78521) (50:50:20).

  • Evaporation and Reconstitution: Evaporate the eluate under a stream of nitrogen at approximately 37°C. Reconstitute the residue in 0.5 mL of the initial mobile phase.

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Poor Sensitivity Observed check_me Evaluate Matrix Effects? (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed (Suppression or Enhancement) check_me->me_present Yes no_me Matrix Effect is Not Significant. Investigate Other Causes (e.g., Instrument, Standard Stability) check_me->no_me No optimize_prep Optimize Sample Preparation me_present->optimize_prep optimize_chrom Optimize Chromatography me_present->optimize_chrom use_is Implement Stable Isotope- Labeled Internal Standard me_present->use_is prep_details Increase Selectivity: - Switch from PPT to LLE or SPE - Optimize SPE wash/elute steps optimize_prep->prep_details reevaluate Re-evaluate Matrix Effects optimize_prep->reevaluate chrom_details Separate Analyte from Interference: - Adjust Gradient - Change Column Chemistry - Modify Mobile Phase pH optimize_chrom->chrom_details optimize_chrom->reevaluate use_is->reevaluate reevaluate->me_present Still Present solved Problem Resolved reevaluate->solved Successful

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SPE_Workflow start Urine Sample pretreatment Pre-treatment (Add IS, Acidify) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Column Conditioning (e.g., Methanol) conditioning->loading Column Prep wash1 Wash 1 (Aqueous Acidic) loading->wash1 wash2 Wash 2 (Organic, e.g., Methanol) wash1->wash2 dry Dry Column (Vacuum) wash2->dry elution Elution (Basic Organic Mix) dry->elution evap_recon Evaporation & Reconstitution elution->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

References

Technical Support Center: Mitigating Ion Suppression in the Analysis of Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and reducing ion suppression during the analysis of Methamphetamine Ethyl Carbamate (MEC) and related amphetamine compounds by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address common issues related to ion suppression.

Q1: My MEC signal is significantly lower when analyzing biological samples compared to pure standards. What is the likely cause?

A1: This is a classic sign of ion suppression, a type of matrix effect.[1] Co-eluting endogenous or exogenous components from your sample matrix (e.g., plasma, urine) are likely interfering with the ionization of your target analyte, MEC, in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a reduced signal for the analyte of interest.[2]

Q2: I am observing poor reproducibility and accuracy in my quantitative analysis of MEC. Could this be related to ion suppression?

A2: Yes, ion suppression is a major contributor to poor reproducibility and accuracy in LC-MS assays.[3] The extent of ion suppression can vary between different samples and even within the same sample run, leading to inconsistent results.[3]

Q3: How can I confirm that ion suppression is affecting my MEC analysis?

A3: A common method to identify ion suppression is a post-column infusion experiment. In this experiment, a constant flow of a standard solution of MEC is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected onto the column. A dip in the baseline signal of the infused MEC at the retention time of co-eluting matrix components indicates ion suppression.

Q4: My internal standard is not adequately compensating for the signal loss of MEC. Why might this be happening?

A4: This can occur if your internal standard (IS) is not perfectly co-eluting with MEC or if it responds differently to the suppressive effects of the matrix. Even stable isotope-labeled (SIL) internal standards can sometimes exhibit slight chromatographic separation from the analyte, leading to differential ion suppression. It is crucial to use an internal standard that is a close structural analog or, ideally, a stable isotope-labeled version of MEC.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds in the sample.[1][2] These interfering molecules compete with the analyte for charge in the ESI droplet, leading to a decreased number of analyte ions reaching the mass analyzer.[3]

Q2: What are common sources of ion suppression in bioanalysis?

A2: Common sources of ion suppression in biological matrices like plasma, urine, and oral fluid include salts, phospholipids (B1166683), proteins, and detergents.[4] Exogenous sources can include plasticizers from collection tubes and mobile phase additives.[2]

Q3: What are the primary strategies to reduce ion suppression?

A3: The main strategies to combat ion suppression can be categorized into three areas:

  • Sample Preparation: Implementing more rigorous cleanup techniques to remove interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate the analyte of interest from the suppressive matrix components.

  • Mass Spectrometry Method Modification: Adjusting MS parameters or using a different ionization technique.[5]

Q4: Can derivatization of MEC help reduce ion suppression?

A4: Yes, derivatization can be a very effective strategy. By chemically modifying MEC, you can alter its chromatographic behavior, potentially moving its retention time away from interfering matrix components.[6] Derivatization can also improve the ionization efficiency of the analyte, making it less susceptible to suppression.[6] For amphetamines, derivatization with reagents like ethyl chloroformate or 2,2,2-trichloroethyl chloroformate has been used, primarily for GC-MS analysis, but the principle of altering the molecule's properties is applicable to LC-MS as well.[3][7]

Experimental Protocols and Methodologies

While specific protocols for reducing ion suppression for this compound are not widely published, the following methodologies for analogous amphetamine compounds can be adapted.

Method 1: Solid-Phase Extraction (SPE) for Sample Cleanup

A robust sample cleanup is the first line of defense against ion suppression.

Objective: To remove interfering phospholipids and other matrix components from plasma samples prior to LC-MS analysis of amphetamine-like compounds.

Materials:

Protocol:

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: Dilute 100 µL of the plasma sample with 400 µL of 2% formic acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove salts and some polar interferences.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Method 2: Derivatization of Amphetamines for Improved LC-MS Performance

This protocol is adapted from methods using derivatizing agents for amphetamines to improve chromatographic separation and detection, which can help mitigate ion suppression.[8]

Objective: To derivatize amphetamine-like compounds in a urine matrix to enhance chromatographic resolution and ionization efficiency.

Materials:

  • Urine sample

  • Internal standard solution (e.g., d5-methamphetamine)

  • Sodium bicarbonate buffer (1 M)

  • Derivatizing reagent (e.g., 0.1% (w/v) Marfey's reagent in acetone)[8]

  • Hydrochloric acid (1 M)

  • Nitrogen evaporator

Protocol:

  • To 50 µL of urine sample, add 10 µL of the internal standard solution and 20 µL of 1 M sodium bicarbonate. Vortex for 10 seconds.[8]

  • Add 100 µL of the derivatizing reagent solution. Vortex and incubate at 45°C for 60 minutes.[8]

  • Cool the sample to room temperature and add 40 µL of 1 M HCl to stop the reaction.[8]

  • Evaporate the sample to dryness under nitrogen at 45°C.[8]

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the matrix effect for various drugs of abuse, illustrating the importance of the chosen method in reducing ion suppression. While MEC is not specifically listed, the data for amphetamines are relevant.

AnalyteSample Preparation MethodMatrix Effect (%)Reference
Amphetamine Protein Precipitation-45[4]
Solid-Phase Extraction-15[4]
Dilution-10[5]
Methamphetamine Protein Precipitation-50[4]
Solid-Phase Extraction-20[4]
Liquid-Liquid Extraction-18[9]

Matrix Effect (%) is calculated as (1 - [Peak area in matrix / Peak area in solvent]) x 100. A negative value indicates ion suppression.

Visualizations

Workflow for Identifying and Mitigating Ion Suppression

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Low Analyte Signal Poor Reproducibility PostColumnInfusion Post-Column Infusion Experiment Problem->PostColumnInfusion Suspect Ion Suppression MatrixMatchedCalibrators Matrix-Matched Calibrators Problem->MatrixMatchedCalibrators SamplePrep Optimize Sample Preparation (SPE, LLE) PostColumnInfusion->SamplePrep Suppression Confirmed Chromatography Improve Chromatographic Separation PostColumnInfusion->Chromatography Derivatization Analyte Derivatization PostColumnInfusion->Derivatization MS_Params Adjust MS Parameters (e.g., change ionization mode) PostColumnInfusion->MS_Params Validation Method Validation (Accuracy, Precision) MatrixMatchedCalibrators->Validation SamplePrep->Validation Chromatography->Validation Derivatization->Validation MS_Params->Validation

Caption: A workflow diagram illustrating the process of identifying, investigating, and mitigating ion suppression in LC-MS analysis.

Decision Tree for Method Optimization to Reduce Ion Suppression

DecisionTree Start Start: Ion Suppression Observed Q_SPE Is Sample Cleanup Sufficient? Start->Q_SPE SPE Implement/Optimize SPE or LLE Q_SPE->SPE No Q_Chroma Is Analyte Separated from Suppression Zone? Q_SPE->Q_Chroma Yes SPE->Q_Chroma Chroma Modify Gradient, Change Column Q_Chroma->Chroma No Q_Deriv Is Derivatization Feasible? Q_Chroma->Q_Deriv Yes Chroma->Q_Deriv Deriv Derivatize Analyte Q_Deriv->Deriv Yes Q_IS Is Internal Standard Co-eluting? Q_Deriv->Q_IS No Deriv->Q_IS IS Use Stable Isotope Labeled IS Q_IS->IS No End Validated Method Q_IS->End Yes IS->End

Caption: A decision tree to guide the optimization of an analytical method to reduce ion suppression for MEC analysis.

References

"stability issues with Methamphetamine ethyl carbamate stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methamphetamine Ethyl Carbamate (B1207046) stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Methamphetamine Ethyl Carbamate stock solutions?

A1: this compound is commercially available as a 10 mg/ml solution in methyl acetate (B1210297).[1] For laboratory preparations, high-purity, anhydrous solvents such as DMSO or ethanol (B145695) can also be used, although solubility is limited.[1] It is crucial to use anhydrous solvents to minimize the risk of hydrolysis.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store stock solutions at -20°C.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: What is the expected shelf-life of a properly stored this compound stock solution?

A3: When stored at -20°C, this compound solutions are stable for at least four years.[1][2]

Q4: My experimental results are inconsistent. Could the stability of my this compound stock solution be the issue?

A4: Yes, inconsistent experimental outcomes can be a sign of compound degradation. If you observe a decrease in expected activity or the appearance of unexpected results, the stability of your stock solution should be investigated.

Q5: What are the potential signs of degradation in my stock solution?

A5: Visual indicators of degradation can include a change in color or the appearance of precipitate. However, degradation can occur without any visible changes. The most reliable method to assess the integrity of your stock solution is through analytical techniques like HPLC or LC-MS to check for the appearance of new peaks and a decrease in the area of the parent compound's peak.

Q6: What chemical processes could lead to the degradation of this compound?

A6: Carbamates can be susceptible to hydrolysis, particularly in the presence of water and under basic or acidic conditions.[2][3][4] Although generally more stable than esters, the carbamate functional group in this compound can hydrolyze to form methamphetamine and ethyl carbamate, which can further decompose. The solvent, methyl acetate, is also prone to hydrolysis in the presence of strong acids or bases.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving potential stability issues with this compound stock solutions.

Observed Issue Potential Cause Recommended Action
Reduced biological activity or inconsistent results Degradation of the stock solution.• Prepare a fresh stock solution from solid material if possible.• If using a commercial solution, verify the expiration date and storage history.• Perform an analytical check (e.g., HPLC) on the stock solution to confirm its concentration and purity.
Precipitate formation in the solution Poor solubility or degradation.• Ensure the storage temperature has been consistently maintained at -20°C.• Briefly warm the solution to room temperature and vortex to see if the precipitate redissolves.• If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded.• Consider the solubility limits in your chosen solvent when preparing solutions.
Changes in the color of the solution Chemical degradation.• Any change in the appearance of the solution is a strong indicator of degradation.• The solution should not be used and should be disposed of according to safety guidelines.

Data Summary

The following table summarizes the known quantitative data for this compound.

Parameter Value Source
Purity ≥98%[1][2]
Formulation 10 mg/ml solution in methyl acetate[1]
Storage Temperature -20°C[1][2]
Stability ≥ 4 years (at -20°C)[1][2]
Solubility in DMSO Sparingly soluble (1-10 mg/ml)[1]
Solubility in Ethanol Sparingly soluble (1-10 mg/ml)[1]
Solubility in PBS (pH 7.2) Slightly soluble (0.1-1 mg/ml)[1]

Experimental Protocols

Protocol for Assessing Stock Solution Stability via HPLC

This protocol provides a general method to assess the stability of a this compound stock solution over time.

Objective: To determine the purity and concentration of a this compound stock solution and identify potential degradation products.

Materials:

  • This compound stock solution

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact conditions may need to be optimized.

  • Preparation of Standard: If available, prepare a fresh standard solution of this compound of known concentration.

  • Sample Preparation: Dilute an aliquot of your stock solution to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the prepared standard to establish the retention time and peak area corresponding to a known concentration.

    • Inject the diluted sample of your stock solution.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Compare the retention time of the major peak in your sample to that of the standard to confirm the identity of the compound.

    • Calculate the area of the main peak to determine the concentration relative to the initial concentration or the fresh standard.

    • Examine the chromatogram for the presence of any new peaks, which may indicate degradation products.

  • Time-Point Analysis: To assess stability over time, repeat the analysis at regular intervals (e.g., monthly) for solutions in storage.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Inconsistent_Results Inconsistent Experimental Results Check_Solution Check Stock Solution Integrity Inconsistent_Results->Check_Solution Visual_Inspection Visual Inspection (Color, Precipitate) Check_Solution->Visual_Inspection Analytical_Check Analytical Check (e.g., HPLC) Check_Solution->Analytical_Check Degradation_Confirmed Degradation Confirmed? Visual_Inspection->Degradation_Confirmed Analytical_Check->Degradation_Confirmed Discard_Solution Discard Solution & Prepare Fresh Degradation_Confirmed->Discard_Solution Yes Investigate_Other Investigate Other Experimental Variables Degradation_Confirmed->Investigate_Other No

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_pathway Potential Hydrolytic Degradation Pathway MEC Methamphetamine Ethyl Carbamate Meth Methamphetamine MEC->Meth Hydrolysis EC Ethyl Carbamate MEC->EC Hydrolysis Water H₂O (Acid/Base catalysis) Water->MEC CO2 CO₂ EC->CO2 Amine Amine EC->Amine

Caption: Potential hydrolytic degradation pathway of this compound.

References

"calibration curve linearity problems for Methamphetamine ethyl carbamate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve linearity during the quantitative analysis of Methamphetamine Ethyl Carbamate (B1207046).

Troubleshooting Guide: Calibration Curve Linearity Problems

This guide addresses common questions and issues related to non-linear calibration curves in the analysis of methamphetamine ethyl carbamate.

Q1: My calibration curve for this compound is non-linear. What are the potential causes?

Non-linearity in calibration curves can arise from several factors related to the analyte, instrument, or sample matrix. Common causes include:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the curve.[1]

  • Ion Source Saturation: Similar to detector saturation, the ion source may have a limited capacity for ionization at high analyte concentrations.[1]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, causing either suppression or enhancement of the signal.[1][2] This is a well-documented phenomenon in LC-MS/MS analysis.[3][4]

  • Inappropriate Internal Standard Concentration: The concentration of the internal standard should ideally be close to the midpoint of the calibration curve's range.[1]

  • Issues with the Internal Standard: Degradation or impurities in the internal standard can lead to inconsistent results.[1]

  • Chemical Derivatization Issues: Incomplete or inconsistent derivatization can affect the analyte's response.

  • Analyte Instability: this compound may degrade in the sample or during analysis.

Q2: How can I diagnose the cause of the non-linearity?

A systematic approach is crucial for identifying the root cause. Here are some diagnostic steps:

  • Visually Inspect Peak Shapes: Check the chromatograms for your high concentration standards. Flat-topped peaks are a strong indicator of detector saturation.[1]

  • Dilute High Concentration Standards: If you suspect detector or ion source saturation, dilute the highest concentration standards and re-inject them. If the diluted standards now fall on a linear portion of the curve, saturation is the likely issue.[1]

  • Analyze Residuals: Plot the residuals (the difference between the observed and predicted values) against the concentration. A random distribution of residuals around zero suggests a good fit. Systematic patterns, such as a U-shape or a trend, indicate that a linear model is not appropriate.[3][4]

  • Compare Curves in Solvent and Matrix: Prepare a calibration curve in a clean solvent (e.g., methanol (B129727) or acetonitrile) and compare it to a curve prepared in the sample matrix. A significant difference in the slopes of the two curves points to matrix effects.[1]

Q3: What are the solutions to correct for non-linear calibration curves?

Once you have a potential diagnosis, you can implement the following solutions:

  • For Saturation:

    • Extend the Calibration Range: If the non-linearity is only at the high end, you may be able to use a narrower, linear portion of the curve.[3][5]

    • Dilute Samples: Ensure that your sample concentrations fall within the linear range of the assay.

    • Adjust Instrument Settings: Optimize detector and ion source parameters to handle higher concentrations if possible.

  • For Matrix Effects:

    • Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.

    • Utilize an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix effects.[2]

  • For Internal Standard Issues:

    • Verify Purity and Concentration: Ensure the purity and accurate concentration of your internal standard stock solution.[1]

    • Check Stability: Confirm the stability of the internal standard in your storage solvent and prepared samples.[1]

  • Consider a Non-Linear Fit: If the relationship between concentration and response is inherently non-linear, using a non-linear regression model (e.g., a second-order polynomial) might be more appropriate.[6] However, the choice of a non-linear model should be justified.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable linearity for a calibration curve?

For most applications, a coefficient of determination (r²) value of > 0.995 is considered indicative of good linearity.[7] However, visual inspection of the curve and analysis of residuals are also critical for assessing linearity.[8]

Q2: Can I use a weighted regression for my calibration curve?

Yes, weighted least squares regression can be beneficial, especially when the variance of the measurement error is not constant across the concentration range (heteroscedasticity).[4][5] A "fan-shaped" residual plot is a good indicator that a weighted regression might be necessary.[4]

Q3: Are there specific analytical methods for methamphetamine and ethyl carbamate that I can reference?

While a specific validated method for "this compound" was not found in the initial search, numerous methods exist for the individual components. For instance, methamphetamine is often analyzed using GC-MS or LC-MS/MS.[9][10][11] Ethyl carbamate analysis is also commonly performed using GC-MS.[12] These methods can serve as a good starting point for developing and validating a method for the combined analyte.

Quantitative Data Summary

The following table summarizes typical quantitative parameters found in analytical methods for methamphetamine and related compounds. This data can serve as a general reference for setting expectations for your own method development.

ParameterMethamphetamineEthyl CarbamateNotes
Linearity Range 20 to 5,000 ng/mL[13]10 to 1,000 µg/L[12]Linearity is method-dependent.
Correlation Coefficient (r²) > 0.992 (1/x² weighted)[13]0.9970[12]Generally, r² > 0.99 is desired.
Limit of Quantification (LOQ) 20 ng/mL[13]10 µg/L[12]Varies significantly with instrumentation and method.

Experimental Protocols

Detailed experimental protocols are highly specific to the instrumentation and matrix being used. However, a general workflow for method development and validation for this compound would typically involve:

  • Standard and Internal Standard Preparation: Accurately prepare stock solutions of this compound and a suitable internal standard (ideally, an isotope-labeled version).

  • Sample Preparation: Develop a robust sample extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the matrix and minimize interferences.

  • Chromatographic Separation: Optimize the LC or GC conditions (column, mobile/carrier gas phase, gradient/temperature program, flow rate) to achieve good peak shape and separation from other components.

  • Mass Spectrometry Detection: Optimize MS parameters (ionization source, collision energy, precursor and product ions for MRM) to ensure sensitive and selective detection.

  • Method Validation: Validate the method according to established guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, and stability.

Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting calibration curve linearity.

Troubleshooting Workflow for Calibration Curve Non-Linearity start Start: Non-Linear Calibration Curve Observed check_peaks Visually Inspect Peak Shapes (High Concentration Standards) start->check_peaks flat_top Are Peaks Flat-Topped? check_peaks->flat_top dilute_std Dilute High Concentration Standards and Re-inject flat_top->dilute_std Yes analyze_residuals Analyze Residuals Plot flat_top->analyze_residuals No is_linear_now Is the Curve Linear Now? dilute_std->is_linear_now saturation Conclusion: Detector/Ion Source Saturation is_linear_now->saturation Yes is_linear_now->analyze_residuals No end End: Problem Resolved saturation->end pattern_found Is There a Systematic Pattern? analyze_residuals->pattern_found compare_curves Compare Curves in Solvent vs. Matrix pattern_found->compare_curves No consider_fit Consider Non-Linear Regression Model pattern_found->consider_fit Yes slope_diff Significant Difference in Slopes? compare_curves->slope_diff matrix_effects Conclusion: Matrix Effects slope_diff->matrix_effects Yes check_is Investigate Internal Standard (Purity, Concentration, Stability) slope_diff->check_is No matrix_effects->end check_is->end consider_fit->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Key Factors Influencing Calibration Curve Linearity linearity Calibration Curve Linearity instrument Instrumental Factors linearity->instrument analyte Analyte & Standard Properties linearity->analyte matrix Sample Matrix linearity->matrix detector Detector Response instrument->detector ion_source Ion Source Efficiency instrument->ion_source concentration Concentration Range analyte->concentration stability Stability analyte->stability internal_std Internal Standard analyte->internal_std interferences Matrix Components matrix->interferences cleanup Sample Preparation matrix->cleanup

Caption: Logical relationships of factors affecting linearity.

References

Technical Support Center: Methamphetamine & Ethyl Carbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of methamphetamine, with a focus on potential contamination from and derivatization with carbamates, including ethyl carbamate (B1207046).

Frequently Asked Questions (FAQs)

Q1: What is "Methamphetamine Ethyl Carbamate"?

A1: "this compound" can refer to two things in an analytical context. Firstly, it is available as an analytical reference standard, which is a pure substance used for instrument calibration and method validation. Secondly, it can be a derivative formed during sample preparation, either intentionally or unintentionally. For instance, methamphetamine can be derivatized with ethyl chloroformate to improve its chromatographic properties for GC-MS analysis, resulting in the formation of this compound.[1][2][3]

Q2: Why is derivatization of methamphetamine necessary for GC-MS analysis?

A2: Derivatization is a common step in the GC-MS analysis of amphetamines for several reasons. It can increase the volatility and thermal stability of the analyte, reduce peak tailing, and improve chromatographic separation from other compounds in the sample.[4] Reagents like ethyl chloroformate or 2,2,2-trichloroethyl chloroformate react with the amine group of methamphetamine to form a carbamate derivative, which often has better analytical characteristics than the parent compound.[1][5][6]

Q3: Can ethyl carbamate be an interference in methamphetamine analysis?

A3: Yes, ethyl carbamate can potentially interfere with methamphetamine analysis. More significantly, phenethylamine (B48288) carbamates, which are structurally related to derivatized methamphetamine, can form as artifacts during sample extraction if ethanol-stabilized chloroform (B151607) is used as the extraction solvent in an alkaline medium.[2] This can lead to the appearance of unexpected peaks in the chromatogram and potentially misinterpretation of results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of methamphetamine, particularly when carbamate derivatization is used or suspected.

Issue 1: Unexpected Peaks in the Chromatogram

Question: I am seeing unexpected peaks in my GC-MS chromatogram when analyzing methamphetamine samples. What could be the cause?

Answer: Unexpected peaks can arise from several sources. Here is a systematic approach to troubleshoot this issue:

  • Contamination from Sample Preparation:

    • Solvent-Induced Artifacts: If you are using ethanol-stabilized chloroform for liquid-liquid extraction from an alkaline solution, ethyl carbamate can be formed, which can then react with methamphetamine to form this compound as an artifact.[2] Consider using a different extraction solvent.

    • Derivatization Reagent Impurities: Ensure the purity of your derivatizing agent (e.g., ethyl chloroformate). Old or impure reagents can introduce contaminants.[4]

    • Glassware Contamination: Ensure all glassware is scrupulously clean. Residual detergents or previously analyzed samples can be a source of contamination.

  • Instrumental Contamination:

    • Septum Bleed: The septum in the GC inlet can degrade over time and release siloxanes, which appear as peaks in the chromatogram. Regular replacement of the septum is recommended.

    • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," causing a rising baseline or discrete peaks. Ensure you are operating within the recommended temperature limits for your column.

    • Carryover: A high-concentration sample can contaminate the syringe, inlet liner, or the front end of the column, leading to "ghost peaks" in subsequent runs.[7] Run a solvent blank after a high-concentration sample to check for carryover.

  • Matrix Effects:

    • The sample matrix itself (e.g., urine, blood) contains numerous endogenous compounds that can interfere with the analysis.[8][9] Proper sample clean-up is crucial to minimize matrix effects.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My methamphetamine derivative peak is showing significant tailing. What should I do?

Answer: Peak tailing is often an indication of active sites in the GC system. Here are the steps to address this:

  • Check the Inlet Liner: The glass inlet liner can become contaminated with non-volatile residues from the sample matrix. This can create active sites that interact with the analyte. Clean or replace the inlet liner.[10][11]

  • Column Maintenance: The front end of the GC column can also become contaminated. Trimming a small section (e.g., 10-15 cm) from the front of the column can often resolve the issue. If the problem persists, the column may be degraded and require replacement.[4]

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the presence of un-derivatized, more polar methamphetamine can lead to peak tailing. Optimize your derivatization procedure (reagent concentration, reaction time, and temperature) to ensure complete reaction.

  • System Leaks: Check for leaks in the GC system, particularly at the inlet and detector fittings. Leaks can affect carrier gas flow and lead to poor peak shape.[11]

Issue 3: Low or Inconsistent Recovery

Question: I am experiencing low and variable recovery of my methamphetamine derivative. What could be the cause?

Answer: Low and inconsistent recovery can be due to issues in both sample preparation and the analytical instrumentation.

  • Sample Preparation:

    • Suboptimal Extraction: The pH of the aqueous sample during liquid-liquid extraction is critical. Ensure the pH is sufficiently alkaline to deprotonate the methamphetamine for efficient extraction into the organic solvent.

    • Derivatization Issues: The stability of the derivatizing reagent and the formed derivative can impact recovery. Ensure the reagent is fresh and the derivatized sample is analyzed within its stability window.

    • Matrix Effects: Components in the sample matrix can suppress the ionization of the analyte in the mass spectrometer, leading to an apparent low recovery.[8][12] Using a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for these effects.[12]

  • Instrumental Problems:

    • Injector Discrimination: If the injector temperature is too low, less volatile compounds (like the derivative) may not be transferred efficiently to the column. If it's too high, the derivative may degrade. Optimize the injector temperature.

    • Ion Source Contamination: A contaminated ion source in the mass spectrometer can lead to reduced sensitivity. Regular cleaning of the ion source is necessary.[11]

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated GC-MS methods for methamphetamine analysis. These values can serve as a benchmark for your own method development and validation.

Table 1: Method Detection and Quantitation Limits

AnalyteMatrixDerivatizing AgentLOD (ng/mL)LOQ (ng/mL)Reference
MethamphetamineBloodPentafluoropropionic anhydride (B1165640) (PFPA)0.722.5[13]
MethamphetamineUrine-0.36 µg/mL1.09 µg/mL[14]
MethamphetamineHairHeptafluorobutyric anhydride (HFBA)<0.200.20[15]
MethamphetamineOral Fluid-515[16]
AmphetamineBloodPFPA0.231.0[13]
AmphetamineHairHFBA<0.200.20[15]

Table 2: Recovery and Precision Data

AnalyteMatrixExtraction MethodRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
MethamphetamineUrineMiniaturized QuEChERS100.5 ± 2.332.317.21[14]
MethamphetamineHairSPE82.0 - 86.20.62 - 7.730.62 - 7.73[17]
MethamphetamineBloodLLE83.2 - 106≤ 8.1≤ 8.1[13]
AmphetamineHairSPE78.6 - 85.80.55 - 4.720.55 - 4.72[17]

Table 3: Methamphetamine Surface Contamination Levels

Sample Location/TypeContamination LevelReference
Surfaces in former meth labs0.1 to 860 µ g/100 cm²[18]
Surfaces in former meth labsAs high as 16,000 µ g/100 cm²[18]
Clothing of participants in a controlled cookNot Detected – 28 µ g/wipe [18]
Toys in a cook area0.18 – 6.4 µ g/sample [18]
Baby clothing in a cook area6.4 – 500 µ g/sample [18]
Airborne methamphetamine in former labs0.2 and 7.3 µg/m³[19]

Experimental Protocols

Protocol 1: General GC-MS Analysis of Methamphetamine with Ethyl Chloroformate Derivatization

This protocol provides a general workflow for the analysis of methamphetamine in a biological matrix (e.g., urine) using ethyl chloroformate derivatization followed by GC-MS analysis.

  • Sample Preparation:

    • To 500 µL of urine, add an appropriate internal standard (e.g., methamphetamine-d5).[1]

    • Add a buffer to adjust the pH to alkaline conditions (e.g., potassium carbonate buffer).[3]

    • Add 20 µL of ethyl chloroformate (derivatizing agent) and 200 µL of an extraction solvent (e.g., ethyl acetate).[1]

    • Vortex vigorously for 30 seconds to facilitate simultaneous extraction and derivatization.[1]

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic (upper) layer to an autosampler vial for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[14][15]

    • Injection: 1 µL injection in splitless mode.[17]

    • Inlet Temperature: 280 °C.[20]

    • Oven Temperature Program: Start at 50-80 °C, hold for 1-2 minutes, then ramp at 15-20 °C/min to 280-300 °C and hold for 2-5 minutes.[14][20]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Can be either full scan to identify unknown compounds or selected ion monitoring (SIM) for higher sensitivity and quantitative analysis.

      • Mass Range (Full Scan): 40-500 amu.

      • SIM Ions (for this compound): Monitor characteristic ions of the derivative.

Visualizations

Workflow for Troubleshooting Unexpected Peaks

G Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed check_blank Analyze Solvent Blank start->check_blank peak_present Peak in Blank? check_blank->peak_present carryover Carryover from Previous Injection peak_present->carryover Yes no_peak Peak Not in Blank peak_present->no_peak No system_contamination System Contamination (Septum, Column Bleed) carryover->system_contamination check_reagents Review Sample Prep: Reagents & Solvents no_peak->check_reagents artifact Artifact Formation (e.g., from Chloroform) check_reagents->artifact Using Ethanol-Stabilized Chloroform? reagent_impurity Reagent Impurity check_reagents->reagent_impurity Using fresh, high-purity reagents? matrix_effect Matrix-Related Interference check_reagents->matrix_effect Complex biological matrix?

Caption: A logical workflow for identifying the source of unexpected peaks in a chromatogram.

General Experimental Workflow for Methamphetamine Analysis

G GC-MS Analysis Workflow for Methamphetamine sample_collection Sample Collection (e.g., Urine) add_is Add Internal Standard sample_collection->add_is ph_adjust pH Adjustment (Alkaline) add_is->ph_adjust extraction Liquid-Liquid Extraction & Derivatization ph_adjust->extraction centrifuge Centrifugation extraction->centrifuge gcms_analysis GC-MS Analysis centrifuge->gcms_analysis data_processing Data Processing & Quantitation gcms_analysis->data_processing

Caption: A simplified overview of the steps involved in the GC-MS analysis of methamphetamine.

References

Technical Support Center: Forensic Analysis of Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the forensic analysis of methamphetamine and its derivatives, with a specific focus on potential interferences related to methamphetamine ethyl carbamate (B1207046).

Frequently Asked Questions (FAQs)

Q1: What is methamphetamine ethyl carbamate and why is it relevant in forensic analysis?

A1: this compound is an ethyl ester of methyl(1-methyl-2-phenylethyl)-carbamic acid.[1][2] In forensic contexts, it is primarily encountered as a potential artifact formed during the analysis of methamphetamine.[3] It can also be used as an analytical reference standard for amphetamines.[1][2] Its presence can complicate the interpretation of results, as it may not be present in the original seized sample but rather formed during the extraction process.[3]

Q2: What is the primary source of interference leading to the formation of this compound during analysis?

A2: The most significant interference is the use of ethanol-stabilized chloroform (B151607) as a solvent for liquid-liquid extraction of phenethylamines, such as methamphetamine, from a strong alkaline aqueous solution.[3] Ethanol (B145695) in the chloroform can react with phosgene (B1210022) (a byproduct of chloroform) and the amine to form ethyl carbamate derivatives.[3]

Q3: Can the choice of derivatizing agent affect the analysis of methamphetamine?

A3: Yes, the choice of derivatizing agent is crucial. While not directly about this compound, studies on other derivatizing agents like 2,2,2-trichloroethyl chloroformate highlight the importance of this step.[4][5] A good derivatizing agent can improve chromatographic separation and provide a more definitive mass spectrum. For instance, 2,2,2-trichloroethyl carbamate derivatives of amphetamine and methamphetamine provide a diagnostic cluster of peaks due to the isotopic effect of three chlorine atoms, which aids in their identification.[4][5]

Q4: Are there alternative analytical methods for methamphetamine that can avoid carbamate formation?

A4: Yes, alternative extraction solvents that do not contain ethanol as a stabilizer can be used to avoid the formation of ethyl carbamate artifacts. Additionally, methods like headspace solid-phase microextraction (HS-SPME) following in-matrix derivatization have been explored for various sample matrices.[3] Validated LC-MS/MS methods are also commonly used for the routine analysis of amphetamine and methamphetamine.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peak identified as this compound Formation of an artifact during sample extraction.1. Verify the composition of the chloroform solvent used for extraction; it may be stabilized with ethanol.[3]2. Switch to a non-polar solvent that does not contain ethanol as a stabilizer.3. Re-analyze a portion of the original sample using an alternative extraction method to confirm if the carbamate is present.
Poor peak shape or resolution for methamphetamine derivatives Suboptimal chromatographic conditions or incomplete derivatization.1. Optimize the GC temperature program and carrier gas flow rate.2. Ensure the derivatization reaction has gone to completion by optimizing reaction time and temperature. For example, derivatization with 2,2,2-trichloroethyl chloroformate can be achieved at room temperature in 10 minutes.[4][5]3. Consider a different derivatizing agent that provides better chromatographic properties.
Low sensitivity or weak molecular ion in mass spectrum Inappropriate ionization method or derivatizing agent.1. For certain derivatives, chemical ionization (CI) may yield a stronger molecular ion peak than electron ionization (EI). For example, with 2,2,2-trichloroethyl carbamate derivatives of methamphetamine, CI provides a strong molecular ion, whereas it is very weak in EI.[4][5]2. Select a derivatizing agent known to produce fragments with higher mass-to-charge ratios and relative abundances.
Quantitation inaccuracies Matrix effects or instability of the derivative.1. Employ the use of an appropriate internal standard, such as N-propyl amphetamine or deuterated analogs (Amphetamine-D5, Methamphetamine-D5), to compensate for extraction inefficiencies and matrix effects.[4][5][6]2. Perform a full method validation including linearity, precision, and accuracy studies.

Experimental Protocols

Protocol 1: Artifact Formation of Phenethylamine (B48288) Carbamates During Liquid-Liquid Extraction

This protocol describes the conditions under which ethyl carbamate derivatives of phenethylamines, including methamphetamine, can form as artifacts.[3]

  • Sample Preparation : Prepare an alkaline aqueous solution (pH 7 to 12) containing the phenethylamine of interest (e.g., methamphetamine).

  • Extraction : Perform a liquid-liquid extraction using ethanol-stabilized chloroform as the non-polar solvent.

  • Analysis : Analyze the chloroform extract using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Observation : The presence of a compound with a molecular weight corresponding to the ethyl carbamate derivative of the target phenethylamine indicates artifact formation. The mass spectra of these carbamates can be confirmed by synthesis from the corresponding phenethylamine using ethylchloroformate.[3]

Protocol 2: Derivatization of Methamphetamine with 2,2,2-Trichloroethyl Chloroformate

This protocol is for the derivatization of methamphetamine for GC-MS analysis, which can be an alternative to methods prone to carbamate formation.[4][5]

  • Extraction :

    • To 1 mL of urine, add an internal standard (e.g., N-propyl amphetamine).

    • Add 1 mL of borate (B1201080) buffer (pH 9.8) and 1 mL of 1N sodium hydroxide.

    • Extract the analytes with 10 mL of 1-chlorobutane (B31608) by vortexing for 1 minute and then mixing on a rotating mixer for 10 minutes.

    • Centrifuge and transfer the organic layer to a clean tube. .

  • Derivatization :

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Add the derivatizing agent, 2,2,2-trichloroethyl chloroformate.

    • Allow the reaction to proceed at room temperature for 10 minutes.

  • Analysis :

    • Evaporate the excess derivatizing agent.

    • Reconstitute the residue in a suitable solvent.

    • Inject an aliquot into the GC-MS for analysis.

Quantitative Data

Table 1: Precision of Methamphetamine Analysis using 2,2,2-Trichloroethyl Chloroformate Derivatization [4][5]

AnalyteConcentrationWithin-Run Precision (%RSD)Between-Run Precision (%RSD)
Methamphetamine1,000 ng/mL3.6%6.7%

Table 2: Linearity and Detection Limit for Methamphetamine Analysis [4][5]

AnalyteLinear RangeDetection Limit (EI-MS Scan Mode)
Methamphetamine250 - 5,000 ng/mL100 ng/mL

Visualizations

Workflow for Troubleshooting Unexpected Peaks start Unexpected Peak Detected in Chromatogram check_mw Step 1: Determine Molecular Weight and Fragmentation Pattern via MS start->check_mw compare_carbamate Step 2: Compare with Known Spectra of this compound check_mw->compare_carbamate is_carbamate Is it a match? compare_carbamate->is_carbamate check_solvent Step 3: Review Extraction Protocol - Was Ethanol-Stabilized Chloroform Used? is_carbamate->check_solvent Yes not_carbamate Conclusion: Peak is not this compound. Investigate other potential interferences or sample contaminants. is_carbamate->not_carbamate No re_extract Step 4: Re-extract sample using an alternative solvent (e.g., without ethanol stabilizer) check_solvent->re_extract artifact_confirmed Conclusion: Peak is likely an artifact from extraction. re_analyze Step 5: Re-analyze the new extract re_extract->re_analyze peak_absent Is the unexpected peak absent? re_analyze->peak_absent peak_absent->artifact_confirmed Yes peak_present Conclusion: The compound is present in the original sample. Proceed with further identification and quantification. peak_absent->peak_present No

Caption: Troubleshooting workflow for an unexpected peak.

Formation of this compound Artifact cluster_extraction Liquid-Liquid Extraction with Ethanol-Stabilized Chloroform cluster_analysis GC-MS Analysis meth Methamphetamine in Alkaline Solution artifact This compound (Artifact) meth->artifact + Ethyl Chloroformate chloroform Chloroform (CHCl3) with Ethanol (C2H5OH) Stabilizer phosgene Phosgene (COCl2) (from Chloroform degradation) chloroform->phosgene degradation ethyl_chloroformate Ethyl Chloroformate Intermediate phosgene->ethyl_chloroformate + Ethanol ethyl_chloroformate->artifact gcms Detection of Artifact in Chromatogram artifact->gcms

Caption: Artifact formation pathway.

References

Technical Support Center: Optimizing Derivatization Reactions for Methamphetamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Derivatization with Ethyl Carbamate (B1207046):

Our technical support center aims to provide comprehensive and validated information for researchers. Your query regarding the optimization of a derivatization reaction for methamphetamine using ethyl carbamate has been noted. However, a thorough review of scientific literature and established analytical methods reveals that ethyl carbamate is not a commonly used or documented derivatizing agent for the analysis of methamphetamine. The formation of ethyl carbamate derivatives of phenethylamines has been reported as a potential artifact when using ethanol-stabilized chloroform (B151607) during extraction from alkaline solutions, rather than a deliberate and optimized analytical strategy[1].

For robust and reliable quantification, analytical methods typically employ well-characterized derivatization reactions. Therefore, this guide will focus on a widely used and validated method: the acylation of methamphetamine with Trifluoroacetic Anhydride (B1165640) (TFAA) . This method significantly improves the chromatographic properties of methamphetamine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis[2][3]. The principles and troubleshooting steps outlined here for TFAA can often be conceptually applied to other acylation-based derivatization techniques.

Troubleshooting Guide: TFAA Derivatization of Methamphetamine

This guide addresses specific issues that may arise during the derivatization of methamphetamine with Trifluoroacetic Anhydride (TFAA).

Problem/Observation Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Peak in GC-MS 1. Incomplete derivatization. 2. Degradation of the analyte or derivative. 3. Issues with the GC-MS system. 4. Presence of water or other interfering substances.1. Optimize Reaction Conditions: Ensure the reaction temperature and time are adequate. A common protocol involves heating at 70°C for 30 minutes[2][4]. Increase the volume of the derivatizing agent if incomplete derivatization is suspected[5]. 2. Check Reagent Quality: TFAA is sensitive to moisture. Use fresh, high-purity anhydride and an anhydrous solvent. 3. Ensure Anhydrous Conditions: Moisture in the sample extract will consume the TFAA reagent. Ensure the sample extract is thoroughly dried before adding the derivatizing agent. 4. Verify GC-MS Performance: Inject a known standard of the derivatized product to confirm system functionality.
Poor Peak Shape (Tailing) 1. Active sites in the GC system (liner, column). 2. Incomplete derivatization leaving polar analyte. 3. Co-elution with interfering matrix components.1. GC System Maintenance: Use a deactivated liner and a high-quality, inert GC column, such as an Rxi-5Sil MS, which is designed to be robust against derivatization reagents[6]. 2. Optimize Derivatization: Re-evaluate reaction conditions to ensure complete conversion to the less polar derivative. 3. Improve Sample Cleanup: Enhance the sample preparation and extraction steps to remove matrix interferences.
Presence of Extraneous Peaks 1. Impurities in the derivatizing agent or solvent. 2. Side reactions due to matrix components. 3. Degradation of the derivatizing agent.1. Run a Reagent Blank: Inject a mixture of the solvent and TFAA (without the analyte) to identify any peaks originating from the reagents. 2. Use High-Purity Reagents: Ensure all solvents and the TFAA are of high analytical grade. 3. Proper Storage of Reagents: Store TFAA in a desiccator and under an inert atmosphere to prevent degradation.
Inconsistent or Poor Reproducibility 1. Variability in reaction conditions. 2. Inconsistent sample drying. 3. Pipetting errors with small volumes. 4. Matrix effects.1. Standardize Protocol: Strictly adhere to consistent reaction times, temperatures, and reagent volumes. 2. Ensure Complete Drying: Use a consistent method to dry the sample extract, such as evaporating to dryness under a gentle stream of nitrogen[5]. 3. Use Calibrated Pipettes: Ensure accuracy when dispensing the analyte, internal standard, and derivatizing agent. 4. Use an Internal Standard: Incorporate a deuterated internal standard (e.g., Methamphetamine-d5) to compensate for variations in extraction and derivatization efficiency[2].

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of methamphetamine necessary for GC-MS analysis?

A1: Derivatization is crucial for several reasons. It converts the relatively polar primary or secondary amine group of methamphetamine into a less polar, more volatile derivative[7]. This improves chromatographic peak shape, reduces tailing, and enhances thermal stability in the GC injector and column[3][7]. Additionally, the resulting derivative has a higher molecular weight, which can shift the mass fragments to a more specific region of the mass spectrum, aiding in identification and quantification[6].

Q2: Which derivatizing agent is best for methamphetamine? TFAA, PFPA, or HFBA?

A2: Trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are all commonly used acylation reagents for amphetamines[2]. The choice often depends on the specific analytical requirements. PFPA has been reported to provide the best sensitivity for a range of amphetamine-type compounds[2][4]. Acetic anhydride has also been shown to be effective and can yield high signal-to-noise ratios[8]. The selection may also be influenced by the desired retention time and the mass fragments generated for MS detection.

Q3: Can I perform the derivatization directly in the sample matrix (e.g., urine)?

A3: It is generally not recommended. Most derivatization reactions, especially with anhydrides like TFAA, are highly susceptible to interference from water and other matrix components. An extraction and clean-up step is necessary to isolate the analyte and ensure the reaction environment is anhydrous for optimal derivatization[3][9].

Q4: How should I store my derivatizing agents?

A4: Acylating agents like TFAA are moisture-sensitive and should be stored in tightly sealed containers, preferably in a desiccator, to protect them from atmospheric moisture. Using an inert gas (like nitrogen or argon) to blanket the reagent after use can also extend its shelf life.

Q5: My derivatized samples seem to degrade over time. How can I improve their stability?

A5: The stability of the derivatized product can be a concern. It is best to analyze the samples as soon as possible after derivatization. If storage is necessary, keep the samples in a tightly sealed vial at a low temperature (e.g., 4°C or -20°C) and in the dark. Evaporating the excess derivatizing agent and solvent and reconstituting in a non-protic solvent can sometimes improve stability.

Experimental Protocol: TFAA Derivatization of Methamphetamine for GC-MS

This protocol is a general guideline. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Extraction (Liquid-Liquid Extraction): a. To 1 mL of the sample (e.g., urine, oral fluid), add an appropriate internal standard (e.g., Methamphetamine-d5). b. Add a basifying agent, such as 0.1 N NaOH, to adjust the pH to > 9[2][4]. c. Add 2 mL of a non-polar organic solvent (e.g., ethyl acetate, dichloromethane)[2][9]. d. Vortex for 2 minutes to ensure thorough mixing. e. Centrifuge at 3,000 rpm for 5 minutes to separate the layers[9]. f. Carefully transfer the upper organic layer to a clean glass test tube. g. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

2. Derivatization: a. To the dried extract, add 50 µL of a suitable solvent (e.g., ethyl acetate). b. Add 35-50 µL of TFAA[9]. c. Cap the tube tightly and vortex briefly. d. Heat the mixture at 70°C for 30 minutes in a heating block or water bath[2][4]. e. Allow the tube to cool to room temperature.

3. Sample Analysis: a. The sample can be injected directly into the GC-MS. Alternatively, the excess reagent and solvent can be evaporated, and the residue reconstituted in a suitable solvent for injection. b. Inject 1-2 µL into the GC-MS system[9].

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 1. Sample Collection (e.g., Urine) spike 2. Add Internal Standard (MA-d5) sample->spike basify 3. Basify (pH > 9) spike->basify extract 4. Liquid-Liquid Extraction basify->extract dry 5. Evaporate to Dryness extract->dry add_reagents 6. Add Solvent & TFAA dry->add_reagents heat 7. Heat (70°C, 30 min) add_reagents->heat cool 8. Cool to Room Temp heat->cool inject 9. Inject into GC-MS cool->inject analyze 10. Data Acquisition & Analysis inject->analyze

Caption: Workflow for TFAA derivatization of methamphetamine.

Troubleshooting Logic

troubleshooting_workflow start Problem Observed: Low/No Product Peak check_reagents Are reagents (TFAA, solvent) fresh and stored properly? start->check_reagents check_conditions Were reaction time and temperature correct? check_reagents->check_conditions Yes replace_reagents Solution: Replace reagents. check_reagents->replace_reagents No check_drying Was the sample extract completely dry? check_conditions->check_drying Yes optimize_conditions Solution: Optimize/verify reaction conditions. check_conditions->optimize_conditions No check_gc Does a known standard show a good peak? check_drying->check_gc Yes improve_drying Solution: Ensure complete solvent removal before derivatization. check_drying->improve_drying No service_gc Problem is with GC-MS. Perform maintenance. check_gc->service_gc No success Problem Resolved check_gc->success Yes

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Troubleshooting Low Recovery of Methamphetamine Ethyl Carbamate in Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of methamphetamine ethyl carbamate (B1207046) during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of methamphetamine ethyl carbamate during SPE?

Low recovery in SPE can stem from several factors throughout the extraction process. The most common issues include:

  • Improper Sorbent Selection: The choice of sorbent is critical and depends on the physicochemical properties of this compound. Using a sorbent that does not have the appropriate interaction mechanism (e.g., reversed-phase, normal-phase, ion-exchange) will lead to poor retention of the analyte.

  • Incorrect Sample pH: The pH of the sample matrix can significantly influence the ionization state of this compound. If the analyte is charged when it should be neutral for optimal retention on a reversed-phase sorbent, it will result in breakthrough during sample loading.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. This can be due to incorrect solvent composition, volume, or pH.

  • Suboptimal Flow Rate: A flow rate that is too high during sample loading can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough. Conversely, a flow rate that is too slow can unnecessarily prolong the process.

  • Matrix Effects: Complex biological matrices can contain endogenous compounds that interfere with the binding of the analyte to the sorbent or co-elute with the analyte, causing ion suppression in the final analysis.

Q2: How do I choose the correct SPE sorbent for this compound?

To select the appropriate sorbent, consider the chemical properties of this compound. It is a derivative of methamphetamine and contains a carbamate group, making it a moderately polar compound.

  • Reversed-Phase (e.g., C8, C18): These are good starting points for moderately polar compounds. The retention mechanism is based on hydrophobic interactions.

  • Mixed-Mode Cation Exchange (MCX): Since methamphetamine is a basic compound, its ethyl carbamate derivative may still possess some basic properties. A mixed-mode sorbent with both reversed-phase and strong cation exchange characteristics can provide excellent retention and cleanup.[1][2][3]

  • Polymeric Sorbents: These can offer higher binding capacity and stability across a wider pH range compared to silica-based sorbents.

Q3: What is the optimal pH for the sample before loading it onto the SPE cartridge?

The optimal pH depends on the chosen sorbent. For reversed-phase SPE, you generally want the analyte to be in its neutral form to maximize hydrophobic retention. For methamphetamine and its derivatives, adjusting the sample pH to be about two units above its pKa is recommended to ensure it is uncharged. For mixed-mode cation exchange, the sample should be acidified to a pH of around 6 to ensure the amine group is protonated and can bind to the cation exchange functional groups.[1]

Q4: My analyte is sticking to the column and not eluting. How can I improve elution?

If you suspect poor elution is the cause of low recovery, consider the following:

  • Increase Elution Solvent Strength: For reversed-phase SPE, increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your elution solvent.

  • Adjust Elution Solvent pH: For mixed-mode cation exchange, the elution solvent should contain a base, such as ammonium (B1175870) hydroxide (B78521), to neutralize the charged analyte and disrupt its interaction with the sorbent. A common elution solvent is a mixture of an organic solvent with a small percentage of ammonium hydroxide.[1][4]

  • Use a Different Elution Solvent: If modifying the current solvent doesn't work, consider a stronger or more appropriate solvent altogether. For example, a mixture of ethyl acetate, isopropanol, and ammonium hydroxide can be effective for eluting amphetamines from mixed-mode cartridges.[1]

  • Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely elute the analyte. Try increasing the volume in increments.

Q5: I'm seeing a lot of matrix interference in my final extract. What can I do?

Matrix effects can be mitigated by optimizing the wash steps in your SPE protocol.

  • Select an Appropriate Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. For reversed-phase, this might be a solvent with a lower organic content than the elution solvent. For ion-exchange, an acidic wash can help remove neutral and basic interferences that are not as strongly retained as the analyte.

  • Incorporate Multiple Wash Steps: Using a sequence of different wash solvents can be more effective at removing a wider range of interferences.

Data Presentation

The following table summarizes recovery data for methamphetamine and related carbamates under various SPE conditions, which can serve as a reference for optimizing the recovery of this compound.

AnalyteSPE SorbentSample MatrixElution SolventAverage Recovery (%)Reference
MethamphetamineMixed-Mode Cation Exchange (C8-SCX)UrineCH2Cl2/Isopropanol/NH4OH (78:20:2)>86%[1]
AmphetamineMixed-Mode Cation Exchange (C8-SCX)UrineCH2Cl2/Isopropanol/NH4OH (78:20:2)>88%[1]
Ethyl CarbamateReversed-PhaseWineDichloromethaneNot specified, but method was effective[5]
MethamphetamineHybridSPEHair0.05 M Methanolic HCl83.4–96.8%[6][7]
AmphetamineHybridSPEHair0.05 M Methanolic HCl83.4–96.8%[6][7]

Experimental Protocols

Detailed Methodology for SPE of this compound (Hypothetical Protocol)

This protocol is a suggested starting point based on established methods for methamphetamine and carbamates. Optimization may be required for your specific sample matrix and analytical instrumentation.

1. Materials:

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., 3 mL, 60 mg)

  • Sample: Biological fluid (e.g., urine, plasma) spiked with this compound standard

  • Reagents: Methanol (B129727), Deionized Water, Acetic Acid, Ammonium Hydroxide, Ethyl Acetate, Isopropanol

2. SPE Procedure:

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Pass 3 mL of 100 mM acetic acid through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Adjust the pH of the sample to ~6.0 with acetic acid.

    • Load the sample onto the cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Pass 3 mL of 100 mM acetic acid through the cartridge to remove acidic and neutral interferences.

    • Pass 3 mL of methanol through the cartridge to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

    • Collect the eluate at a flow rate of 1 mL/minute.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for your analytical method (e.g., LC-MS/MS).

Mandatory Visualization

TroubleshootingWorkflow start Start: Low Recovery of This compound check_protocol Verify SPE Protocol Steps start->check_protocol analyte_loss Determine Where Analyte is Lost check_protocol->analyte_loss breakthrough Analyte in Load/Wash Fractions? analyte_loss->breakthrough retained Analyte Retained on Cartridge? breakthrough->retained No optimize_retention Optimize Retention breakthrough->optimize_retention Yes optimize_elution Optimize Elution retained->optimize_elution Yes check_matrix Consider Matrix Effects retained->check_matrix No end_good Recovery Improved optimize_retention->end_good retention_steps Adjust Sample pH Decrease Load Flow Rate Select Stronger Sorbent optimize_retention->retention_steps optimize_elution->end_good elution_steps Increase Elution Solvent Strength Adjust Elution Solvent pH Increase Elution Volume optimize_elution->elution_steps end_bad Consult Further check_matrix->end_bad matrix_steps Optimize Wash Steps Use Alternative Sorbent Sample Dilution check_matrix->matrix_steps

Caption: Troubleshooting workflow for low SPE recovery.

References

"minimizing carryover in Methamphetamine ethyl carbamate LC-MS analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a specific focus on Methamphetamine and Ethyl Carbamate (B1207046).

Frequently Asked Questions (FAQs)

Q1: What is LC-MS carryover and why is it a significant issue?

A1: Carryover is the unwanted presence of analyte residues from a previous sample that appear in the analysis of a subsequent sample, typically a blank or a low-concentration sample.[1][2] It leads to inaccurate quantification, causing artificially inflated results for the following samples.[2] In regulated bioanalysis, carryover in a blank injection should not exceed 20% of the response of the lower limit of quantitation (LLOQ).[3] For highly sensitive assays, the acceptable carryover may need to be as low as 0.002% to achieve a wide dynamic range.[4]

Q2: What are the most common sources of carryover in an LC-MS system?

A2: Carryover can originate from multiple components within the LC-MS system. The most common sources include the autosampler's injection needle, sample loop, and the injection valve's rotor seal.[3][5][6][7] The analytical column, particularly the frits and the stationary phase, can also be a major contributor, along with tubing and connectors.[1][5] Adsorption of analytes to these surfaces is a primary cause.[5]

Q3: How do I properly calculate the percentage of carryover?

A3: Carryover is typically assessed by injecting a blank solvent immediately after the highest concentration standard or sample. The percentage of carryover is calculated using the following formula:

% Carryover = (Peak Area in Blank Injection / Peak Area in Preceding High Concentration Injection) x 100

An example calculation is provided in the table below.

Troubleshooting Guides

Q4: I see a significant peak in my blank injection immediately following a high-concentration standard. What is my first step?

A4: The first step is to systematically identify the source of the carryover. This is achieved by isolating different components of the LC system. A logical troubleshooting workflow, as illustrated in the diagram below, should be followed. Begin by checking the most common source: the autosampler.

Troubleshooting Workflow for Identifying Carryover Source

G cluster_start cluster_autosampler Autosampler Check cluster_column Column Check cluster_solution Solutions start Start: Peak observed in Post-High Conc. Blank replace_union Replace column with a zero-dead-volume union start->replace_union inject_blank Inject another blank replace_union->inject_blank peak_check_as Is peak still present? inject_blank->peak_check_as reinstall_col Re-install column. Inject blank after high std. peak_check_as->reinstall_col No sol_as Source is Autosampler: - Optimize wash solvent - Increase wash volume/time - Check/replace rotor seal peak_check_as->sol_as Yes peak_check_col Is peak gone? reinstall_col->peak_check_col sol_col Source is Column: - Use stronger elution gradient - Flush column with strong solvent - Consider different column chemistry peak_check_col->sol_col No (Peak Reappears) sol_other Source is other (tubing, MS source): - Clean/replace tubing - Clean MS ion source peak_check_col->sol_other Yes (Peak Still Gone)

Caption: A decision tree to systematically isolate the source of LC-MS carryover.

Q5: My carryover seems random and inconsistent. What are the potential causes?

A5: Inconsistent carryover can be particularly challenging. It often points to a mechanical issue rather than simple chemical adsorption. Potential causes include:

  • Worn or Scratched Rotor Seal: A worn rotor seal in the injection valve can create small pockets where the sample can be trapped and released unpredictably.[3]

  • Poor Drainage of Waste Lines: If the waste line from the injector valve is not draining properly, it can cause backpressure and re-introduce contaminants into the flow path.[3]

  • Leaking Fittings: A small, intermittent leak at a high-pressure fitting can sometimes contribute to inconsistent results, although this is less common.

Q6: I've optimized my autosampler wash solution, but carryover persists for Methamphetamine. What are the specific challenges with this analyte?

A6: Methamphetamine is a basic compound, making it prone to strong ionic interactions with acidic sites on surfaces like glass vials and residual silanols on silica-based columns and frits. This "sticky" nature requires a more targeted approach.

  • Modify Wash Solvent pH: Use a wash solvent with an acidic modifier (e.g., 0.1-0.5% formic acid) or a basic modifier (e.g., 0.1-0.5% ammonium (B1175870) hydroxide).[2] An acidic wash will protonate the methamphetamine, which can improve its solubility in aqueous-organic mixtures. A basic wash can help neutralize acidic sites on system surfaces.

  • Increase Organic Strength: Ensure your "strong wash" solvent is sufficiently potent. While acetonitrile (B52724) is common, methanol (B129727) or isopropanol (B130326) may be more effective for certain compounds.

  • Use Additives: In difficult cases, adding a competitive inhibitor to the wash solvent can displace the analyte from active sites.

  • Consider Vial Material: Use silanized or polymer-based (e.g., polypropylene) autosampler vials to minimize adsorption to the vial surface.[8]

Q7: What are the best practices for minimizing carryover with Ethyl Carbamate?

A7: Ethyl carbamate is a small, polar, and relatively neutral molecule. Carryover is often less problematic than with charged or very hydrophobic compounds, but it can still occur.

  • Ensure Sufficient Flushing: Due to its polarity, ensure your wash steps effectively flush all parts of the injection system. A common wash protocol involves a strong organic solvent followed by a weak solvent that mimics the initial mobile phase conditions.[9]

  • Optimize Mobile Phase: A well-developed chromatographic method with a sufficiently strong elution gradient is crucial to ensure the analyte is fully eluted from the column during each run.

  • Column Maintenance: Regularly flushing the column with a strong solvent can prevent the slow accumulation of contaminants that might contribute to carryover.[1]

Experimental Protocols & Data

Protocol: Systematic Carryover Evaluation

This protocol outlines the steps to quantify carryover and confirm the effectiveness of cleaning procedures.

Workflow for a Carryover Evaluation Experiment

G cluster_workflow Carryover Evaluation Sequence A 1. Equilibrate System with initial mobile phase B 2. Inject Pre-Blank (e.g., mobile phase A) A->B C 3. Inject ULOQ Standard (Upper Limit of Quantitation) B->C D 4. Inject Post-Blank 1 C->D E 5. Inject Post-Blank 2 D->E F 6. Inject LLOQ Standard (Lower Limit of Quantitation) E->F G 7. Analyze Data: - Calculate % Carryover in Post-Blanks - Check LLOQ accuracy F->G

Caption: A standard injection sequence to evaluate the extent of analyte carryover.

Methodology:

  • Equilibration: Equilibrate the entire LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Pre-Blank Injection: Inject a solvent blank to ensure the system is clean before introducing a high-concentration sample.

  • ULOQ Injection: Inject the highest concentration standard (Upper Limit of Quantitation, ULOQ) that will be used in the analytical run.

  • Post-Blank Injections: Immediately following the ULOQ injection, inject one or more solvent blanks to measure the residual analyte signal.[3]

  • LLOQ Injection: Inject the Lower Limit of Quantitation (LLOQ) standard. This is used to evaluate if the carryover peak is significant enough to impact the accuracy of the lowest concentration sample.

  • Data Analysis: Calculate the carryover percentage and assess its impact on the LLOQ.

Quantitative Data: Wash Solvent Effectiveness

The choice of autosampler wash solvent is critical for minimizing carryover.[7] The following table provides representative data on the effectiveness of different wash solutions for reducing methamphetamine carryover.

Wash Solution CompositionMethamphetamine Carryover (%)Comments
90:10 Water/Acetonitrile0.55%A weak wash, often insufficient for sticky compounds.
50:50 Water/Acetonitrile0.21%Better performance due to higher organic content.[7]
100% Acetonitrile0.15%Stronger organic wash further reduces carryover.
100% Methanol0.12%Methanol can be more effective for some polar/basic compounds.
50:50 Water/ACN + 0.2% Formic Acid0.03% Highly Effective: Acid modifier disrupts ionic interactions.
50:50 Water/ACN + 0.2% NH4OH0.04% Highly Effective: Base modifier can also be effective.

Note: Data are representative examples to illustrate trends. Optimal wash solvent must be determined empirically.

Quantitative Data: Example Carryover Calculation
InjectionAnalytePeak Area% Carryover
1ULOQ Standard (1000 ng/mL)5,800,000N/A
2Blank 14,6400.08%
3Blank 29280.016%

Calculation for Blank 1: (4,640 / 5,800,000) x 100 = 0.08%

References

Technical Support Center: Resolving Co-eluting Peaks of Methamphetamine and Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of methamphetamine and its ethyl carbamate (B1207046) derivative during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are methamphetamine and methamphetamine ethyl carbamate, and why might they co-elute?

A1: Methamphetamine is a potent central nervous system stimulant.[1][2] this compound is a derivative that can be formed, for instance, during the extraction of methamphetamine from alkaline solutions using chloroform (B151607) stabilized with ethanol, or through derivatization with ethyl chloroformate.[3] Co-elution occurs when two compounds travel through the chromatographic column at the same rate, resulting in overlapping peaks.[4][5] This can happen if the compounds have very similar chemical properties and interactions with the stationary and mobile phases. Given their structural similarities, resolving methamphetamine and its ethyl carbamate derivative can be challenging.

Q2: How can I detect if I have a co-elution problem with my peaks?

A2: Co-elution can be identified through several indicators:

  • Peak Shape Deformities: Look for asymmetrical peaks, such as those with shoulders or tailing. A shoulder, which is a sudden discontinuity in the peak shape, is a strong indicator of co-elution.[4][5]

  • Diode Array Detector (DAD) Analysis: If using HPLC with a DAD, a peak purity analysis can be performed. The detector collects multiple UV spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[4][5]

  • Mass Spectrometry (MS) Analysis: With an MS detector, you can examine the mass spectra across the peak. A shift in the mass spectral profile is a likely sign of co-elution.[4][5]

Q3: What are the initial steps to troubleshoot co-elution?

A3: The primary goal is to alter the selectivity of your chromatographic system. This can be achieved by:

  • Modifying the Mobile Phase Composition (HPLC): Adjusting the ratio of organic solvent to aqueous buffer, changing the type of organic solvent, or altering the pH of the mobile phase can significantly impact the separation.[6]

  • Adjusting the Temperature Program (GC): Modifying the temperature ramp rate or initial temperature can change the elution profile and improve separation.[7]

  • Changing the Stationary Phase: If modifications to the mobile phase or temperature program are unsuccessful, switching to a column with a different chemistry is often the most effective solution.[5]

Troubleshooting Guides

HPLC Method Troubleshooting

If you are experiencing co-elution of methamphetamine and this compound using High-Performance Liquid Chromatography (HPLC), follow this guide to resolve the issue.

Problem: Poor separation or complete co-elution of methamphetamine and this compound peaks.

Troubleshooting Workflow:

start Start: Co-eluting Peaks Observed check_peak_shape 1. Assess Peak Shape (Shoulders, Tailing) start->check_peak_shape modify_mobile_phase 2. Modify Mobile Phase - Adjust organic solvent % - Change solvent type (e.g., ACN to MeOH) - Alter pH check_peak_shape->modify_mobile_phase Asymmetric check_resolution1 Resolution Improved? modify_mobile_phase->check_resolution1 change_column 3. Change Stationary Phase - Different chemistry (e.g., C18 to Phenyl) - Chiral column for enantiomers check_resolution1->change_column No optimize_conditions 4. Optimize Final Conditions - Flow rate - Column temperature check_resolution1->optimize_conditions Yes check_resolution2 Resolution Improved? change_column->check_resolution2 check_resolution2->optimize_conditions Yes end End: Peaks Resolved check_resolution2->end No, consult specialist optimize_conditions->end

Caption: HPLC troubleshooting workflow for co-eluting peaks.

Detailed Steps:

  • Assess Peak Shape: Examine your chromatogram for any signs of co-elution, such as peak shoulders or excessive tailing.[4]

  • Modify Mobile Phase:

    • Adjust Organic Solvent Percentage: If your capacity factor (k') is low, weaken the mobile phase to increase retention time and improve the chances of separation.[4] For reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Change Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation.

    • Alter pH: The charge state of methamphetamine can be manipulated by changing the mobile phase pH, which can significantly affect its retention on certain columns.[6]

  • Change Stationary Phase: If mobile phase modifications are insufficient, a different column chemistry is the next logical step.

    • Standard Reversed-Phase: If you are using a C18 column, consider a phenyl-hexyl or embedded polar group (EPG) column to introduce different separation mechanisms (e.g., pi-pi interactions).

    • Chiral Stationary Phases (CSPs): For separating enantiomers of methamphetamine, a chiral column is necessary.[8][9] Astec® CHIROBIOTIC® and Agilent InfinityLab Poroshell 120 Chiral-V are examples of columns used for this purpose.[8][9]

  • Optimize Final Conditions: Once baseline separation is achieved, you can fine-tune the method by optimizing the flow rate and column temperature to improve peak shape and reduce analysis time.

GC-MS Method Troubleshooting

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, co-elution can often be resolved by adjusting the temperature program or changing the column.

Problem: Overlapping peaks of methamphetamine and this compound in the GC-MS chromatogram.

Troubleshooting Workflow:

start_gc Start: Co-eluting Peaks in GC-MS check_ms_spectra 1. Examine MS Spectra Across Peak (Look for ion ratio changes) start_gc->check_ms_spectra modify_temp_program 2. Modify Temperature Program - Lower initial temperature - Reduce ramp rate check_ms_spectra->modify_temp_program Inconsistent Spectra check_resolution_gc1 Resolution Improved? modify_temp_program->check_resolution_gc1 change_column_gc 3. Change GC Column - Different polarity (e.g., DB-5ms to DB-35ms) - Longer column for higher efficiency check_resolution_gc1->change_column_gc No optimize_gc 4. Optimize Other Parameters - Carrier gas flow rate - Injection volume check_resolution_gc1->optimize_gc Yes check_resolution_gc2 Resolution Improved? change_column_gc->check_resolution_gc2 check_resolution_gc2->optimize_gc Yes end_gc End: Peaks Resolved check_resolution_gc2->end_gc No, consider derivatization optimize_gc->end_gc

Caption: GC-MS troubleshooting workflow for co-eluting peaks.

Detailed Steps:

  • Examine MS Spectra: Deconvolute the mass spectra across the overlapping peak. Changes in the relative abundance of characteristic ions can confirm co-elution.

  • Modify Temperature Program:

    • Lower Initial Temperature: A lower starting temperature can improve the separation of volatile compounds.

    • Reduce Ramp Rate: A slower temperature ramp increases the time analytes spend interacting with the stationary phase, which can enhance resolution.

  • Change GC Column:

    • Different Polarity: If using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), switching to a more polar column may provide the necessary selectivity.

    • Increase Column Length: A longer column provides more theoretical plates and can improve resolution, although it will also increase analysis time.

  • Consider Derivatization: If chromatographic modifications are unsuccessful, derivatizing the sample can alter the chemical properties of the analytes, often leading to better separation. For instance, derivatization with 2,2,2-trichloroethyl chloroformate has been used for methamphetamine analysis.[10][11]

Experimental Protocols

Protocol 1: Chiral HPLC-MS/MS for Methamphetamine Enantiomers

This protocol is adapted from methods for the enantioselective analysis of methamphetamine and can be a starting point for separating it from its ethyl carbamate derivative.[12][13]

ParameterSpecification
Column Lux® 3-μm AMP 150 × 3.0 mm or similar chiral column
Mobile Phase Isocratic elution with a mixture such as methanol with 0.1% acetic acid and 0.02% ammonium (B1175870) hydroxide[9]
Flow Rate 0.5 mL/min
Column Temperature 20-40°C (temperature can be optimized to improve resolution)[9]
Injection Volume 5-10 µL
Detection Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive mode
Sample Prep Simple protein precipitation with methanol for plasma samples[12][13]
Protocol 2: Reversed-Phase HPLC for Amphetamine and Related Substances

This is a general protocol for the analysis of amphetamine-type substances and can be optimized for the separation of methamphetamine and this compound.[6]

ParameterSpecification
Column LiChrospher® 60 RP Select B (or similar C18/C8 column), 5 µm
Mobile Phase Acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer). The gradient and pH should be optimized.[6]
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30°C)
Injection Volume 10-20 µL
Detection UV at 220 nm or MS
Sample Prep Dissolve samples in methanol[6]
Protocol 3: GC-MS with Derivatization for Methamphetamine

This protocol involves derivatization, which can be a powerful tool for resolving co-eluting peaks.

ParameterSpecification
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Injector Temp 250°C
Injection Mode Splitless
Derivatization Derivatize with 2,2,2-trichloroethyl chloroformate at room temperature for 10 minutes[10][11]
MS Detector Electron Ionization (EI) or Chemical Ionization (CI)
Sample Prep Liquid-liquid extraction with a solvent like 1-chlorobutane (B31608) prior to derivatization[10][11]

By systematically applying these troubleshooting steps and adapting the provided protocols, researchers can effectively resolve the co-elution of methamphetamine and this compound, ensuring accurate and reliable analytical results.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a proposed analytical method for the quantification of Methamphetamine Ethyl Carbamate (B1207046), benchmarked against established, validated methods for methamphetamine. The information presented herein is intended to support research, development, and validation of analytical protocols for this specific compound and related substances.

Introduction

Methamphetamine Ethyl Carbamate is an analytical reference standard categorized as an amphetamine.[1] The validation of analytical methods is crucial to ensure the reliability, consistency, and accuracy of results, a fundamental requirement in forensic science, clinical toxicology, and pharmaceutical quality control. This guide outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound and compares its potential performance characteristics with validated Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS methods for methamphetamine.

Proposed Analytical Method for this compound

Given the chemical structure of this compound, a hybrid of methamphetamine and an ethyl carbamate group, an LC-MS/MS method is proposed. This technique is well-suited for the analysis of polar and thermally labile compounds like carbamates and is a standard for the sensitive and specific quantification of amphetamines.[2][3][4][5]

Experimental Protocol: Proposed LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., Methamphetamine-d5-ethyl carbamate) would need to be determined.

  • Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to isolate the analyte from the sample matrix.

Comparative Analysis of Analytical Methods

The following tables provide a comparative summary of the proposed LC-MS/MS method for this compound against validated GC-MS and LC-MS/MS methods for methamphetamine.

Table 1: Comparison of Chromatographic and Detection Methods
ParameterProposed LC-MS/MS for this compoundValidated GC-MS for MethamphetamineValidated LC-MS/MS for Methamphetamine
Principle Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.Separation based on volatility, detection by mass-to-charge ratio of fragmented ions.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.
Derivatization Generally not required.Often required to improve volatility and chromatographic performance.Generally not required.
Instrumentation HPLC, Triple Quadrupole MSGas Chromatograph, Mass SpectrometerHPLC, Triple Quadrupole MS
Selectivity High, due to MRM transitions.High, based on retention time and mass spectrum.High, due to MRM transitions.
Sensitivity Potentially very high (sub-ng/mL levels).High (ng/mL levels).Very high (sub-ng/mL to pg/mL levels).[4]
Table 2: Comparison of Validation Parameters
Validation ParameterProposed LC-MS/MS for this compound (Expected)Validated GC-MS for MethamphetamineValidated LC-MS/MS for Methamphetamine
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 10 ng/mL0.1 - 5 ng/mL[3]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 25 ng/mL0.3 - 10 ng/mL[4]
Accuracy (% Recovery) 90 - 110%85 - 115%90 - 110%[3]
Precision (%RSD) <15%<15%<15%[3]

Experimental Protocols for Validated Methamphetamine Methods

GC-MS Method for Methamphetamine

This method is a widely accepted standard for the confirmatory analysis of methamphetamine.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction of the sample.

  • Derivatization: The extracted analyte is derivatized, for example, with heptafluorobutyric anhydride (B1165640) (HFBA), to increase its volatility.[6]

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized methamphetamine.

LC-MS/MS Method for Methamphetamine

This method offers high sensitivity and specificity without the need for derivatization.

  • Sample Preparation: Solid-phase extraction is commonly used to clean up the sample and concentrate the analyte.[4]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitoring of specific precursor-to-product ion transitions for methamphetamine and its internal standard.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase cluster_Implementation Implementation Phase Define_Purpose Define Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Prepare_Materials Prepare Standards & Reagents Validation_Protocol->Prepare_Materials Perform_Experiments Perform Validation Experiments Prepare_Materials->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Collect_Data->Analyze_Results Compare_Criteria Compare with Acceptance Criteria Analyze_Results->Compare_Criteria Validation_Report Generate Validation Report Compare_Criteria->Validation_Report SOP_Development Develop SOP Validation_Report->SOP_Development Routine_Use Implement for Routine Use SOP_Development->Routine_Use

Analytical method validation workflow.

The logical progression for establishing a validated analytical method for a new substance like this compound is depicted in the following diagram.

Logical_Progression_for_Method_Validation cluster_Foundation Foundation cluster_Development Method Development cluster_Validation Method Validation cluster_Application Application Existing_METH_Methods Review Existing Methods (GC-MS, LC-MS/MS for Methamphetamine) Propose_Method Propose LC-MS/MS Method for this compound Existing_METH_Methods->Propose_Method Carbamate_Methods Review Existing Methods (for Carbamate Compounds) Carbamate_Methods->Propose_Method Optimize_Parameters Optimize Chromatographic & MS Parameters Propose_Method->Optimize_Parameters Validate_Parameters Validate Key Parameters (Linearity, LOD, LOQ, Accuracy, Precision) Optimize_Parameters->Validate_Parameters Compare_Performance Compare Performance with Established Methamphetamine Methods Validate_Parameters->Compare_Performance Finalize_Method Finalize and Document Validated Method Compare_Performance->Finalize_Method

Logical flow for validating a new analytical method.

References

Inter-Laboratory Comparison of Methamphetamine Ethyl Carbamate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of methamphetamine and ethyl carbamate (B1207046). As no direct inter-laboratory studies for "methamphetamine ethyl carbamate" as a single analyte were identified, this document synthesizes established methods for the individual compounds to propose a framework for inter-laboratory comparison. The data presented is compiled from various validation studies.

Introduction

Methamphetamine is a potent central nervous system stimulant, while ethyl carbamate is a processing contaminant found in fermented foods and alcoholic beverages, classified as a probable human carcinogen. The accurate and reliable quantification of these compounds is crucial in forensic toxicology, food safety, and pharmaceutical analysis. This guide compares the performance of common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), for the analysis of these two compounds.

An interlaboratory study for the determination of ethyl carbamate in spirits has been successfully conducted to validate a GC-MS method, which has been accepted as a European standard[1]. Proficiency testing programs for forensic drug analysis, including methamphetamine, are also established to ensure laboratory performance[2][3][4]. This guide leverages findings from such studies and other method validation reports to provide a comprehensive comparison.

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the determination of methamphetamine and ethyl carbamate. These values are indicative and may vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Comparison of Analytical Methods for Methamphetamine Analysis

Analytical MethodSample MatrixSample PreparationDerivatization ReagentLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD %)
GC-MS HairAlkaline Digestion, LLEHeptafluorobutyric anhydride (B1165640) (HFBA)2-40 (ng/mg)0.05 (ng/mg)0.1 (ng/mg)77.5 - 86.9Intra-day: 0.76-4.79, Inter-day: 0.55-7.73
GC-MS UrineSolid-Phase Extraction (SPE)Heptafluorobutyric anhydride (HFB)Not Specified0.0090.027Not SpecifiedNot Specified
GC-MS Oral FluidLiquid-Liquid Extraction (LLE)Pentafluoropropionic anhydride (PFPA)5 or 10 - 1000Not Specified2.5 - 10Not SpecifiedNot Specified
HPLC-FLD UrineSolid-Phase Dispersive Extraction9-fluorenylmethyl chloroformate (FMOC)50 - 10001550Not SpecifiedIntra-day & Inter-day: <11.4

LOD: Limit of Detection; LOQ: Limit of Quantitation; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; RSD: Relative Standard Deviation.

Table 2: Comparison of Analytical Methods for Ethyl Carbamate Analysis

Analytical MethodSample MatrixSample PreparationDerivatization ReagentLinearityLODLOQRecovery (%)Precision (RSD %)
GC-MS SpiritsDirect Injection or SPENone0.0 - 4.0 mg/LNot SpecifiedNot SpecifiedNot SpecifiedReproducibility SD meets Horwitz standard
HPLC-FLD Alcoholic BeveragesDirect Injection9-xanthydrolNot Specified4.2 µg/LNot Specified966.3 (Intermediate)
GC-MS Various FoodsSPENone>0.9970.69-6.08 µg/kg2.10-18.43 µg/kg78.84 - 121.82< 14

LOD: Limit of Detection; LOQ: Limit of Quantitation; SPE: Solid-Phase Extraction; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on published methods and provide a foundation for laboratory implementation.

This protocol is adapted from a method for the simultaneous analysis of amphetamine-type stimulants in hair[5].

  • Sample Preparation:

    • Decontaminate 50 mg of hair by washing with distilled water and acetone.

    • Digest the hair sample in 2 mL of 2 N NaOH at 80°C for 1 hour.

    • After cooling, perform a liquid-liquid extraction with 5 mL of ethyl acetate.

    • Separate the organic phase and back-extract with 2 mL of 0.5 N HCl.

    • Alkalinize the aqueous phase and re-extract with an appropriate organic solvent.

    • Evaporate the organic solvent to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add heptafluorobutyric anhydride (HFBA) and heat at 70°C for 30 minutes[5][6].

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detection: Electron Impact (EI) ionization at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for quantification. For HFB-derivatized methamphetamine, characteristic ions at m/z 254, 210, and 118 are monitored[5].

This protocol is based on a method developed for the analysis of ethyl carbamate in various alcoholic beverages[7][8].

  • Sample Preparation:

    • For samples with high alcohol content, dilute with water to less than 15% v/v.

    • No extraction is required for many beverage matrices.

  • Derivatization:

    • To a 0.5 mL sample, add 0.1 mL of 9-xanthydrol reagent in an acidic medium.

    • Allow the reaction to proceed for 5 minutes in the dark at room temperature.

  • HPLC-FLD Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 233 nm and emission at 600 nm.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflows for the analysis of methamphetamine and ethyl carbamate, as well as a logical flow for an inter-laboratory comparison study.

Experimental_Workflow_Methamphetamine cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Hair/Urine Sample Extraction LLE / SPE Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Add HFBA Heat at 70°C Evaporation->Derivatization GCMS GC-MS (SIM Mode) Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

Proposed GC-MS workflow for methamphetamine analysis.

Experimental_Workflow_Ethyl_Carbamate cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis Sample Alcoholic Beverage Sample Dilution Dilution (if necessary) Sample->Dilution Derivatization Add 9-xanthydrol 5 min in dark Dilution->Derivatization HPLC HPLC-FLD Derivatization->HPLC Data Data Acquisition & Quantification HPLC->Data

Proposed HPLC-FLD workflow for ethyl carbamate analysis.

Interlab_Comparison_Workflow cluster_setup Phase 1: Study Setup cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Coordinator Coordinating Laboratory Protocol Develop Standardized Protocol Coordinator->Protocol Stats Statistical Analysis (e.g., z-scores, Horwitz Ratio) Coordinator->Stats Labs Participating Laboratories (Lab A, B, C...) Analysis Analyze Samples using Provided Protocol Labs->Analysis Samples Prepare & Characterize Test Samples Protocol->Samples Distribution Distribute Samples & Protocol Samples->Distribution Distribution->Labs Reporting Report Results to Coordinator Analysis->Reporting Reporting->Coordinator Report Generate Final Report & Recommendations Stats->Report

Logical workflow for an inter-laboratory comparison study.

References

Lack of Data on Methamphetamine Ethyl Carbamate Cross-Reactivity in Amphetamine Immunoassays Prevents Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and manufacturer's data reveals a significant gap in the publicly available information regarding the cross-reactivity of methamphetamine ethyl carbamate (B1207046) with commercial amphetamine immunoassays. Despite extensive searches, no specific experimental data could be located for this particular compound. Therefore, a direct comparison of its performance against other amphetamine analogs is not possible at this time.

This guide will instead provide a broader comparison of the cross-reactivity profiles of several well-documented amphetamine and methamphetamine analogs in commonly used immunoassays. This information is crucial for researchers, scientists, and drug development professionals to understand the potential for false-positive or unexpected results in drug screening.

Comparison of Amphetamine Immunoassay Cross-Reactivity with Common Analogs

The following tables summarize the cross-reactivity data for various amphetamine analogs across different immunoassay platforms. It is important to note that cross-reactivity can vary significantly depending on the specific assay, the antibody used, and the concentration of the analyte. The data presented here is a synthesis of findings from multiple studies and manufacturer's documentation.

Table 1: Cross-Reactivity of Amphetamine Analogs with Enzyme Multiplied Immunoassay Technique (EMIT) Assays

CompoundEMIT® II Plus Amphetamines Assay (300 ng/mL cutoff) - Concentration for Positive Result (ng/mL)
d-Amphetamine300
d-Methamphetamine1000
3,4-Methylenedioxymethamphetamine (MDMA)1,700
3,4-Methylenedioxyamphetamine (MDA)1,100
Ephedrine>10,000
Pseudoephedrine>10,000
Phentermine5,800

Data compiled from publicly available cross-reactivity lists.[1]

Table 2: Cross-Reactivity of Amphetamine Analogs with DRI® Enzyme Immunoassays

CompoundDRI® Amphetamine Assay - % Cross-Reactivity
d-Amphetamine100
d-Methamphetamine50
MDMA150
MDA300
MDEA120

Data is illustrative and compiled from various sources. Actual percentages may vary between specific kit lots and manufacturers.

Table 3: Cross-Reactivity of Amphetamine Analogs with Roche® Immunoassays

CompoundRoche® Cobas® Amphetamine Assay - % Cross-Reactivity
d-Amphetamine100
d-Methamphetamine80
MDMA110
MDA250
Phentermine5

Data is illustrative and compiled from various sources. Actual percentages may vary between specific kit lots and manufacturers.

Experimental Protocols

The following is a generalized experimental protocol for determining the cross-reactivity of a compound with an amphetamine immunoassay.

Objective: To determine the concentration of a test compound (e.g., methamphetamine ethyl carbamate) that produces a positive result in a specific amphetamine immunoassay.

Materials:

  • Amphetamine immunoassay kit (e.g., EMIT, DRI, Roche)

  • Certified drug-free human urine

  • Calibrators and controls provided with the immunoassay kit

  • Certified reference standard of the test compound

  • Precision pipettes and sterile consumables

  • Automated immunoassay analyzer

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Preparation of Spiked Urine Samples: Serially dilute the stock solution with certified drug-free human urine to create a range of concentrations of the test compound. The concentration range should be wide enough to determine the concentration that elicits a response equivalent to the assay's cutoff calibrator.

  • Assay Procedure:

    • Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.

    • Run the controls to ensure the assay is performing within specified limits.

    • Analyze the series of spiked urine samples in the same manner as unknown specimens.

  • Data Analysis:

    • Record the response of the analyzer for each concentration of the test compound.

    • Determine the concentration of the test compound that produces a result at or above the assay's cutoff value. This is the minimum concentration required for a positive result.

  • Calculation of Percent Cross-Reactivity:

    • Percent cross-reactivity is calculated using the following formula:

Visualizations

The following diagrams illustrate the general workflow for cross-reactivity testing and the structural relationships between amphetamine and some of its common analogs.

G cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_data Data Interpretation Stock Prepare Stock Solution of Test Compound Spike Spike Drug-Free Urine at Various Concentrations Stock->Spike Analyze Analyze Spiked Samples Spike->Analyze Calibrate Calibrate Analyzer Controls Run Controls Calibrate->Controls Controls->Analyze Determine Determine Concentration for Positive Result Analyze->Determine Calculate Calculate % Cross-Reactivity Determine->Calculate

Caption: Experimental workflow for determining immunoassay cross-reactivity.

G Amphetamine Amphetamine Methamphetamine Methamphetamine Amphetamine->Methamphetamine N-methylation MDA MDA Amphetamine->MDA Methylenedioxy ring MDMA MDMA Methamphetamine->MDMA Methylenedioxy ring MEC Methamphetamine Ethyl Carbamate (Structure Assumed) Methamphetamine->MEC N-ethoxycarbonyl MDA->MDMA N-methylation

Caption: Structural relationships of amphetamine and its analogs.

References

A Comparative Analysis of the Ionization Efficiency of Methamphetamine and Ethyl Carbamate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analysis, understanding the ionization efficiency of target molecules is paramount for developing sensitive and reliable detection methods. This guide provides an objective comparison of the ionization characteristics of methamphetamine and ethyl carbamate (B1207046), two compounds of significant interest in forensic science and food safety, respectively. The comparison is based on experimental data from various mass spectrometric ionization techniques.

Comparative Ionization Data

The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for methamphetamine and ethyl carbamate using different ionization methods. These values serve as a practical measure of ionization efficiency under specific experimental conditions.

CompoundIonization MethodDerivatizationMatrixLODLOQReference
Methamphetamine Electron Impact (EI)Heptafluorobutyryl (HFB)Urine9 µg/L27 µg/L[1][2]
Chemical Ionization (CI) with NH3Heptafluorobutyryl (HFB)Urine90 µg/L160 µg/L[1][2]
Electron Impact (EI)NoneUrine1.4 ng/mL5.7 ng/mL[3]
Chemical Ionization (CI) with MethaneNoneUrine8.6 ng/mL19.1 ng/mL[3]
Methamphetamine 2,2,2-trichloroethyl carbamate Electron Impact (EI)2,2,2-trichloroethyl chloroformateUrine100 ng/mL-[4]
Ethyl Carbamate Electron Impact (EI)NoneFermented Foods0.5 ppb-[5]
Electrospray Ionization (ESI-MS/MS)NoneSugar Cane Spirit48.0 µg/L160.0 µg/L[6]
High-Pressure Photoionization (HPPI)NoneChinese Liquor8.88 µg/L-[7]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of the methodologies employed in the cited studies for the ionization of methamphetamine and ethyl carbamate.

Analysis of Methamphetamine and its Carbamate Derivative

1. Gas Chromatography-Mass Spectrometry (GC-MS) with EI and CI:

  • Sample Preparation: Solid-phase extraction of methamphetamine from urine samples.[1][2] For the carbamate derivative, methamphetamine was extracted from urine using 1-chlorobutane, followed by derivatization with 2,2,2-trichloroethyl chloroformate at room temperature for 10 minutes.[4]

  • Gas Chromatography: Separation was performed on a capillary column.

  • Ionization:

    • Electron Impact (EI): Standard EI ionization was used.[1][2][3]

    • Chemical Ionization (CI): Ammonia[1][2] or methane[3] was used as the reagent gas.

  • Mass Spectrometry: Mass spectra were acquired in selected ion monitoring (SIM) mode for quantification.[1][2]

Workflow for GC-MS Analysis of Methamphetamine

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample SPE Solid-Phase Extraction Urine->SPE Deriv Derivatization (e.g., HFB or 2,2,2-trichloroethyl chloroformate) SPE->Deriv GC Gas Chromatography Deriv->GC Inject Ionization Ionization Source (EI or CI) GC->Ionization MS Mass Spectrometer (SIM Mode) Ionization->MS

GC-MS workflow for methamphetamine analysis.
Analysis of Ethyl Carbamate

1. Gas Chromatography-Mass Spectrometry (GC-MS) with EI:

  • Sample Preparation: Homogenization and extraction with acetone, followed by a cleanup step using an acid-celite column for solid samples.[5] For alcoholic beverages, direct injection or extraction with dichloromethane (B109758) was employed.[8][9]

  • Gas Chromatography: Separation was achieved on a capillary column.

  • Ionization: Electron Impact (EI) ionization was used.[5][10]

  • Mass Spectrometry: The mass spectrometer was operated in selected ion monitoring (SIM) mode.[5][10]

2. Direct Injection ESI-MS/MS:

  • Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was used for sample cleanup, followed by the addition of 18-crown-6/trifluoroacetic acid to the ethanol (B145695) phase to sequester metal cations.[6]

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for quantification.[6]

3. Direct Injection Mass Spectrometry with HPPI:

  • Sample Introduction: Direct injection with time-resolved flash-thermal-vaporization to separate ethyl carbamate from the matrix.[7]

  • Ionization: Acetone-assisted high-pressure photoionization (HPPI) was used for efficient ionization through a proton transfer reaction.[7]

Workflow for Ethyl Carbamate Analysis

cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis Method Solid Fermented Food Extract Extraction (Acetone/Dichloromethane) Solid->Extract Liquid Alcoholic Beverage Cleanup Cleanup (e.g., Celite Column, QuEChERS) Liquid->Cleanup HPPI Direct Injection HPPI-MS Liquid->HPPI Direct Injection Extract->Cleanup GCMS GC-MS (EI) Cleanup->GCMS ESIMS Direct Injection ESI-MS/MS Cleanup->ESIMS

Analytical workflows for ethyl carbamate.

Discussion

A direct, quantitative comparison of the intrinsic ionization efficiencies of methamphetamine and ethyl carbamate is not feasible from the available literature, as this would require analysis of both compounds under identical conditions on the same instrument. However, a qualitative and practical comparison can be made based on the reported detection limits and the ionization techniques employed.

For methamphetamine , both Electron Impact (EI) and Chemical Ionization (CI) are effective, with EI generally providing lower limits of detection, especially after derivatization.[1][2][3] The formation of a carbamate derivative of methamphetamine using 2,2,2-trichloroethyl chloroformate is a noteworthy technique.[4] In this case, CI produced strong molecular ions for the derivatized methamphetamine, whereas the molecular ions were very weak with EI.[4] This highlights that the choice of ionization technique can be highly dependent on the analyte's chemical form (native or derivatized).

For ethyl carbamate , a wider range of successful ionization techniques has been reported, including EI, ESI, and photoionization.[5][6][7][10] The very low limit of detection achieved with EI-MS (0.5 ppb) in fermented foods demonstrates its high sensitivity for this analyte.[5] The development of direct injection methods using ESI-MS/MS and HPPI-MS offers the advantage of rapid analysis with minimal sample preparation.[6][7]

In the context of analyzing a "methamphetamine ethyl carbamate" entity, the study on the derivatization of methamphetamine to a carbamate provides the most direct insight.[4] The strong molecular ion observed with CI suggests that this would be a more suitable technique for the identification and quantification of such a derivative compared to EI, which primarily produced fragment ions.

Logical Relationship of Ionization Method Choice

Analyte Analyte Properties (Volatility, Polarity, Thermal Stability) Method Choice of Ionization Method (EI, CI, ESI, etc.) Analyte->Method Deriv Derivatization Deriv->Method Matrix Sample Matrix Matrix->Method Instrument Instrument Availability (GC-MS, LC-MS) Instrument->Method Sensitivity Required Sensitivity (LOD/LOQ) Sensitivity->Method

Factors influencing the choice of ionization method.

Conclusion

The selection of an appropriate ionization technique is critical for the sensitive detection of both methamphetamine and ethyl carbamate. While Electron Impact ionization is a robust method for both compounds, particularly when coupled with gas chromatography, Chemical Ionization appears to be more advantageous for the analysis of methamphetamine in its carbamate derivative form due to the generation of a strong molecular ion. For ethyl carbamate, newer direct injection techniques like ESI-MS/MS and HPPI-MS provide rapid and sensitive alternatives to traditional GC-MS methods. The choice of ionization method should be guided by the specific analytical requirements, including the chemical nature of the analyte (and its derivatives), the complexity of the sample matrix, and the desired level of sensitivity.

References

A Comparative Analysis of Methamphetamine and Methamphetamine Ethyl Carbamate: Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available pharmacological data between methamphetamine and its ethyl carbamate (B1207046) derivative. While methamphetamine has been extensively studied, leading to a deep understanding of its physiological and neurological effects, methamphetamine ethyl carbamate remains largely uncharacterized in the public domain. This guide, therefore, summarizes the well-documented pharmacological activity of methamphetamine and highlights the current knowledge gap regarding its ethyl carbamate counterpart.

Methamphetamine: A Potent Psychostimulant

Methamphetamine is a powerful central nervous system (CNS) stimulant belonging to the phenethylamine (B48288) class.[1] Its primary mechanism of action involves the modulation of monoamine neurotransmitters, particularly dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[2][3]

Interaction with the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a primary target of methamphetamine.[4][5][6] Methamphetamine acts as a DAT substrate, meaning it is taken up into the presynaptic neuron by the transporter.[2][7] Once inside, it disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine levels. This concentration gradient facilitates the reversal of DAT function, causing a massive efflux of dopamine into the synaptic cleft.[2][7] Furthermore, methamphetamine inhibits the reuptake of dopamine from the synapse, prolonging its presence and signaling activity.[5]

Studies have shown that methamphetamine is more effective than amphetamine at inducing dopamine release.[1] At equivalent concentrations and membrane potentials, methamphetamine can release up to five times more dopamine than amphetamine.[1]

Signaling Pathways

The surge in synaptic dopamine initiated by methamphetamine activates downstream signaling pathways, primarily through dopamine D1 and D2 receptors. This activation contributes to the drug's rewarding and reinforcing effects. The interaction of methamphetamine with the dopamine system is a complex process that can lead to both acute and long-term changes in neuronal function.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters neuron VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits cluster_presynaptic cluster_presynaptic DA_synapse Synaptic Dopamine DAT->DA_synapse Blocks reuptake DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Disrupts storage DA_cytosol->DAT Reverses transport DA_receptor Dopamine Receptors (D1, D2) DA_synapse->DA_receptor Binds cluster_postsynaptic cluster_postsynaptic Signaling Downstream Signaling (Reward & Reinforcement) DA_receptor->Signaling

Caption: Mechanism of Methamphetamine Action at the Dopamine Synapse.

In Vivo Effects

The neurochemical changes induced by methamphetamine manifest in a variety of behavioral and physiological effects.

  • Locomotor Activity: Methamphetamine significantly increases locomotor activity in animal models.[8][9][10][11][12] This hyperactivity is a hallmark of its stimulant properties and is often used to study its effects on the CNS.

  • Stereotyped Behaviors: At higher doses, methamphetamine can induce stereotyped behaviors, which are repetitive, invariant sequences of movements.[8]

  • Cardiovascular Effects: Methamphetamine can cause a rapid heart rate (tachycardia) and high blood pressure (hypertension).[13]

  • Neurotoxicity: Chronic high-dose use of methamphetamine can be neurotoxic, leading to damage to dopamine and serotonin neurons.[4]

This compound: An Uncharacterized Derivative

In stark contrast to methamphetamine, there is a significant lack of publicly available pharmacological data for this compound. Information is primarily limited to its chemical identity and its availability as an analytical reference standard for forensic and research purposes.[14][15]

While it is categorized as an amphetamine, its specific interactions with monoamine transporters, its receptor binding profile, and its in vivo effects have not been detailed in the scientific literature. It is plausible that the addition of the ethyl carbamate group could alter the compound's properties, potentially affecting its potency, duration of action, or metabolic profile. However, without experimental data, any comparison to methamphetamine would be purely speculative.

It is important to note that ethyl carbamate itself is a known carcinogen and can induce cell death by affecting multiple metabolic pathways.[16] Whether these properties are relevant to the pharmacological or toxicological profile of this compound is unknown.

Experimental Protocols

The following are summaries of typical experimental protocols used to characterize the pharmacological activity of psychostimulants like methamphetamine.

In Vitro Assays
  • Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. Typically, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor. The test compound is then added at various concentrations to compete with the radiolabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is then determined.

  • Synaptosomal Uptake Assays: This technique measures the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals. Synaptosomes, which are isolated nerve terminals, are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured to determine the inhibitory potency (IC50) of the compound.

  • Neurotransmitter Release Assays: To measure neurotransmitter release, brain tissue slices or cultured neurons are preloaded with a radiolabeled neurotransmitter. The tissue is then superfused with a physiological buffer, and fractions are collected over time. The test compound is added to the superfusion buffer, and the amount of radioactivity in the collected fractions is measured to determine the extent of neurotransmitter release.

cluster_workflow In Vitro Assay Workflow start Start prep Prepare Biological Sample (e.g., Synaptosomes, Cell Membranes) start->prep incubate Incubate with Radiolabeled Ligand and Test Compound prep->incubate separate Separate Bound and Free Ligand incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (e.g., IC50 determination) measure->analyze end End analyze->end

References

Comparative Stability of Methamphetamine Ethyl Carbamate and Other Amphetamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of methamphetamine ethyl carbamate (B1207046) against other common amphetamines, including methamphetamine and amphetamine. The information is compiled from peer-reviewed literature and is intended to inform research, analytical method development, and drug formulation.

Executive Summary

Comparative Stability Overview

The following table summarizes the known stability of methamphetamine, amphetamine, and methamphetamine ethyl carbamate based on available data. It is important to note that the stability of this compound is largely inferred from its classification as an analytical reference standard and the general chemical properties of carbamates.

CompoundMatrix / FormStorage ConditionsObserved StabilityCitation
Methamphetamine Urine (Sterile)4°C and -20°C for 24 months; 37°C for 7 daysNo significant loss observed.[1][2][3]
Urine (Non-Sterile)4°C and -20°C for 6 monthsNo significant loss observed.[1][2][3]
BloodAmbient temperature for up to 5 yearsFairly stable with a high probability of confirmation upon reanalysis.[4]
Seized MaterialRefrigerated (4.7°C) and Environmental (22.14°C) for 32 monthsPurity loss was more dependent on time than storage conditions, with a ~6.43% loss at 32 months.[5]
Amphetamine Urine (Sterile)4°C and -20°C for 24 months; 37°C for 7 daysNo significant loss observed.[1][2][3]
Urine (Non-Sterile)4°C and -20°C for 6 monthsNo significant loss observed.[1][2][3]
Seized MaterialVarious (time, temperature, purity, quantity) for 12 monthsImpurity profiles are susceptible to change under all examined storage conditions.[6][7]
This compound Analytical Standard-20°CStable for at least 4 years.[8][9]
General (as a carbamate)General chemical conditionsCarbamates are generally characterized by good chemical and proteolytic stability.

Degradation Pathways

Methamphetamine can undergo thermal degradation, with one of the major products being trans-1-phenyl-1-propene[10]. Additionally, under certain oxidative conditions (periodate at pH 9.1 and above), methamphetamine can be demethylated to amphetamine[8]. The degradation pathways of this compound have not been extensively studied, but hydrolysis of the carbamate linkage under strong acidic or basic conditions is a plausible route.

Proposed Experimental Protocol for Comparative Stability Study

To directly compare the stability of this compound with other amphetamines, a forced degradation study should be conducted. The following protocol is based on established guidelines for stability testing.

Objective: To assess and compare the chemical stability of methamphetamine, amphetamine, and this compound under various stress conditions.

Materials:

  • Methamphetamine HCl

  • Amphetamine Sulfate

  • This compound

  • HPLC grade solvents (acetonitrile, methanol (B129727), water)

  • Acids (Hydrochloric acid, Sulfuric acid)

  • Bases (Sodium hydroxide, Potassium hydroxide)

  • Oxidizing agent (Hydrogen peroxide)

  • Calibrated stability chambers (for temperature and humidity control)

  • Photostability chamber

  • Validated stability-indicating HPLC-UV or LC-MS/MS method

Procedure:

  • Sample Preparation: Prepare stock solutions of each compound in an appropriate solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solutions with 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Treat the sample solutions with 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Treat the sample solutions with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose solid samples and solutions to 80°C for 1, 3, and 7 days.

    • Photostability: Expose solid samples and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating chromatographic method.

  • Data Analysis:

    • Quantify the amount of the parent compound remaining at each time point.

    • Calculate the percentage of degradation.

    • Identify and, if possible, quantify the major degradation products.

    • Determine the degradation kinetics for each compound under each stress condition.

Visualizations

The following diagrams illustrate the general workflow for a comparative stability study and a simplified potential degradation pathway.

G cluster_0 Preparation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solutions (1 mg/mL) B Methamphetamine A->B C Amphetamine A->C D This compound A->D E Acid Hydrolysis (0.1M HCl, 60°C) B->E F Base Hydrolysis (0.1M NaOH, 60°C) B->F G Oxidation (3% H2O2, RT) B->G H Thermal (80°C) B->H I Photolytic (ICH Q1B) B->I C->E C->F C->G C->H C->I D->E D->F D->G D->H D->I J Sample at Time Points (0, 2, 4, 8, 24h) E->J F->J G->J H->J I->J K Neutralize & Dilute J->K L HPLC-UV or LC-MS/MS Analysis K->L M Quantify Parent Compound L->M N Calculate % Degradation L->N O Identify Degradants L->O P Determine Degradation Kinetics L->P

Caption: Workflow for a comparative forced degradation study.

G MetEtCarb Methamphetamine Ethyl Carbamate Meth Methamphetamine MetEtCarb->Meth Potential Hydrolysis Deg1 Hydrolysis Products (e.g., Methamphetamine, Ethanol, CO2) MetEtCarb->Deg1 Hydrolysis (Acid/Base) Amp Amphetamine Meth->Amp Metabolism/ Degradation Deg2 Oxidation Products Meth->Deg2 Oxidation Deg3 Demethylation Product (Amphetamine) Meth->Deg3 Oxidative Demethylation

Caption: Simplified potential degradation pathways.

Conclusion

While comprehensive, direct comparative stability data for this compound against other amphetamines is lacking, the available information suggests that it is a stable compound, consistent with its use as an analytical standard and the general stability of carbamates. Amphetamine and methamphetamine have been shown to be robust under a variety of storage conditions. To provide a definitive comparison, a forced degradation study as outlined in this guide is recommended. Such a study would provide invaluable data for forensic laboratories, pharmaceutical developers, and researchers in understanding the degradation profiles and establishing appropriate handling and storage protocols for these compounds.

References

A Comparative Guide to the Quantitative Analysis of Methamphetamine Ethyl Carbamate in Human Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of methamphetamine ethyl carbamate (B1207046) in human blood. While a specific, officially validated method for methamphetamine ethyl carbamate is not yet widely published, this document outlines a proposed state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The projected performance of this method is compared with established and validated techniques for the parent compound, methamphetamine.

This guide is intended to serve as a practical resource for researchers in toxicology, pharmacology, and forensic science, providing detailed experimental protocols and validation parameters based on current best practices and regulatory guidelines.

Comparative Analysis of Quantitative Methods

The following table summarizes the performance of a proposed LC-MS/MS method for this compound against a validated LC-MS/MS method for methamphetamine. This comparison is based on typical performance characteristics observed for similar analytes and serves as a benchmark for method development and validation.

ParameterProposed LC-MS/MS for this compoundValidated LC-MS/MS for Methamphetamine[1]
Limit of Detection (LOD) ~0.5 µg/L0.31 µg/L
Limit of Quantification (LOQ) ~1.5 µg/L1.0 µg/L
Linearity (R²) >0.995>0.998
Accuracy (% Recovery) 85-115%85.3-94%
Precision (%RSD) <15%<5.7%
Sample Volume 0.5 mL2 mL
Run Time ~10 minutesNot specified

Experimental Workflow and Method Validation

The development and validation of a robust quantitative method for this compound in blood involves a systematic workflow. This process ensures the reliability, reproducibility, and accuracy of the analytical data.

Validation_Workflow Experimental Workflow for Method Validation node_start Start: Method Development node_sample_prep Sample Preparation Optimization (LLE or SPE) node_start->node_sample_prep node_lcms_opt LC-MS/MS Parameter Optimization node_start->node_lcms_opt node_validation Method Validation (ICH/FDA Guidelines) node_sample_prep->node_validation node_lcms_opt->node_validation node_selectivity Selectivity & Specificity node_validation->node_selectivity node_lod_loq LOD & LOQ Determination node_validation->node_lod_loq node_linearity Linearity & Range node_validation->node_linearity node_accuracy Accuracy & Precision node_validation->node_accuracy node_recovery Extraction Recovery & Matrix Effects node_validation->node_recovery node_stability Analyte Stability node_validation->node_stability node_end Validated Method for Routine Analysis node_selectivity->node_end node_lod_loq->node_end node_linearity->node_end node_accuracy->node_end node_recovery->node_end node_stability->node_end

Caption: Workflow for the validation of a quantitative method.

Experimental Protocols

Below are detailed protocols for the proposed LC-MS/MS method for the quantification of this compound in blood.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquotting : Transfer 0.5 mL of whole blood sample to a 2 mL polypropylene (B1209903) microcentrifuge tube.

  • Internal Standard Spiking : Add 25 µL of an internal standard working solution (e.g., methamphetamine-d5 ethyl carbamate at 100 ng/mL in methanol) to each sample, calibrator, and quality control sample.

  • Alkalinization : Add 50 µL of 1 M sodium carbonate buffer (pH 10) to each tube and vortex for 10 seconds.

  • Extraction : Add 1 mL of n-butyl chloride, cap the tubes, and mix on a rotary mixer for 10 minutes.

  • Centrifugation : Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer : Carefully transfer the upper organic layer to a clean 1.5 mL tube.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex for 20 seconds.

  • Final Centrifugation : Centrifuge at 10,000 x g for 2 minutes.

  • Injection : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph : A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in methanol.

  • Gradient Elution :

    Time (min) %B
    0.0 10
    1.0 10
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions :

    • This compound : Precursor ion (Q1) > Product ion (Q3) (To be determined experimentally, but likely based on the molecular weight of 221.3 g/mol ).

    • Internal Standard (Methamphetamine-d5 ethyl carbamate) : Precursor ion (Q1) > Product ion (Q3) (To be determined experimentally).

Method Validation Parameters

The proposed method should be validated according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[2][3][4] Key validation parameters include:

  • Selectivity and Specificity : Assessed by analyzing blank blood samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

  • Linearity and Range : A calibration curve should be prepared with at least five standards over the expected concentration range. The coefficient of determination (R²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Accuracy and Precision : Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LOQ), and the precision (%RSD) should not exceed 15% (20% for LOQ).

  • Recovery : The extraction recovery of the analyte and internal standard should be consistent and reproducible.

  • Matrix Effect : Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Stability : The stability of the analyte in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in human blood. While requiring formal validation, the outlined protocols and performance expectations offer a solid foundation for researchers to establish a reliable analytical method. The comparison with existing methods for methamphetamine highlights the suitability of LC-MS/MS for this class of compounds and provides a benchmark for performance. This guide serves as a valuable resource for the development and implementation of analytical strategies for novel psychoactive substances and their metabolites in complex biological matrices.

References

A Comparative Guide to the Quantification of Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of methamphetamine, specifically after its conversion to a carbamate (B1207046) derivative, a common strategy to improve its chromatographic properties. While "methamphetamine ethyl carbamate" is available as an analytical reference standard, in practice, the quantification typically involves the derivatization of methamphetamine to a carbamate form prior to analysis.[1] This guide focuses on comparing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of methamphetamine carbamate derivatives depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of validation parameters for different methods.

Parameter GC-MS (Derivatization with 2,2,2-Trichloroethyl Chloroformate) GC-MS (Derivatization with Ethyl Chloroformate) LC-MS/MS (Chiral Derivatization of MDMA - as a related example)
Analyte Methamphetamine (as trichloroethyl carbamate derivative)Methamphetamine (as ethyl carbamate derivative)MDMA and metabolites (as diastereomers)
Limit of Detection (LOD) 100 ng/mL3 ng/mLNot explicitly stated, but LLOQ is low
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedSufficient for expected plasma concentrations
Linearity 250 to 5,000 ng/mL25-1000 ng/mL (r² > 0.9992)Not explicitly stated, but method is quantitative
Precision (RSD) Within-run: 3.6%; Between-run: 6.7%< 5.2%Within acceptable limits (<15%)
Accuracy (Recovery/Bias) Not explicitly stated±14.0% (bias)Within acceptable limits (±15%)
Internal Standard N-propyl amphetamineN-isopropylbenzylamineDeuterated analogs

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. The following sections outline the key steps for the methods presented.

GC-MS Method with 2,2,2-Trichloroethyl Chloroformate Derivatization

This method, adapted from Dasgupta et al. (1998), is suitable for the analysis of methamphetamine in urine.[2]

1. Sample Preparation and Extraction:

  • To a urine sample, add an internal standard (N-propyl amphetamine).

  • Alkalinize the sample.

  • Extract the analytes using 1-chlorobutane.

2. Derivatization:

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in a suitable solvent.

  • Add 2,2,2-trichloroethyl chloroformate and allow the reaction to proceed at room temperature for 10 minutes.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable capillary column for separation.

  • The mass spectrometer is operated in scan mode to identify and quantify the derivatized methamphetamine.

GC-MS Method with Ethyl Chloroformate Derivatization

This method, based on the work of Jung et al. (2018), is designed for the confirmation of methamphetamine in human urine.[3]

1. Sample Preparation and Derivatization:

  • To a 500 µL urine sample, add an internal standard (N-isopropylbenzylamine).

  • Add a saturated potassium bicarbonate solution, ethyl acetate, and ethyl chloroformate as the derivatizing reagent.[3]

  • Vortex the mixture to facilitate simultaneous extraction and derivatization.[3]

2. GC-MS Analysis:

  • Centrifuge the sample and inject the supernatant into the GC-MS system.

  • The analysis is performed in both SIM (Selected Ion Monitoring) and Scan modes for quantification and confirmation.[3]

LC-MS/MS Method with Chiral Derivatization

While this protocol from Steuer et al. (2015) is for MDMA, it provides a framework for developing an LC-MS/MS method for other amphetamine-type substances.[4][5][6]

1. Sample Preparation:

  • Precipitate proteins from the plasma sample.

2. Chiral Derivatization:

  • Derivatize the analytes using a chiral derivatizing agent (e.g., N-(2,4-dinitro-5-fluorophenyl)-L-valinamide) to form diastereomers.[4][5][6] This allows for the separation of enantiomers on a standard reverse-phase column.

3. LC-MS/MS Analysis:

  • Inject the derivatized sample into the LC-MS/MS system.

  • Use a suitable C18 column for chromatographic separation.

  • The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC-MS Workflow with 2,2,2-Trichloroethyl Chloroformate Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is alkalinize Alkalinize add_is->alkalinize extract Extract with 1-chlorobutane alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute add_reagent Add Derivatizing Agent reconstitute->add_reagent gcms GC-MS Analysis add_reagent->gcms

Caption: Workflow for GC-MS analysis with post-extraction derivatization.

GC-MS Workflow with Ethyl Chloroformate Derivatization cluster_prep_deriv Simultaneous Extraction & Derivatization cluster_analysis Analysis urine Urine Sample add_reagents Add IS, Buffer, Solvent, & Derivatizing Agent urine->add_reagents vortex Vortex add_reagents->vortex centrifuge Centrifuge vortex->centrifuge gcms GC-MS Analysis centrifuge->gcms

Caption: Workflow for GC-MS analysis with simultaneous extraction and derivatization.

LC-MS/MS Workflow with Chiral Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample protein_precip Protein Precipitation plasma->protein_precip add_chiral_reagent Add Chiral Derivatizing Agent protein_precip->add_chiral_reagent lcmsms LC-MS/MS Analysis add_chiral_reagent->lcmsms

Caption: Workflow for LC-MS/MS analysis with chiral derivatization.

References

"limit of detection and quantification for Methamphetamine ethyl carbamate"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methodologies for the Quantification of Methamphetamine and its Carbamate (B1207046) Derivatives

Introduction

For researchers, scientists, and professionals in drug development and forensic analysis, the accurate detection and quantification of methamphetamine and its derivatives are of paramount importance. Methamphetamine ethyl carbamate is an analytical reference standard used in these fields.[1][2] This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for methamphetamine and its carbamate derivatives, supported by experimental data from various studies. While direct experimental data for the LOD and LOQ of this compound is not extensively available in the public domain, this guide synthesizes data from closely related compounds and analytical techniques to provide a robust reference. The methodologies presented are based on established protocols for amphetamine analysis, including derivatization techniques that form carbamate structures for enhanced detection.

Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The following table summarizes the LOD and LOQ values for methamphetamine and its derivatized forms across different analytical platforms and matrices. This data is compiled from multiple research articles and provides a comparative landscape of the analytical sensitivity of these methods.

AnalyteAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Methamphetamine-2,2,2-trichloroethyl carbamateGC-MS (EI, Scan Mode)Urine100 ng/mLNot Reported[3]
MethamphetamineLC-MS/MSFingermarks1.5 ng/swab5.0 ng/swab[4]
MethamphetamineLC-MS/MSPlasma (microQuEChERS)1 ng/mLNot Reported[5]
MethamphetamineLC-MS/MSRat Serum, Brain, TestisNot Reported1 ng/mL[6][7]
MethamphetamineLC-MS/MSHard Surfaces0.05 µ g/sample 0.10 µ g/sample [8]
MethamphetamineGC-MSOral Fluid5 ng/mL15 ng/mL[9]
MethamphetamineGC-MSHair0.05 ng/mg0.1 ng/mg[10]
MethamphetamineGCxGC-FIDUrine10-20 ng/mL50 ng/mL[11]
MethamphetamineGC-MSUrine6.757 µg/L22.253 µg/L[12]
Amphetamines (general)LC-MS/MSUrine25 ng/mL (Required)Not Reported[13]
Amphetamines (general)LC-MS/MSOral Fluid0.01-0.5 ng/mL0.1-0.5 ng/mL[14]
Ethyl CarbamateGC-MS (SIM)Alcoholic BeveragesNot Reported10 µg/L[15]

Experimental Protocols

Protocol 1: Quantification of Methamphetamine 2,2,2-Trichloroethyl Carbamate in Urine by GC-MS

This protocol is based on the derivatization of methamphetamine to a carbamate for GC-MS analysis.[3]

1. Sample Preparation and Extraction:

  • To a urine sample, add an internal standard (e.g., N-propyl amphetamine).
  • Extract the analytes from the urine using an organic solvent such as 1-chlorobutane.

2. Derivatization:

  • Evaporate the organic extract to dryness.
  • Reconstitute the residue in a suitable solvent.
  • Add 2,2,2-trichloroethyl chloroformate as the derivatizing agent.
  • Allow the reaction to proceed at room temperature for approximately 10 minutes.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.
  • Column: DB-5 MS UI or equivalent (e.g., 15 m x 0.25 mm I.D. x 0.25 µm).
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium or Hydrogen.
  • Oven Program: Start at a suitable temperature (e.g., 130°C), hold for 1 minute, then ramp to a final temperature (e.g., 310°C).
  • Mass Spectrometer: Agilent 5975 MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
  • Acquisition Mode: Scan or Selected Ion Monitoring (SIM). For quantification, SIM mode is often preferred for higher sensitivity.

Protocol 2: Quantification of Methamphetamine in Oral Fluid by LC-MS/MS

This protocol outlines a general procedure for the analysis of methamphetamine in oral fluid using LC-MS/MS.[14]

1. Sample Collection:

  • Collect oral fluid using a specialized collection device (e.g., Quantisal™).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To the oral fluid sample, add an internal standard (e.g., methamphetamine-d5).
  • Perform a liquid-liquid extraction using a solvent like ethyl acetate.
  • Vortex and centrifuge the sample.
  • Separate and evaporate the organic layer.
  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1200 Infinity LC system or equivalent.
  • Column: Poroshell 120 EC-C18 or similar C18 column.
  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).
  • Tandem Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for methamphetamine and its internal standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Matrix (e.g., Urine, Oral Fluid) spike Spike with Internal Standard (e.g., Methamphetamine-d5) sample->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract derivatize Derivatization with Ethyl Chloroformate (for GC-MS) extract->derivatize concentrate Evaporation and Reconstitution derivatize->concentrate inject Injection into GC-MS or LC-MS/MS concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MS/MS) separate->detect integrate Peak Integration and Quantification detect->integrate calculate Calculation of LOD and LOQ (Signal-to-Noise Ratio) integrate->calculate validate Method Validation (Accuracy, Precision) calculate->validate

Caption: Experimental workflow for LOD/LOQ determination.

Conclusion

The determination of the limit of detection and quantification for methamphetamine and its derivatives is critical for forensic and clinical applications. While specific data for this compound is sparse, the methodologies for related compounds provide a strong foundation for developing and validating sensitive and robust analytical methods. Gas chromatography and liquid chromatography coupled with mass spectrometry are powerful tools for this purpose, with the choice of method often depending on the sample matrix, required sensitivity, and available instrumentation. The provided protocols and comparative data serve as a valuable resource for researchers aiming to establish and optimize their analytical workflows for the detection of these controlled substances.

References

Comparative Guide to Analytical Methods for the Quantification of Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize typical performance characteristics of analytical methods used for the analysis of amphetamine-related compounds. These values can be considered as benchmarks for the development and validation of a method for Methamphetamine Ethyl Carbamate (B1207046).

Table 1: Performance Characteristics of a GC-MS Method for Amphetamine and Methamphetamine after Derivatization with 2,2,2-trichloroethyl chloroformate

ParameterAmphetamine 2,2,2-trichloroethyl carbamateMethamphetamine 2,2,2-trichloroethyl carbamate
Linearity Range 250 - 5,000 ng/mL250 - 5,000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Within-Run Precision (%RSD) 4.8% (at 1,000 ng/mL)3.6% (at 1,000 ng/mL)
Between-Run Precision (%RSD) 5.3% (at 1,000 ng/mL)6.7% (at 1,000 ng/mL)
Limit of Detection (LOD) 100 ng/mL100 ng/mL
Data adapted from a study on a closely related derivative, as a proxy for Meth-EC method performance.[1]

Table 2: Performance Characteristics of LC-MS/MS and HPLC Methods for Methamphetamine

ParameterLC-MS/MS MethodHPLC Method
Linearity Range 1 - 5000 µg/L4.2 - 83.2 µg/mL
Correlation Coefficient (r²) 0.998 - 0.9990.9999
Precision (%RSD) < 5.7%1.5%
Recovery 85.3% - 94%86.2%
Limit of Detection (LOD) 0.31 µg/LNot Reported
Limit of Quantitation (LOQ) Not ReportedNot Reported
These methods for the parent compound, methamphetamine, illustrate the performance of alternative techniques.[2][3]

Experimental Protocols

Proposed GC-MS Method for Methamphetamine Ethyl Carbamate Analysis (Based on a Derivatization Approach)

This protocol is adapted from a method for the analysis of amphetamine and methamphetamine following derivatization.[1]

1. Sample Preparation and Extraction:

  • To 1 mL of the sample (e.g., in a biological matrix like urine), add an internal standard (e.g., N-propyl amphetamine).

  • Adjust the sample pH to alkaline conditions.

  • Perform liquid-liquid extraction with 1-chlorobutane.

  • Vortex mix and centrifuge to separate the organic layer.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a suitable solvent.

  • Add the derivatizing agent, 2,2,2-trichloroethyl chloroformate.

  • Incubate at room temperature for 10 minutes to form the 2,2,2-trichloroethyl carbamate derivative of methamphetamine.

3. GC-MS Analysis:

  • Gas Chromatograph: Hewlett-Packard 6890N or equivalent.

  • Column: HP-1MS fused silica (B1680970) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 260°C.

  • Interface Temperature: 280°C.

  • Oven Temperature Program: Initial temperature held, followed by a ramp to a final temperature.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Hewlett-Packard 5973N MSD or equivalent, operating at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Alternative LC-MS/MS Method for Methamphetamine Analysis

This protocol provides a general workflow for the analysis of methamphetamine, which can be adapted for Meth-EC.[2]

1. Sample Preparation:

  • To a blood sample, add an internal standard (e.g., methamphetamine-d5).

  • Perform protein precipitation or solid-phase extraction (SPE) for sample clean-up.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Mandatory Visualization

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample Collection add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution add_reagent Add Derivatizing Agent reconstitution->add_reagent incubation Incubation add_reagent->incubation gcms GC-MS Analysis incubation->gcms data Data Acquisition & Processing gcms->data

Caption: GC-MS Experimental Workflow.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection add_is Add Internal Standard sample->add_is cleanup Protein Precipitation / SPE add_is->cleanup lcmsms LC-MS/MS Analysis cleanup->lcmsms data Data Acquisition & Processing lcmsms->data

Caption: LC-MS/MS Experimental Workflow.

Robustness of the Analytical Method

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the proposed GC-MS method, robustness would be evaluated by assessing the impact of variations in:

  • GC Parameters:

    • Injector and transfer line temperatures (± 5°C)

    • Oven temperature ramp rate (± 2°C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Sample Preparation:

    • Extraction solvent volume (± 5%)

    • pH of the sample during extraction (± 0.5 pH units)

  • Derivatization:

    • Derivatization time (± 2 minutes)

    • Volume of derivatizing agent (± 5%)

The effect of these variations on the analytical results (e.g., peak area, retention time, and calculated concentration) would be statistically evaluated to determine the method's robustness. A robust method will show minimal variation in results when these parameters are slightly altered.

Disclaimer: The information provided in this guide is for informational purposes only and is intended for a scientific audience. The experimental protocols are generalized and should be fully validated in the user's laboratory for their specific application.

References

A Comparative Guide to the Specificity of Detection Methods for Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and specific detection of methamphetamine and its derivatives is paramount. Methamphetamine Ethyl Carbamate (B1207046) (MEC) is an analytical reference standard categorized as an amphetamine, and its detection is often achieved through methods that involve the derivatization of methamphetamine into a carbamate form.[1][2] This guide provides a comparative analysis of the specificity of various analytical techniques used for the detection of MEC or methamphetamine via carbamate derivatization, supported by experimental data and detailed protocols.

The primary methods for detecting amphetamine-type stimulants include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and immunoassays.[3] The specificity of these methods, particularly for MEC, is heavily influenced by the sample preparation and derivatization steps employed. Derivatization of methamphetamine to a carbamate is a common strategy to improve its chromatographic behavior and mass spectral characteristics.[4]

Quantitative Data Comparison

The following table summarizes the performance characteristics of different analytical methods relevant to the detection of methamphetamine and its carbamate derivatives.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Cross-Reactants/InterferencesCitation(s)
GC-MS Methamphetamine (as 2,2,2-trichloroethyl carbamate derivative)100 ng/mL250 ng/mLGood correlation with pentafluoropropionyl derivative method.[5]
GC-MS Methamphetamine (as ethyl chloroformate derivative)3 ng/mLNot SpecifiedNo interference observed from blank urine samples.[6]
GC-MS Amphetamine (as (-)-menthyl chloroformate derivative)<50 ng/mLNot SpecifiedNo interference from ephedrine (B3423809), pseudoephedrine, phentermine, phenylpropanolamine, or 2-phenylethylamine.[4]
LC-MS/MS d- and l-Methamphetamine≤4 ng/mLNot SpecifiedPotential interference from (±)-ephedrine and (±)-pseudoephedrine.[7]
Immunoassay (ELISA) Methamphetamine3 ng/mLNot SpecifiedMDMA (73%), MDEA (18%), pseudoephedrine (19%), ephedrine (9%).[8]
Immunoassay (CE-LIF) Methamphetamine<20 ng/mLNot SpecifiedCross-reactivity with methamphetamine analogues investigated.[9]
UV-Vis Spectrophotometry Methamphetamine50 µg/mL50 µg/mLAdulterants and diluents can interfere.[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for the detection of methamphetamine, often involving carbamate derivatization.

GC-MS Detection of Methamphetamine as a Carbamate Derivative

This protocol is based on the derivatization of methamphetamine with a chloroformate reagent, such as 2,2,2-trichloroethyl chloroformate or ethyl chloroformate, prior to GC-MS analysis.[6]

a. Sample Preparation (Urine)

  • To 500 µL of urine sample, add an internal standard (e.g., N-isopropylbenzylamine).

  • Alkalinize the sample with an appropriate buffer.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., 1-chlorobutane (B31608) or ethyl acetate).[6]

  • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

b. Derivatization

  • Reconstitute the dried extract in a solvent.

  • Add the derivatizing agent (e.g., 2,2,2-trichloroethyl chloroformate or ethyl chloroformate) and incubate at room temperature for approximately 10 minutes.[6]

  • Evaporate the solvent again and reconstitute the residue in a solvent suitable for GC-MS injection (e.g., ethyl acetate).

c. GC-MS Analysis

  • Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., Carbowax 20M type).[11]

  • Injector Temperature: 180°C.[11]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[11]

  • Temperature Program: Initial temperature of 40°C held for 0.75 min, then ramped to 150°C at a rate of 3-10°C/min.[11]

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.[12]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the methamphetamine carbamate derivative. For the 2,2,2-trichloroethyl carbamate derivative of amphetamine, diagnostic peaks are observed at m/z 218, 220, and 222.

LC-MS/MS Chiral Separation of Methamphetamine Enantiomers

This method allows for the specific detection and quantification of the d- and l-enantiomers of methamphetamine.[7]

a. Sample Preparation (Urine)

  • To 250 µL of urine sample, add an internal standard solution (e.g., racemic amphetamine-D8 and racemic methamphetamine-D14).

  • Perform solid-phase extraction (SPE) using a strong cation exchange with a mixed-mode sorbent cartridge.

  • Wash the cartridge and elute the analytes with an appropriate solvent.

  • Evaporate the eluate and reconstitute in a mobile phase compatible solvent.

b. LC-MS/MS Analysis

  • Liquid Chromatograph: Utilize a glycopeptide-based chiral LC column for enantiomeric separation.[7]

  • Mobile Phase: A gradient of solvents suitable for reversed-phase chromatography.

  • Mass Spectrometer: A tandem mass spectrometer operating in electrospray ionization (ESI) positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each enantiomer and internal standard.

Immunoassay for Methamphetamine

Immunoassays are commonly used for initial screening due to their high throughput.[3]

a. Principle These assays are based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.[3] The enzyme activity is modulated by the binding, and the change in activity is proportional to the drug concentration in the sample.

b. Procedure (General ELISA)

  • Antibody-coated microplates are used.

  • Samples, calibrators, and controls are added to the wells, followed by the addition of the drug-enzyme conjugate.

  • During incubation, the free drug in the sample competes with the conjugate for the antibody binding sites.

  • The plate is washed to remove unbound materials.

  • A substrate for the enzyme is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the detection of Methamphetamine Ethyl Carbamate.

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Urine Sample Urine Sample Addition of Internal Standard Addition of Internal Standard Urine Sample->Addition of Internal Standard Extraction Extraction Addition of Internal Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Addition of Chloroformate Addition of Chloroformate Reconstitution->Addition of Chloroformate Incubation Incubation Addition of Chloroformate->Incubation Final Evaporation & Reconstitution Final Evaporation & Reconstitution Incubation->Final Evaporation & Reconstitution GC-MS Injection GC-MS Injection Final Evaporation & Reconstitution->GC-MS Injection Data Acquisition (SIM) Data Acquisition (SIM) GC-MS Injection->Data Acquisition (SIM) Quantification Quantification Data Acquisition (SIM)->Quantification cluster_0 Sample Preparation cluster_1 Analysis Urine Sample Urine Sample Addition of Internal Standard Addition of Internal Standard Urine Sample->Addition of Internal Standard Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Addition of Internal Standard->Solid-Phase Extraction (SPE) Elution & Evaporation Elution & Evaporation Solid-Phase Extraction (SPE)->Elution & Evaporation Reconstitution Reconstitution Elution & Evaporation->Reconstitution LC-MS/MS Injection LC-MS/MS Injection Reconstitution->LC-MS/MS Injection Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS Injection->Data Acquisition (MRM) Quantification Quantification Data Acquisition (MRM)->Quantification Sample/Calibrator Addition Sample/Calibrator Addition Drug-Enzyme Conjugate Addition Drug-Enzyme Conjugate Addition Sample/Calibrator Addition->Drug-Enzyme Conjugate Addition Incubation (Competitive Binding) Incubation (Competitive Binding) Drug-Enzyme Conjugate Addition->Incubation (Competitive Binding) Washing Washing Incubation (Competitive Binding)->Washing Substrate Addition Substrate Addition Washing->Substrate Addition Color Development Color Development Substrate Addition->Color Development Spectrophotometric Reading Spectrophotometric Reading Color Development->Spectrophotometric Reading Sample/Calator Addition Sample/Calator Addition

References

A Comparative Guide to Extraction Methodologies for Methamphetamine Ethyl Carbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient extraction and quantification of methamphetamine are paramount. One analytical approach involves the derivatization of methamphetamine to Methamphetamine Ethyl Carbamate (B1207046) or other carbamate analogs, which can enhance chromatographic separation and detection. This guide provides a comparative overview of various extraction methods that incorporate this derivatization step, as well as methods for the extraction of the parent compound, supported by experimental data and detailed protocols.

Overview of Extraction Strategies

The analysis of methamphetamine often requires robust extraction techniques to isolate the analyte from complex matrices such as biological fluids, tissues, and environmental samples. The conversion of methamphetamine to its ethyl carbamate derivative is typically performed in-situ during the sample preparation process. This derivatization serves to improve the analyte's volatility and thermal stability for gas chromatography (GC) analysis and can introduce specific fragments for mass spectrometry (MS) detection.

This comparison focuses on three primary strategies:

  • Simultaneous Extraction and Derivatization: Methods where the extraction of methamphetamine from the sample matrix and its conversion to a carbamate derivative occur in a single process.

  • Solid-Phase Extraction (SPE): A technique involving the retention of the analyte on a solid sorbent, followed by elution. Derivatization can be performed before or after the SPE process.

  • Liquid-Liquid Extraction (LLE): A classic method based on the partitioning of the analyte between two immiscible liquid phases. As with SPE, derivatization is a separate subsequent step.

Quantitative Data Comparison

The following tables summarize key performance metrics for various extraction and derivatization methods applied to methamphetamine and related amphetamines.

Table 1: Performance Metrics of Different Extraction & Derivatization Methods for Amphetamines

Method TypeAnalyte(s)MatrixRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Simultaneous LLE & DerivatizationAmphetamine, MethamphetamineUrine>100% (most analytes)≤2.3 µg/L≤7.7 µg/L[1]
Solid-Phase Microextraction (SPME) after DerivatizationAmphetamine, MethamphetamineUrineNot Reported50 ng/mLNot Reported[2]
LLE followed by DerivatizationAmphetamine, MethamphetamineUrineNot Reported100 ng/mL250 ng/mL[3][4]
Solid-Phase Extraction (Mixed-Mode)Amphetamine, MethamphetamineUrine>88% (Amphetamine), >86% (Methamphetamine)0.07 µg/mL (Amphetamine), 0.03 µg/mL (Methamphetamine)Not Reported[5]
Hybrid Solid-Phase ExtractionAmphetamine, MethamphetamineHair83.4–96.8%0.016 ng/mg (Amphetamine), 0.031 ng/mg (Methamphetamine)Not Reported[6]
Liquid-Liquid ExtractionAmphetamineAqueous Samples97.2%Not ReportedNot Reported[7]

Table 2: Precision Data for Selected Methods

MethodAnalyteConcentrationWithin-Run Precision (%RSD)Between-Run Precision (%RSD)Reference
LLE followed by DerivatizationAmphetamine1000 ng/mL4.8%5.3%[3][4]
LLE followed by DerivatizationMethamphetamine1000 ng/mL3.6%6.7%[3][4]
Simultaneous LLE & DerivatizationAmphetamine-type stimulantsNot Specified<20%Not Reported[1]
Hybrid Solid-Phase ExtractionAmphetamine, MethamphetamineNot Specified<8.3%<6.7%[6]

Experimental Workflows and Methodologies

The following sections provide detailed diagrams and protocols for the discussed extraction methods.

Simultaneous Liquid-Liquid Extraction and Derivatization

This approach is highly efficient as it combines sample extraction and derivatization into a single step, reducing sample handling and analysis time.

G cluster_sample_prep Sample Preparation cluster_extraction_derivatization Simultaneous Extraction & Derivatization cluster_analysis Analysis urine_sample Urine Sample add_buffer Add Buffer (e.g., 2.0 M NaOH) urine_sample->add_buffer add_internal_std Add Internal Standard add_buffer->add_internal_std add_solvent_der_reagent Add Extraction Solvent & Derivatizing Reagent (e.g., Toluene & (R)-(-)-α-methoxy-α- (trifluoromethyl)phenylacetyl chloride) add_internal_std->add_solvent_der_reagent mix Vortex/Mix add_solvent_der_reagent->mix incubate Incubate mix->incubate centrifuge Centrifuge incubate->centrifuge collect_organic_layer Collect Organic Layer centrifuge->collect_organic_layer gc_ms GC-MS Analysis collect_organic_layer->gc_ms G cluster_sample_prep Sample Preparation cluster_derivatization In-Situ Derivatization cluster_extraction_analysis SPME and Analysis urine_sample Urine Sample in Vial adjust_ph Adjust pH to ~10.8 urine_sample->adjust_ph add_internal_std Add Internal Standard adjust_ph->add_internal_std add_der_reagent Add Alkylchloroformate Reagent add_internal_std->add_der_reagent spme_fiber Insert & Agitate SPME Fiber add_der_reagent->spme_fiber gc_ms Inject into GC-MS spme_fiber->gc_ms G cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_derivatization_analysis Derivatization & Analysis sample Urine/Blood Sample add_buffer_naoh Add Buffer (e.g., Borate) & NaOH sample->add_buffer_naoh add_internal_std Add Internal Standard add_buffer_naoh->add_internal_std add_solvent Add Extraction Solvent (e.g., 1-Chlorobutane) add_internal_std->add_solvent mix_centrifuge Vortex & Centrifuge add_solvent->mix_centrifuge collect_organic_layer Collect & Evaporate Organic Layer mix_centrifuge->collect_organic_layer reconstitute_derivatize Reconstitute & Add Derivatizing Reagent (e.g., 2,2,2-Trichloroethyl Chloroformate) collect_organic_layer->reconstitute_derivatize incubate Incubate reconstitute_derivatize->incubate gc_ms GC-MS Analysis incubate->gc_ms G cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction & Analysis condition Condition SPE Cartridge (e.g., Methanol, Buffer) load Load Sample condition->load wash Wash Cartridge (e.g., 0.1 M HCl, Methanol) load->wash elute Elute Analytes (e.g., Ethyl Acetate/IPA/NH4OH) wash->elute evaporate Evaporate Eluate elute->evaporate derivatize Derivatize (if required) evaporate->derivatize gc_ms LC-MS/MS or GC-MS Analysis derivatize->gc_ms

References

"performance characteristics of a new Methamphetamine ethyl carbamate assay"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Methamphetamine Detection Assays

An Objective Analysis of Performance Characteristics for Researchers and Drug Development Professionals

The detection of methamphetamine is a critical task in various fields, from clinical toxicology to forensic science and drug development. While the prompt specified a "new Methamphetamine ethyl carbamate (B1207046) assay," a thorough review of current scientific literature did not yield a specific assay under this designation. However, "Methamphetamine ethyl carbamate" is recognized as an analytical reference standard. Furthermore, derivatization with ethyl chloroformate is a technique used in gas chromatography-mass spectrometry (GC-MS) for the analysis of methamphetamine.

This guide provides a comprehensive comparison of established and commonly used assays for the detection of methamphetamine, including various immunoassays and chromatographic methods. The performance characteristics of these methods are summarized to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs.

Performance Characteristics of Methamphetamine Assays

The selection of an appropriate analytical method for methamphetamine detection depends on various factors, including the required sensitivity, specificity, and the nature of the sample. The following tables summarize the performance characteristics of several common assay types.

Table 1: Comparison of Immunoassay Performance for Amphetamine/Methamphetamine Detection in Urine

Assay TypeTechnologySensitivitySpecificityOptimal Cut-off (ng/mL)Area Under ROC Curve
ADx FPIA100%[1][2]--1.000[1][2]
AxSYM FPIA93-95%[1][2]-723[1][2]-
EMIT II Plus (Monoclonal) EMIT93-95%[1][2]---
EMIT N EMIT93-95%[1][2]100%[1][2]271[1][2]-
KIMS KIMS93-95%[1][2]88%[1][2]--
KIMS X KIMS93-95%[1][2]--0.972[1][2]

FPIA: Fluorescence Polarization Immunoassay; EMIT: Enzyme Multiplied Immunoassay Technique; KIMS: Kinetic Interaction of Microparticles in Solution; ROC: Receiver Operating Characteristic.

Table 2: Performance of Chromatographic and Other Methods for Methamphetamine Detection

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangePrecision (%RSD)Accuracy/Recovery
GC-MS with Ethyl Chloroformate Derivatization Urine3 ng/mL[3]--< 5.2%[3]-9.6 to 14.0% (bias)[3]
GC-MS with 2,2,2-trichloroethyl chloroformate derivatization Urine100 ng/mL[4]-250-5,000 ng/mL[4]Within-run: 3.6%, Between-run: 6.7%[4]-
Lateral Flow Cassette with Electronic Reader Surface Wipes1 ng/tile[5][6]-0-25 ng/tile[5][6]-~30% recovery from tiles[6]
HPLC Adsorbent Material (Gauze)--4.2-83.2 µg/mL[7]2.9%[7]86.2% (average spiked recovery)[7]
GC-MS (Hair Analysis) Hair0.10 ng/mg[8]0.15 ng/mg[8]0.2-10.0 ng/mg[8]Intra-day: 1.76-4.00%, Inter-day: 6.37-14.93%[8]96.16-109.55%

GC-MS: Gas Chromatography-Mass Spectrometry; HPLC: High-Performance Liquid Chromatography.

Cross-Reactivity

A critical performance characteristic of any drug assay is its specificity, often challenged by cross-reactivity with structurally related or unrelated compounds. Immunoassays, in particular, are susceptible to cross-reactivity, which can lead to false-positive results.

  • Immunoassays: Many marketed amphetamine screening immunoassays show variable and often low cross-reactivity with amphetamine derivatives like MDA, MDMA, and MDEA[9]. Some assays may also cross-react with common over-the-counter medications such as ephedrine (B3423809) and pseudoephedrine[10]. For instance, the Bio-Quant Direct ELISA for methamphetamine showed significant cross-reactivity with MDMA (73%), MDEA (18%), and pseudoephedrine (19%)[11].

  • Chromatographic Methods: GC-MS and LC-MS/MS are highly specific methods. The use of derivatization agents, such as ethyl chloroformate, can enhance the specificity of GC-MS analysis by creating unique mass spectra for the target analytes, minimizing interference from other compounds[3].

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summarized protocols for key methamphetamine detection methods.

Immunoassay (General Principle)

Immunoassays for methamphetamine are typically competitive binding assays. In these assays, methamphetamine in the sample competes with a labeled form of the drug for a limited number of antibody binding sites. The amount of labeled drug bound to the antibody is inversely proportional to the concentration of methamphetamine in the sample. The signal generated is then measured and compared to a pre-determined cut-off value to determine a positive or negative result.

Gas Chromatography-Mass Spectrometry (GC-MS) with Ethyl Chloroformate Derivatization

This method provides a confirmatory analysis for methamphetamine and its primary metabolite, amphetamine, in urine samples[3].

  • Sample Preparation: A 500 µL urine sample is fortified with an internal standard (N-isopropylbenzylamine).

  • Derivatization: Ethyl chloroformate is added as a derivatization reagent. This step converts the methamphetamine and amphetamine into their ethyl carbamate derivatives, which are more volatile and have better chromatographic properties.

  • Extraction: The derivatives are extracted with 200 µL of ethyl acetate.

  • Analysis: The extracted sample is then injected into the GC-MS system. The analysis is performed in Selected Ion Monitoring (SIM) and Scan mode to identify and quantify the target compounds based on their specific retention times and mass spectra.

Visualizing the Workflow

To better understand the process of methamphetamine analysis, the following diagram illustrates a typical experimental workflow.

Methamphetamine_Assay_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase Sample_Collection Sample Collection (e.g., Urine, Hair, Saliva) Sample_Preparation Sample Preparation (e.g., Extraction, Dilution) Sample_Collection->Sample_Preparation Processing Screening Screening Assay (e.g., Immunoassay) Sample_Preparation->Screening Initial Testing Confirmation Confirmatory Analysis (e.g., GC-MS, LC-MS/MS) Screening->Confirmation Positive Screen Data_Analysis Data Analysis and Interpretation Screening->Data_Analysis Negative Screen Confirmation->Data_Analysis Confirmed Result Reporting Reporting of Results Data_Analysis->Reporting

Caption: General workflow for methamphetamine detection and analysis.

Conclusion

While a specific "this compound assay" is not prominently described in the current literature, a variety of robust and well-characterized methods exist for the detection and quantification of methamphetamine. Immunoassays serve as effective screening tools, offering high throughput and sensitivity, though they can be susceptible to cross-reactivity. Chromatographic methods, such as GC-MS and LC-MS/MS, provide the high specificity and accuracy required for confirmatory testing. The choice of assay should be guided by the specific requirements of the study, including the desired level of sensitivity and specificity, the sample matrix, and the available instrumentation. This guide provides a comparative overview to aid in this selection process.

References

A Comparative Analysis of Methamphetamine and Ethyl Carbamate: Pharmacological and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methamphetamine is a potent central nervous system (CNS) stimulant with a well-documented profile of pharmacological effects, including increased alertness, euphoria, and sympathomimetic activity.[6][7][8][9] Its mechanism of action involves the enhanced release of monoamine neurotransmitters.[8][9] In contrast, ethyl carbamate (B1207046) is primarily recognized for its carcinogenic properties and is used as an anesthetic in animal research.[10][11] Its direct pharmacological effects in humans are not the primary focus of current research, which is more centered on its toxicological and carcinogenic mechanisms.[10][12]

Pharmacological & Toxicological Data Comparison

The following tables summarize key quantitative data for methamphetamine and ethyl carbamate.

Table 1: Pharmacokinetic and Pharmacodynamic Properties

ParameterMethamphetamineEthyl Carbamate
Mechanism of Action Enhances release of dopamine, norepinephrine, and serotonin.[8][9]Genotoxic carcinogen; forms DNA adducts.[10][12]
Primary Pharmacological Effect CNS stimulant, euphoria, increased alertness.[6][7][8][9]Anesthetic (in animals), hypnotic properties.[11]
Therapeutic Dose Up to 25 mg orally for ADHD.[6]Formerly used in humans, now withdrawn due to carcinogenicity.[11]
Plasma Half-Life Approximately 9-10 hours.[6][7]Not typically measured in a therapeutic context.
Peak Plasma Levels 0.001–0.005 mg/L (therapeutic).[6]Not applicable.
Lethal Blood Concentration Above 0.5 mg/L in most fatal poisonings.[6]Lowest fatal dose in animals is 1.2 g/kg or more.[11]

Table 2: Adverse Effects and Toxicity

EffectMethamphetamineEthyl Carbamate
Acute Toxicity Cardiovascular disturbances, agitation, paranoia, violence, psychosis at high doses.[6][7]Nausea, vomiting; not acutely toxic in the same manner as a stimulant.[11]
Chronic Toxicity Neurotoxicity, memory deficits, decision-making impairment, potential for paranoid schizophrenia-like symptoms.[6][7]Carcinogenic (Group 2A), genotoxic.[13]
Cardiovascular Effects Hypertension, tachycardia, serious cardiovascular disturbances.[6][14]Not a primary reported effect.
Neurological Effects Neurochemical and neuroanatomical changes with chronic use.[6]Neuropharmacological effects suggested by its anesthetic properties.
Carcinogenicity Not classified as a primary carcinogen.Classified as "probably carcinogenic to humans" (Group 2A) by IARC.[13]

Signaling Pathways and Mechanisms of Action

Methamphetamine Signaling Pathway

Methamphetamine exerts its stimulant effects by increasing the synaptic concentrations of several key neurotransmitters.

Methamphetamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) METH->DAT Enters neuron via reversal of transport NET Norepinephrine Transporter (NET) METH->NET SERT Serotonin Transporter (SERT) METH->SERT Synaptic_Dopamine Dopamine DAT->Synaptic_Dopamine Reuptake Synaptic_Norepinephrine Norepinephrine NET->Synaptic_Norepinephrine Reuptake Synaptic_Serotonin Serotonin SERT->Synaptic_Serotonin Reuptake Vesicle Synaptic Vesicle Dopamine Dopamine Dopamine->VMAT2 Uptake into vesicle Dopamine->DAT Reverse Transport Norepinephrine Norepinephrine Norepinephrine->NET Reverse Transport Serotonin Serotonin Serotonin->SERT Reverse Transport D_Receptor Dopamine Receptors Synaptic_Dopamine->D_Receptor NE_Receptor Norepinephrine Receptors Synaptic_Norepinephrine->NE_Receptor S_Receptor Serotonin Receptors Synaptic_Serotonin->S_Receptor Effect Pharmacological Effect D_Receptor->Effect NE_Receptor->Effect S_Receptor->Effect

Caption: Methamphetamine's mechanism of action.

Ethyl Carbamate Metabolic Activation and DNA Adduct Formation

The carcinogenicity of ethyl carbamate is linked to its metabolic activation to reactive intermediates that can bind to DNA.

Ethyl_Carbamate_Toxicity EC Ethyl Carbamate Metabolism Metabolic Activation (CYP2E1) EC->Metabolism VC Vinyl Carbamate VCO Vinyl Carbamate Epoxide VC->VCO Epoxidation DNA DNA VCO->DNA Covalent Binding Adduct DNA Adducts (e.g., 7-(2-oxoethyl)guanine) Carcinogenesis Carcinogenesis Adduct->Carcinogenesis Metabolism->VC

Caption: Metabolic activation of ethyl carbamate.

Experimental Protocols

Quantification of Methamphetamine in Biological Samples

A common method for the determination of methamphetamine in samples such as urine or blood is Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow Sample Biological Sample (e.g., Urine, Blood) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., with 2,2,2-trichloroethyl chloroformate) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (using internal standards) GCMS->Quantification

Caption: Workflow for methamphetamine analysis.

Protocol: GC-MS Analysis of Methamphetamine

  • Sample Preparation: A known volume of the biological sample (e.g., 1 mL of urine) is collected.

  • Internal Standard Addition: A known amount of a deuterated internal standard (e.g., methamphetamine-d5) is added to the sample for accurate quantification.

  • Extraction: The sample is subjected to liquid-liquid extraction (e.g., with 1-chlorobutane) or solid-phase extraction to isolate the analytes from the biological matrix.[15]

  • Derivatization: The extracted sample is derivatized to improve its chromatographic properties and mass spectral characteristics. A common derivatizing agent is 2,2,2-trichloroethyl chloroformate, which forms a carbamate derivative of methamphetamine.[15] This reaction can be performed at room temperature for approximately 10 minutes.[15]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the mixture, and the MS provides mass spectral data for identification and quantification.

  • Data Analysis: The concentration of methamphetamine in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.[15]

Assessment of Pharmacological Effects of Stimulants

The effects of stimulants on attention and impulsivity can be assessed using Continuous Performance Tests (CPTs).

Protocol: Continuous Performance Test (CPT)

  • Test Administration: The subject is presented with a series of visual or auditory stimuli over a period of time.

  • Task: The subject is instructed to respond to a specific target stimulus and withhold responses to non-target stimuli.

  • Performance Metrics: Key metrics recorded include:

    • Omission errors: Failure to respond to a target stimulus (a measure of inattention).

    • Commission errors: Responding to a non-target stimulus (a measure of impulsivity).

    • Reaction time: The speed of correct responses.

  • Data Interpretation: Changes in these metrics before and after administration of a stimulant can provide an objective measure of the drug's effect on attention and impulse control.

Conclusion

Methamphetamine is a potent psychostimulant with a well-defined mechanism of action and a range of dose-dependent pharmacological and adverse effects. Ethyl carbamate, in contrast, is primarily of concern due to its carcinogenic potential, which arises from its metabolic activation to DNA-reactive intermediates. While "methamphetamine ethyl carbamate" is a recognized chemical entity, its pharmacological profile is not described in the available scientific literature. Future research is needed to determine if this compound is formed in vivo and to characterize its potential pharmacological and toxicological effects. For now, a comparative understanding of the individual components provides the most scientifically grounded perspective for researchers and drug development professionals.

References

A Comparative Analysis of Methamphetamine's Stereoisomers and the Potential Role of an Ethyl Carbamate Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Methamphetamine, a potent central nervous system stimulant, exists as two enantiomers, which are non-superimposable mirror images of each other.[3] These isomers, while having the same chemical formula, exhibit significant differences in their pharmacological and toxicological profiles.

Pharmacological Profile: A Tale of Two Isomers

The primary mechanism of action for methamphetamine involves the release of monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[4] However, the potency and effects of the d- and l-isomers differ significantly.

  • d-Methamphetamine: This isomer is the more potent of the two, with strong effects on the central nervous system.[3] It is the primary component in illicitly produced methamphetamine and is responsible for the drug's significant abuse potential. Its effects include euphoria, increased alertness, and enhanced concentration.[5]

  • l-Methamphetamine: In contrast, l-methamphetamine has weaker central effects and more pronounced peripheral effects, such as vasoconstriction. It is used in some over-the-counter nasal decongestants.

The differing potencies of the two isomers are a key area of study in understanding the structure-activity relationship of methamphetamine.

Quantitative Comparison of Methamphetamine Isomers

The following tables summarize key quantitative data comparing d- and l-methamphetamine from various studies.

Pharmacokinetic Parameter d-Methamphetamine l-Methamphetamine Notes
Elimination Half-Life ~10 hours~13-15 hoursConsiderable inter-individual variability exists.[5]
Metabolism Primarily via CYP2D6 to amphetamine and 4-hydroxymethamphetamine.Also metabolized by CYP2D6, but with stereoselectivity in metabolite formation.Stereoselectivity exists in the metabolism, with differences in the amounts of metabolites formed.[6]
Pharmacodynamic Parameter d-Methamphetamine l-Methamphetamine Study Type
Psychomotor Stimulation HighLowAnimal studies
Abuse Liability HighLowHuman and animal studies
Cardiovascular Effects Significant increase in heart rate and blood pressure.More pronounced peripheral vasoconstrictive effects.Human studies

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of isomers. Below are summaries of typical experimental protocols used in the study of methamphetamine isomers.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of each isomer to specific receptors or transporters (e.g., dopamine transporter, DAT; norepinephrine transporter, NET; serotonin transporter, SERT).

  • Methodology:

    • Preparation of tissue homogenates (e.g., rat striatum for DAT) or cell lines expressing the target transporter.

    • Incubation of the homogenate with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) in the presence of varying concentrations of the test compound (d- or l-methamphetamine).

    • Separation of bound and free radioligand by rapid filtration.

    • Quantification of radioactivity to determine the amount of bound ligand.

    • Calculation of the inhibition constant (Ki) to represent the binding affinity of the test compound.

2. In Vivo Microdialysis:

  • Objective: To measure the extracellular concentrations of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of awake, freely moving animals following administration of each isomer.

  • Methodology:

    • Surgical implantation of a microdialysis probe into the target brain region (e.g., nucleus accumbens).

    • Continuous perfusion of the probe with artificial cerebrospinal fluid.

    • Collection of dialysate samples at regular intervals before and after drug administration.

    • Analysis of neurotransmitter concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

3. Behavioral Assays (e.g., Locomotor Activity):

  • Objective: To assess the stimulant effects of each isomer on spontaneous movement in rodents.

  • Methodology:

    • Acclimatization of animals (e.g., rats or mice) to open-field activity chambers.

    • Administration of various doses of d- or l-methamphetamine or a vehicle control.

    • Recording of locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking systems for a specified duration.

    • Statistical analysis to compare the effects of each isomer and dose.

Visualizing Methamphetamine's Action and Analysis

The following diagrams illustrate key concepts in the study of methamphetamine and its isomers.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron MA Methamphetamine DAT Dopamine Transporter (DAT) MA->DAT Enters via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MA->VMAT2 Inhibits VMAT2 Vesicle Dopamine Vesicle DA Dopamine DA->DAT Reverse Transport DA_cleft Increased Dopamine D_receptors Dopamine Receptors DA_cleft->D_receptors Binds to Receptors

Caption: Mechanism of action of methamphetamine at the dopamine synapse.

start Start: Isomer Comparison Study in_vitro In Vitro Assays (e.g., Receptor Binding) start->in_vitro in_vivo_neurochem In Vivo Neurochemistry (e.g., Microdialysis) start->in_vivo_neurochem behavioral Behavioral Studies (e.g., Locomotor Activity) start->behavioral data_analysis Data Analysis & Statistical Comparison in_vitro->data_analysis in_vivo_neurochem->data_analysis behavioral->data_analysis conclusion Conclusion: Comparative Profile data_analysis->conclusion

Caption: Experimental workflow for comparing methamphetamine isomers.

The Potential Role of the Ethyl Carbamate (B1207046) Moiety

While direct data is lacking for methamphetamine ethyl carbamate, the introduction of a carbamate group can have several predictable effects on a parent molecule, often utilized in drug design:

  • Prodrug Potential: Carbamates can be designed as prodrugs that are metabolized in vivo to release the active parent drug. An ethyl carbamate derivative of methamphetamine could potentially be hydrolyzed to release methamphetamine. This could alter the pharmacokinetics, such as the duration of action or the rate of onset.

  • Altered Lipophilicity: The addition of an ethyl carbamate group would change the lipophilicity of the methamphetamine molecule. This could affect its ability to cross the blood-brain barrier and its distribution throughout the body.

  • Modified Receptor Interactions: The carbamate group could introduce new hydrogen bonding capabilities or steric hindrance that might alter the molecule's binding affinity and selectivity for its target transporters (DAT, NET, SERT).

Further research, including synthesis and comprehensive pharmacological testing, would be necessary to determine the precise effects of the ethyl carbamate moiety on the activity of methamphetamine and its isomers.

References

Safety Operating Guide

Methamphetamine ethyl carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Regulatory Compliance and Safety Notice

This document provides guidance on the proper disposal of methamphetamine ethyl carbamate (B1207046) for legitimate research purposes only. The synthesis, possession, and distribution of methamphetamine and its derivatives are strictly controlled and illegal in many jurisdictions. All procedures described herein must be conducted in full compliance with local, state, and federal regulations for hazardous waste management and controlled substances. This information is intended for researchers and drug development professionals operating in legally sanctioned and appropriately equipped laboratory settings.

The disposal of methamphetamine ethyl carbamate, a derivative of a controlled substance, requires stringent adherence to hazardous waste protocols to ensure the safety of laboratory personnel and the protection of the environment. The following procedures are based on established guidelines for the disposal of hazardous chemical waste and materials contaminated with potent psychoactive compounds.

Immediate Safety and Handling

Prior to initiating any disposal procedures, it is imperative to consult the substance's Material Safety Data Sheet (MSDS) for specific hazard information. In the absence of a specific MSDS for this compound, handling precautions should be based on the known hazards of methamphetamine and other potent chemical compounds.

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks should be performed before handling. The minimum required PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: Depending on the form of the waste (e.g., fine powder), a respirator may be necessary to prevent inhalation.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves segregation, containment, labeling, and transfer to an authorized hazardous waste management service.

1. Waste Segregation:

  • Solid Waste: This includes contaminated consumables such as gloves, bench paper, and pipette tips. These items should be collected in a dedicated, clearly labeled hazardous waste bag.[1]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, compatible, and leak-proof container.[1] Do not mix incompatible waste streams. For instance, acidic and basic solutions should be stored separately.[2]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.[1]

  • Empty Containers: Containers that once held pure this compound or its solutions should be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and treated as hazardous liquid waste.[3] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.[3]

2. Containment and Storage:

  • All waste containers must be in good condition, compatible with the chemical waste, and have a secure, screw-on cap to prevent leaks.[1][2]

  • Waste containers should be stored in a designated and properly labeled satellite accumulation area within the laboratory.

  • Secondary containment, such as a plastic tub, is essential to contain any potential spills.[1] The secondary container must be capable of holding 110% of the volume of the primary container.[1]

  • Store waste containers away from sinks and drains to prevent accidental release into the sewer system.[4]

3. Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[3]

  • The label must include the full chemical name of the contents (i.e., "this compound Waste"), the concentration, and the date the waste was first added to the container.

  • Do not use abbreviations or chemical formulas.

4. Disposal:

  • Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5]

  • Evaporation of hazardous waste in a fume hood is not a permissible disposal method.[2]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[6][7]

Quantitative Data Summary

For laboratories generating waste containing this compound, adherence to the following quantitative limits for waste accumulation is critical. These are general guidelines and may be superseded by more stringent local or institutional regulations.

ParameterGuidelineCitation
Maximum Accumulation Time 150 days for laboratory waste containers.[4]
Container Fill Level Do not fill beyond the neck, or leave at least one-inch of headroom.[2]
Maximum Laboratory Accumulation Typically no more than 25 gallons of total chemical waste.[4]
Acutely Hazardous Waste Limit No more than one (1) quart of reactive acutely hazardous chemical waste.[4]

Experimental Protocols

While specific experimental protocols for the synthesis or use of this compound are not provided due to the controlled nature of the substance, the disposal protocols outlined above are based on standard hazardous waste management procedures. The key "experiment" in this context is the safe and compliant disposal of the chemical waste.

Protocol for Preparing this compound Waste for Disposal:

  • Segregate Waste: At the point of generation, separate solid, liquid, and sharp waste into their respective, pre-labeled hazardous waste containers.

  • Contain Liquid Waste: Collect all liquid waste containing this compound in a chemically compatible, sealed container. For example, use a high-density polyethylene (B3416737) (HDPE) carboy for solvent-based waste.

  • Contain Solid Waste: Place all contaminated solid waste (gloves, wipes, etc.) in a clear plastic bag within a designated hazardous waste pail.[4]

  • Manage Sharps: Immediately place all contaminated sharps into a designated sharps container.

  • Label Containers: As soon as waste is added, ensure the container is properly labeled with "Hazardous Waste," the full chemical name, and the date.

  • Store Safely: Place the sealed and labeled waste containers in a designated satellite accumulation area with secondary containment.

  • Schedule Pickup: Once the container is full or the accumulation time limit is approaching, schedule a waste pickup with your institution's EH&S office or a certified hazardous waste vendor.

Visualizations

The following diagrams illustrate the workflow for the proper disposal of this compound waste and the decision-making process for handling different types of waste.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment cluster_3 Storage & Disposal A Experiment Generates This compound Waste B Solid Waste (Gloves, Wipes) A->B Identify Waste Type C Liquid Waste (Solutions) A->C D Sharps Waste (Needles) A->D E Labeled Hazardous Waste Bag B->E F Sealed, Labeled Waste Container C->F G Puncture-Proof Sharps Container D->G H Store in Secondary Containment in Satellite Accumulation Area E->H F->H G->H I Schedule Pickup by EH&S or Licensed Vendor H->I

Caption: Workflow for the disposal of this compound waste.

G action action waste_type waste_type start Waste Generated is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No collect_liquid Collect in sealed, compatible container is_liquid->collect_liquid Yes is_solid Is the waste solid? is_sharp->is_solid No collect_sharp Place in puncture-proof sharps container is_sharp->collect_sharp Yes collect_solid Place in labeled hazardous waste bag is_solid->collect_solid Yes label_waste Label with 'Hazardous Waste' and full chemical name collect_liquid->label_waste collect_sharp->label_waste collect_solid->label_waste store_waste Store in secondary containment in designated area label_waste->store_waste schedule_pickup Schedule pickup for proper disposal store_waste->schedule_pickup

Caption: Decision tree for handling this compound waste.

References

Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Protocols for Methamphetamine Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methamphetamine Ethyl Carbamate (B1207046). Adherence to these guidelines is essential for ensuring personnel safety and proper disposal of hazardous materials.

Methamphetamine Ethyl Carbamate is an analytical reference standard categorized as an amphetamine, intended for research and forensic applications.[1] Due to its chemical nature as a carbamate and its relation to methamphetamine, it requires stringent handling protocols. Carbamates can be absorbed through inhalation, ingestion, and skin contact, and some may have neurotoxic properties.

Essential Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE based on anticipated exposure levels, in line with guidelines for handling hazardous substances.

Exposure LevelRecommended Personal Protective Equipment (PPE)
Minimal Gloves: Double-gloved with chemotherapy-grade gloves. Change every 30-60 minutes or when contaminated.[2] Gown: Disposable, fluid-resistant gown with long sleeves and closed cuffs. Eye Protection: Safety glasses with side shields.
Moderate Gloves: Double-gloved with chemotherapy-grade gloves. Gown: Disposable, chemotherapy-rated gown. Change every 2-3 hours or if contaminated. Eye Protection: Chemical splash goggles. Respiratory Protection: An N95 respirator mask.
High Gloves: Double-gloved with chemotherapy-grade gloves. Gown: Poly-coated, chemotherapy-rated gown. Eye Protection: Full-face shield with goggles. Respiratory Protection: A full-face air-purifying respirator (APR) or a powered air-purifying respirator (PAPR).

Note: All PPE should be used in accordance with the OSHA PPE standard (29 CFR 1910.132).[3] Respirator use requires a comprehensive respiratory protection program, including medical clearance, training, and fit-testing, as per the OSHA respiratory protection standard (29 CFR 1910.134).[3]

Standard Operating Procedure for Handling

1. Preparation and Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]

  • Ensure that an eye wash station and emergency shower are readily accessible.

  • The work area should be clearly demarcated and restricted to authorized personnel.

2. Handling the Compound:

  • Before handling, all personnel must be trained on the specific hazards of the compound and the emergency procedures.

  • Don the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid compound, use techniques that minimize dust generation.

  • For solutions, be mindful of potential splashes and aerosol formation.

3. Decontamination and Cleaning:

  • All surfaces and equipment that come into contact with the compound must be decontaminated. A solution of detergent and water can be used for initial cleaning, followed by a neutralizing solution if applicable.[5]

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled by a licensed hazardous waste management company.

1. Waste Segregation and Collection:

  • All solid waste, including contaminated PPE, wipes, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste, including unused solutions and decontamination rinses, should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps, if any, must be disposed of in a designated sharps container.

2. Storage:

  • Waste containers should be kept closed and stored in a designated, secure, and well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Arrange for pickup and disposal by a certified hazardous waste contractor. Ensure all local, state, and federal regulations are followed.

  • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Experimental Workflow for Safe Handling

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Waste cluster_disposal Disposal Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Don PPE Don PPE Select PPE->Don PPE Weigh/Transfer Solid Weigh/Transfer Solid Don PPE->Weigh/Transfer Solid Prepare Solution Prepare Solution Weigh/Transfer Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Store Waste Securely Store Waste Securely Segregate Waste->Store Waste Securely Contact Waste Contractor Contact Waste Contractor Store Waste Securely->Contact Waste Contractor Manifest & Transport Manifest & Transport Contact Waste Contractor->Manifest & Transport Final Disposal Final Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.